(4-Ethoxy-2-methoxyphenyl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-ethoxy-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-3-14-7-4-5-8(10(11)12)9(6-7)13-2/h4-6,11-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVVZNXFUFZMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669990 | |
| Record name | (4-Ethoxy-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207443-48-8 | |
| Record name | (4-Ethoxy-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-Ethoxy-2-methoxyphenyl)boronic acid CAS number
An In-Depth Technical Guide to (4-Ethoxy-2-methoxyphenyl)boronic acid
Senior Application Scientist's Foreword: In the landscape of modern medicinal chemistry, the strategic construction of complex molecular architectures is paramount. Arylboronic acids have emerged as indispensable building blocks, largely due to their remarkable versatility in palladium-catalyzed cross-coupling reactions. This guide focuses on a specific, yet highly valuable reagent: This compound . The unique substitution pattern of this molecule—an electron-donating ethoxy group para to the boronic acid and a sterically influential methoxy group in the ortho position—imparts distinct reactivity and structural properties. This document is designed for the practicing researcher and drug development professional, moving beyond simple data recitation to explain the causal relationships behind its synthesis, characterization, and application. Every protocol is presented as a self-validating system, grounded in established chemical principles and authoritative literature.
Physicochemical and Safety Profile
This compound is a stable, solid organic compound. Its key properties and safety information are summarized below. Understanding these parameters is the foundational step for its effective use and handling in a laboratory setting.
| Property | Value | Source / Comment |
| CAS Number | 1207443-48-8 | - |
| Molecular Formula | C₉H₁₃BO₄ | - |
| Molecular Weight | 196.01 g/mol | - |
| Appearance | White to off-white solid | Typical for arylboronic acids |
| Purity | ≥96% | [1] |
| Storage | Store under inert atmosphere, freezer (-20°C) recommended | Prevents protodeboronation |
Safety Summary:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling.
Synthesis of this compound
The synthesis of arylboronic acids is a well-established process in organic chemistry.[2][3] The most reliable and scalable method involves the reaction of an organometallic reagent (typically a Grignard or organolithium species) with a trialkyl borate ester, followed by acidic hydrolysis.[4]
Causality of the Synthetic Route: This method is chosen for its efficiency and high functional group tolerance. The starting material, 1-bromo-4-ethoxy-2-methoxybenzene, is commercially available or can be synthesized from 3-bromo-4-hydroxyphenol. The formation of the Grignard reagent at the C-Br bond is a classic organometallic transformation. The subsequent reaction with a borate ester, like trimethyl borate, acts as an electrophilic trap for the nucleophilic arylmagnesium species. The boron atom in B(OMe)₃ is highly electrophilic due to the electron-withdrawing nature of the three oxygen atoms. The final hydrolysis step is crucial to convert the boronate ester intermediate into the desired boronic acid.
References
(4-Ethoxy-2-methoxyphenyl)boronic acid molecular weight
An In-depth Technical Guide to (4-Ethoxy-2-methoxyphenyl)boronic acid for Advanced Research and Drug Development
Abstract
This compound is a key organoboron compound utilized extensively as a building block in modern organic synthesis. Its structural features make it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, synthesis, quality control, and core applications, with a focus on the Suzuki-Miyaura coupling reaction. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective use in the laboratory.
Core Physicochemical Properties
Understanding the fundamental properties of a reagent is the bedrock of its successful application in synthesis. This compound is a solid at room temperature, possessing a unique combination of electron-donating methoxy and ethoxy groups that influence its reactivity.[1] These substituents can modulate the electronic nature of the phenyl ring, impacting its performance in cross-coupling reactions.
The precise molecular weight is a critical parameter for stoichiometric calculations in reaction design. The molecular formula of this compound is C₉H₁₃BO₄, corresponding to a molecular weight of approximately 196.01 g/mol .[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₉H₁₃BO₄ | [1][2] |
| Molecular Weight | 196.01 g/mol | [2][3] |
| CAS Number | 1207443-48-8 | [1][2] |
| Appearance | Solid | [1] |
| Purity (Typical) | ≥96-97% | [1][2] |
Synthesis of this compound
The synthesis of arylboronic acids is a well-established field, with the most common methods involving the reaction of an organometallic species (like a Grignard or organolithium reagent) with a borate ester.[4] The following protocol describes a representative synthesis pathway starting from a suitable halogenated precursor.
Causality of Experimental Design: The choice of an organolithium pathway, initiated by lithium-halogen exchange or direct metallation, is driven by its efficiency at low temperatures, which prevents side reactions. The use of strictly anhydrous conditions is paramount because organometallic intermediates are highly reactive towards protic sources like water, which would quench the reaction. The borate ester (e.g., trimethyl borate) serves as the electrophilic source of boron. The reaction is performed at very low temperatures (-78 °C) to control the reactivity of the organolithium species and prevent unwanted side reactions. Acidic workup is required to hydrolyze the initially formed boronate complex to the desired boronic acid.
Caption: Synthesis pathway for this compound.
Step-by-Step Synthesis Protocol
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the starting material, 1-bromo-4-ethoxy-2-methoxybenzene (1.0 eq).
-
Solvation: Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, ~1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C to ensure complete formation of the aryllithium species.
-
Borylation: Add trimethyl borate (B(OMe)₃, ~1.2 eq) dropwise, again ensuring the temperature remains at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching & Hydrolysis: Carefully quench the reaction by slowly adding it to a stirred solution of aqueous hydrochloric acid (1 M).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude boronic acid. Further purification can be achieved by recrystallization or column chromatography.[5]
Quality Control and Analytical Characterization
Ensuring the purity and identity of this compound is critical for its use in drug development, where impurities can have significant consequences. Arylboronic acids can be challenging to analyze due to their propensity for dehydration to form boroxine anhydrides or hydrolysis if handled as their corresponding esters.[6]
Trustworthiness through Self-Validation: A robust analytical protocol validates the material's identity and purity. High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. Due to the potential for on-column degradation, method development is crucial.[7] A reversed-phase method using a C18 column with a mobile phase containing a buffer at high pH can sometimes offer better stability and peak shape.[6] Sample preparation should ideally use an aprotic solvent like acetonitrile to minimize hydrolysis prior to injection.[6]
Analytical QC Protocol: Reversed-Phase HPLC
-
Sample Preparation: Accurately weigh ~1 mg of the boronic acid and dissolve in 1 mL of acetonitrile (aprotic diluent).
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a 95:5 (A:B) mixture, ramping to 5:95 (A:B) over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: The retention time and peak purity are used to determine the quality of the material against a reference standard.
| Analytical Data | Representative Value/Observation |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.5-7.8 (m, 1H), 6.5-6.7 (m, 2H), 4.1 (q, 2H), 3.9 (s, 3H), 1.4 (t, 3H). (Note: B(OH)₂ protons may be broad or not observed). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 165, 162, 135, 110, 105, 98, 64, 55, 15. (Note: Carbon attached to boron may not be observed due to quadrupolar relaxation). |
| LC-MS (ESI+) | [M+H]⁺ calculated for C₉H₁₄BO₄: 197.09. |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound in drug discovery is its use in the Suzuki-Miyaura cross-coupling reaction.[8][9][10] This Nobel Prize-winning reaction forges a carbon-carbon bond between the boronic acid and an organic halide or triflate, catalyzed by a palladium complex.[8] It is one of the most powerful and versatile tools for constructing biaryl scaffolds, which are privileged structures in many pharmaceuticals.[11]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-defined catalytic cycle involving three key steps:[9][10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar¹-X), forming a Pd(II) intermediate.[9] This is often the rate-limiting step of the cycle.
-
Transmetalation: The organic moiety from the boronic acid (Ar²) is transferred to the palladium center. This step requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid, forming a more nucleophilic boronate species.[12]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the palladium, forming the new C-C bond of the product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Reaction
This protocol describes the coupling of this compound with a generic aryl bromide.
-
Vessel Preparation: To a reaction vial or flask, add this compound (1.2 eq), the aryl bromide (1.0 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.02-0.05 eq).[13]
-
Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Impurity Profile and Control Strategies
A critical consideration in drug development is the control of impurities. For reactions involving boronic acids, residual starting material can be a concern. Arylboronic acids have been identified as potentially genotoxic impurities (PGIs), necessitating their control to very low levels in active pharmaceutical ingredients (APIs).[14]
Control Strategies:
-
Deboronation: The C-B bond can be cleaved under certain conditions (protodeboronation), especially for sterically hindered or electron-rich systems.[4][14] This can be promoted by extending reaction times under basic conditions or by treatment with aqueous hydroxide.[4]
-
Scavenging: Specific resins, such as those with diethanolamine functional groups (DEAM-PS), can be used to scavenge excess boronic acid from the reaction mixture.[4][14]
-
Purification: Basic washes of an organic solution of the final product can help remove the acidic boronic acid.[14] Careful crystallization of the final compound is often the most effective method for purging residual boronic acid.[4]
Safety, Handling, and Storage
This compound should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as a warning-level hazard, with statements indicating it may be harmful if swallowed or inhaled, and can cause skin and eye irritation.[3]
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents and moisture. For long-term stability, storage in a freezer under an inert atmosphere is recommended.[3]
Conclusion
This compound is a versatile and powerful reagent for the synthesis of complex organic molecules. Its utility is centered on its role in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity, coupled with robust analytical controls and impurity mitigation strategies, enables researchers and drug development professionals to leverage this building block to its full potential in the creation of novel therapeutics and advanced materials.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. achmem.com [achmem.com]
- 4. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. escholarship.org [escholarship.org]
- 14. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
Core Characteristics: Structure and Physicochemical Properties
An In-depth Technical Guide: (4-Ethoxy-2-methoxyphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide serves as a comprehensive technical resource on this compound, a key building block in modern organic synthesis. As a senior application scientist, my objective is to provide not only procedural details but also the underlying scientific principles and field-proven insights that govern its application, particularly in the context of palladium-catalyzed cross-coupling reactions. We will explore its structure, synthesis, and core utility, with an emphasis on the causality behind experimental choices to ensure reproducible and high-yielding outcomes.
This compound belongs to the versatile class of organoboron compounds, which have become indispensable in synthetic chemistry.[1] Its structure is characterized by a phenyl ring substituted with a boronic acid moiety [-B(OH)₂], a methoxy group (-OCH₃) at the ortho position, and an ethoxy group (-OCH₂CH₃) at the para position.
The presence of two electron-donating alkoxy groups (methoxy and ethoxy) on the aromatic ring increases the electron density of the phenyl group. This electronic effect can influence the kinetics of the transmetalation step in cross-coupling reactions. The ortho-methoxy group, in particular, introduces steric hindrance around the boronic acid moiety, which can be a critical factor in selecting the appropriate catalyst system to achieve efficient coupling.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1207443-48-8 | |
| Molecular Formula | C₉H₁₃BO₄ | [2] |
| Molecular Weight | 196.01 g/mol | [2] |
| Appearance | Solid (typically white to off-white powder) | |
| Purity | Typically >96% |
Synthesis and Safe Handling
General Synthetic Strategy
Aryl boronic acids are commonly synthesized via the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis. For this compound, a plausible route begins with the corresponding substituted bromobenzene.
The causality behind this choice is twofold:
-
Organometallic Formation: The C-Br bond is readily converted into a more reactive organometallic species. Halogen-metal exchange with an organolithium reagent (like n-BuLi) or Grignard formation with magnesium metal are standard, reliable methods.
-
Electrophilic Trapping: The boron atom in a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) is electrophilic and readily attacked by the nucleophilic carbon of the organometallic intermediate. The subsequent hydrolysis in an acidic medium cleaves the boronic ester to yield the final boronic acid.
Safety and Handling
Boronic acids, including this derivative, are generally classified as irritants. Proper personal protective equipment (PPE) is mandatory.
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[3][4]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. It causes skin irritation.[3][4]
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3][5] May cause respiratory irritation.[3][4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] For long-term stability, storage in a freezer under an inert atmosphere is recommended.[2]
The Suzuki-Miyaura Cross-Coupling Reaction: A Core Application
The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for constructing biaryl and vinyl-aryl structures that are common motifs in pharmaceuticals and functional materials.[6][7]
The Catalytic Cycle: A Mechanistic Overview
The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps.[6][7][8] The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, as each component plays a distinct and vital role.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the electrophile (e.g., an aryl bromide, R¹-X), forming a Pd(II) complex.[6][8] The reactivity order for the halide is typically I > Br > OTf >> Cl.[9]
-
Transmetalation: This is the crucial step where the organic group from the boron reagent (R²) is transferred to the palladium center. This process is not straightforward; the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻), which then readily transfers its organic group to the Pd(II) center, displacing the halide.[6][10]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][8]
Experimental Workflow and Protocol
A successful Suzuki-Miyaura coupling requires careful planning and execution, from reagent preparation to product isolation.
Protocol: Coupling of this compound with 4-Bromoanisole
This protocol is a representative example and should be adapted and optimized for different substrates.
Materials:
-
This compound (1.2 equiv.)
-
4-Bromoanisole (1.0 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv.)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv.)
-
Toluene and Water (e.g., 4:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, 4-bromoanisole, and K₃PO₄.
-
Inerting: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed solvent mixture (Toluene/Water) via syringe.
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand. Add this catalyst system to the reaction mixture. The use of bulky, electron-rich phosphine ligands like SPhos is often beneficial for coupling sterically hindered or electron-rich partners.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-bromoanisole) is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Optimizing Reaction Conditions
The efficiency of the Suzuki coupling is highly dependent on the specific combination of reagents. The following table illustrates representative data for how yields can be affected by different parameters when coupling an aryl boronic acid with an aryl halide.
Table 2: Representative Optimization of Suzuki Coupling Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 65 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 100 | 72 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Toluene/H₂O | 80 | 91 |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | THF/H₂O | 85 | 88 |
This table is illustrative, based on general literature findings for similar substrates, and serves as a guide for optimization.[11] The choice in Entry 3 often proves superior for challenging substrates due to the high activity of the Pd/SPhos catalytic system.
Broader Impact in Research and Development
The true value of this compound lies in the complex molecules it helps to create.
-
Drug Discovery: The biaryl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Boronic acids are crucial intermediates for accessing novel biaryl compounds during lead optimization.[12] The boronic acid functional group itself is also a pharmacophore, with drugs like Bortezomib (Velcade) demonstrating its therapeutic potential.[1][12]
-
Materials Science: The ability to form C-C bonds with high efficiency and selectivity allows for the synthesis of conjugated organic molecules and polymers. These materials are investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. achmem.com [achmem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
(4-Ethoxy-2-methoxyphenyl)boronic acid: A Technical Guide for Advanced Organic Synthesis
Introduction
(4-Ethoxy-2-methoxyphenyl)boronic acid is a specialized arylboronic acid that serves as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring both methoxy and ethoxy groups on the phenyl ring, makes it an indispensable reagent for introducing electronically rich and sterically defined moieties into complex molecular architectures. This guide provides an in-depth exploration of its properties, synthesis, and core applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. For researchers in drug discovery and materials science, understanding the nuances of this reagent is critical for the rational design and efficient synthesis of novel chemical entities.
Physicochemical and Spectroscopic Profile
Accurate characterization is the foundation of reproducible chemical synthesis. The key properties of this compound are summarized below. While specific data for this exact molecule is not universally published, properties can be inferred from closely related analogs like (4-Ethoxy-2-methylphenyl)boronic acid.
Core Properties
| Property | Value | Source |
| CAS Number | 1207443-48-8 | |
| Molecular Formula | C₉H₁₃BO₄ | |
| Molecular Weight | 196.01 g/mol | - |
| Appearance | Solid; typically a white to off-white crystalline powder. | [1] |
| Melting Point | ~163-168 °C (based on 4-ethoxy-2-methyl analog) | |
| Solubility | Soluble in organic solvents like methanol, DMSO, and THF. | [2] |
| Purity | Commercially available with ≥96% purity. |
Spectroscopic Characterization
-
¹H NMR: Expected signals would include:
-
A triplet and quartet for the ethoxy group protons.
-
A singlet for the methoxy group protons.
-
Distinct aromatic protons in the region of 6.5-8.0 ppm, with coupling patterns dictated by the substitution.
-
A broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O.
-
-
¹³C NMR: Aromatic carbons would show distinct signals, with carbons attached to oxygen appearing significantly downfield. The carbons of the ethoxy and methoxy groups would be found in the aliphatic region.
-
Mass Spectrometry (MS): The molecular ion peak [M]+ or related fragments would confirm the molecular weight.
Synthesis of this compound
Arylboronic acids are typically synthesized from the corresponding aryl halide. A common and industrially scalable method involves the formation of an organometallic intermediate (either an organolithium or Grignard reagent) followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis.
Representative Synthetic Pathway
The synthesis would logically start from 1-bromo-4-ethoxy-2-methoxybenzene.
Causality Behind Experimental Choices:
-
Organometallic Formation: The reaction is initiated under anhydrous and inert conditions (e.g., THF solvent, argon atmosphere) to prevent quenching of the highly reactive organometallic intermediate by moisture or oxygen. Low temperatures (-78 °C for organolithium formation) are critical to prevent side reactions.[6]
-
Borylation: The organometallic species acts as a potent nucleophile, attacking the electrophilic boron atom of the trialkyl borate. Triisopropyl borate is often preferred over trimethyl or triethyl borate as the bulky isopropyl groups can help prevent the formation of over-arylated borane species.
-
Hydrolysis: The resulting boronate ester is stable enough for workup but is readily hydrolyzed to the final boronic acid using a mild aqueous acid. This step protonates the alkoxide groups, which are then eliminated.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is in the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forms carbon-carbon bonds.[7] This reaction is a cornerstone of pharmaceutical and materials synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[7][8] The three key steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step.[7][9]
-
Transmetalation: This is the crucial step where the organic group (R²) from the boronic acid is transferred to the palladium center. The base is essential here; it activates the boronic acid by forming a more nucleophilic boronate complex [R²-B(OH)₃]⁻, which then reacts with the Pd(II) complex.[10][11]
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7][8]
A Validated Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tricyclohexylphosphine [PCy₃] (4 mol%) or another suitable phosphine ligand.[12]
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equivalents)
-
Anhydrous 1,4-Dioxane and Water (e.g., 4:1 ratio)
Workflow:
Self-Validating System & Causality:
-
Ligand Choice: Electron-rich, bulky phosphine ligands like PCy₃ are highly effective for coupling with electron-rich boronic acids as they promote the oxidative addition step and stabilize the palladium catalyst.[12]
-
Base Selection: K₃PO₄ is a moderately strong base that is effective in forming the active boronate species without causing significant degradation of sensitive substrates.[13]
-
Solvent System: A mixture of an organic solvent like dioxane with water is common. The organic solvent solubilizes the organic reactants and catalyst, while water is essential for dissolving the inorganic base and facilitating the transmetalation step.[14]
-
Inert Atmosphere: Purging with argon or nitrogen is critical because the Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the catalytic cycle.
Safety, Handling, and Storage
Proper handling of arylboronic acids is essential for ensuring laboratory safety and maintaining the reagent's integrity.
Hazard Profile
This compound and related compounds are classified with the following hazards:
-
Acute Toxicity/Irritation: May be harmful if swallowed and can cause skin and serious eye irritation. May also cause respiratory irritation.[15][16]
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[15][17]
Storage and Stability
-
Hygroscopic Nature: Boronic acids can be hygroscopic and are susceptible to dehydration to form cyclic anhydrides (boroxines). While this often does not inhibit reactivity (boroxines are typically competent in Suzuki couplings), it can alter the stoichiometry.[16]
-
Recommended Storage: To ensure long-term stability and purity, store the compound under an inert atmosphere (argon or nitrogen), tightly sealed, and in a cool, dry place. Refrigeration (2-8 °C) is often recommended.[1] Avoid exposure to light and moisture.[16]
Conclusion
This compound is a high-value reagent for synthetic chemists, offering a direct route to introduce a unique, electron-rich phenyl moiety. Its primary utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction has cemented its role in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials. By understanding its fundamental properties, synthetic routes, and the mechanistic nuances of its application, researchers can effectively leverage this building block to accelerate innovation in chemical and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Methoxyphenylboronic acid(5720-07-0) 1H NMR [m.chemicalbook.com]
- 6. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Suzuki–Miyaura coupling of arylboronic acids to gold(iii) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. fishersci.com [fishersci.com]
- 17. carlroth.com [carlroth.com]
An In-Depth Technical Guide to the Synthesis of (4-Ethoxy-2-methoxyphenyl)boronic Acid
This document provides a comprehensive technical guide for the synthesis of (4-ethoxy-2-methoxyphenyl)boronic acid (CAS No: 1207443-48-8), a valuable building block in contemporary organic and medicinal chemistry.[1][2] As a key intermediate, this arylboronic acid serves as a crucial component in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecular architectures found in pharmaceuticals and advanced materials.[3][4] This guide is designed for researchers and drug development professionals, offering not just a protocol, but a field-proven perspective on the causality behind the experimental design, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Strategic Approach: The Rationale for Lithiation-Borylation
The synthesis of arylboronic acids can be approached through several established methodologies, including the use of Grignard reagents, palladium-catalyzed Miyaura borylation, and organolithium intermediates.[5][6] While each method possesses its merits, the lithiation-borylation pathway, proceeding via a halogen-lithium exchange, is selected here for its exceptional control, high efficiency, and clean reaction profile at cryogenic temperatures.
Causality Behind the Choice:
-
Superior Control: Unlike Grignard reactions, which can sometimes be sluggish or complicated by Wurtz coupling side reactions, the halogen-lithium exchange with an organolithium reagent like n-butyllithium (n-BuLi) is extremely rapid and clean at low temperatures (typically -78 °C). This minimizes the formation of homocoupled byproducts.
-
Functional Group Tolerance: The deep cryogenic conditions (-78 °C) required for the stability of the aryllithium intermediate also serve to kinetically freeze out potential side reactions with sensitive functional groups, offering a broader tolerance compared to some Grignard preparations.
-
High Yield and Purity: This method consistently delivers the desired aryllithium species, which can be trapped with high fidelity by an electrophilic boron source. This leads to a crude product that is often significantly cleaner than those from other methods, simplifying subsequent purification. The entire process hinges on the interchange between trigonal planar and tetrahedral boron geometries, a cornerstone of its stereospecific reactivity.[7]
The chosen synthetic route begins with the commercially available 1-bromo-4-ethoxy-2-methoxybenzene and proceeds through a two-step, one-pot sequence involving low-temperature lithiation followed by borylation and subsequent hydrolytic workup.
Core Synthesis Workflow
The logical flow of the synthesis is depicted below. This process is designed as a one-pot reaction to maximize efficiency and minimize transfer losses.
Caption: High-level workflow for the one-pot synthesis of the target boronic acid.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the specified conditions, particularly regarding atmosphere and temperature, is critical for success.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Equivalents | Notes |
| 1-Bromo-4-ethoxy-2-methoxybenzene | 233.09 | 10.0 | 1.0 | Ensure anhydrous. |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.0 | 1.1 | Pyrophoric; handle with extreme care under an inert atmosphere. |
| Triisopropyl Borate | 188.08 | 12.0 | 1.2 | Freshly distilled or from a sealed bottle. |
| Tetrahydrofuran (THF) | 72.11 | - | - | Anhydrous, inhibitor-free. |
| Hydrochloric Acid (2 M aqueous) | 36.46 | - | - | Used for workup. |
| Ethyl Acetate | 88.11 | - | - | Reagent grade, for extraction. |
| Brine (Saturated NaCl solution) | - | - | - | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | For drying. |
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere is Paramount):
-
Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Allow the flask to cool to room temperature under a constant, positive pressure of dry argon or nitrogen.
-
Add 1-bromo-4-ethoxy-2-methoxybenzene (2.33 g, 10.0 mmol) to the flask, followed by 30 mL of anhydrous THF via syringe.
-
Begin vigorous stirring and cool the resulting solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature for the next step.
-
-
Formation of the Aryllithium Intermediate:
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise to the stirred solution over 10 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Expert Insight: The slight excess (1.1 eq) of n-BuLi ensures the complete consumption of the starting aryl bromide. A successful halogen-lithium exchange is typically very fast at this temperature.
-
Continue stirring the mixture at -78 °C for an additional 30 minutes.
-
-
Borylation (Formation of the Boronate 'Ate' Complex):
-
In a single, rapid portion, add triisopropyl borate (2.77 mL, 12.0 mmol) via syringe to the aryllithium solution.
-
Causality: The borate is added quickly to ensure it traps the aryllithium intermediate before any potential decomposition or side reactions can occur. The reaction is a nucleophilic attack of the carbanionic carbon on the electrophilic boron atom, forming a tetracoordinate borate "ate" complex.[7]
-
After the addition, continue stirring the reaction mixture at -78 °C for 1 hour.
-
-
Hydrolysis and Workup:
-
Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over approximately 1 hour.
-
Once at room temperature, quench the reaction by slowly adding 20 mL of 2 M aqueous hydrochloric acid. Stir vigorously for 30 minutes. This acidic hydrolysis protonates the alkoxides and converts the boronate ester to the desired boronic acid.
-
Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
-
Isolation and Purification:
-
Filter the dried organic solution and concentrate it under reduced pressure to yield a crude solid.
-
Trustworthiness: Arylboronic acids are notoriously difficult to purify via standard silica gel chromatography due to their propensity to dehydrate into boroxine trimers or streak on the column.[8][9] Recrystallization is the most reliable method.
-
Purify the crude solid by recrystallization. A common solvent system is a mixture of hexanes and ethyl acetate or hot water. Dissolve the crude product in a minimal amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum to afford this compound as a white to off-white solid. (Expected Yield: 75-85%).
-
Visualization of the Purification Logic
Purification leverages the physicochemical properties of the boronic acid, separating it from non-polar byproducts (e.g., from the n-BuLi) and water-soluble salts.
Caption: Logical flow diagram illustrating the multi-step purification strategy.
Concluding Remarks
This guide details a robust and reliable synthesis of this compound via a lithiation-borylation strategy. The emphasis on cryogenic control, inert atmosphere, and a logical purification sequence ensures a high yield of pure material suitable for demanding applications in drug discovery and process development. By understanding the causality behind each experimental step, researchers can troubleshoot effectively and adapt this methodology to synthesize other valuable arylboronic acid derivatives.
References
- 1. calpaclab.com [calpaclab.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
An In-Depth Technical Guide to the Characterization of (4-Ethoxy-2-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Ethoxy-2-methoxyphenyl)boronic acid, a specialized organic compound, is a valuable reagent in modern synthetic chemistry. Its utility primarily stems from its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1] The precise characterization of this boronic acid is paramount to ensure the purity and reactivity required for its successful application in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides a comprehensive overview of the essential analytical techniques for the thorough characterization of this compound, offering insights into the rationale behind the selection of specific experimental parameters.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1207443-48-8[2] |
| Molecular Formula | C₉H₁₃BO₄[2] |
| Molecular Weight | 196.01 g/mol [3] |
| Appearance | Typically a solid[2] |
| Purity | Commercially available with ≥96% purity[2] |
Synthesis
A plausible synthetic route to this compound involves the reaction of a corresponding organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. A general representation of this synthesis is outlined below.
Experimental Workflow for Synthesis and Characterization
Caption: A generalized workflow for the synthesis and subsequent analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
¹H NMR Spectroscopy
Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d | 1H | Ar-H |
| ~6.5 | dd | 1H | Ar-H |
| ~6.4 | d | 1H | Ar-H |
| ~4.1 | q | 2H | -OCH₂CH₃ |
| ~3.9 | s | 3H | -OCH₃ |
| ~1.4 | t | 3H | -OCH₂CH₃ |
| (broad) | s | 2H | B(OH)₂ |
Rationale for Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for dissolving many organic compounds. However, for boronic acids, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can also be used. These more polar solvents can help to break up intermolecular hydrogen bonding and minimize the formation of cyclic anhydrides (boroxines), which can complicate the spectrum.
-
Chemical Shifts: The aromatic protons are expected in the downfield region (δ 7-8 ppm) due to the deshielding effect of the aromatic ring current.[4] The electron-donating ethoxy and methoxy groups will influence the precise chemical shifts of the aromatic protons. The protons of the ethoxy and methoxy groups will appear in the upfield region. The protons of the boronic acid hydroxyl groups often appear as a broad singlet and its chemical shift can be highly variable depending on the concentration and solvent.
¹³C NMR Spectroscopy
Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | Ar-C-OEt |
| ~158 | Ar-C-OMe |
| ~135 | Ar-C-H |
| ~115 | Ar-C-B(OH)₂ |
| ~105 | Ar-C-H |
| ~100 | Ar-C-H |
| ~64 | -OCH₂CH₃ |
| ~56 | -OCH₃ |
| ~15 | -OCH₂CH₃ |
Rationale for Experimental Choices:
-
The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the oxygen atoms of the ethoxy and methoxy groups are expected to be the most downfield. The carbon attached to the boron atom will also have a characteristic chemical shift, often appearing as a broad signal due to quadrupolar relaxation of the boron nucleus.[5]
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a suitable technique for this analysis.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the boronic acid in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an ESI source.
-
Ionization Mode: Acquire data in both positive and negative ion modes.
-
In positive ion mode, the protonated molecule [M+H]⁺ is often observed.
-
In negative ion mode, the deprotonated molecule [M-H]⁻ can be detected.
-
-
Data Analysis: Analyze the resulting mass spectrum for the presence of the expected molecular ions.
Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M+H]⁺ | 197.09 |
| [M+Na]⁺ | 219.07 |
| [M-H]⁻ | 195.08 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound. A reversed-phase method is typically employed.
Experimental Protocol: Reversed-Phase HPLC
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is effective. The addition of a small amount of an acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape by suppressing the ionization of the boronic acid.[6]
-
Detection: UV detection is suitable, as the aromatic ring of the compound absorbs in the UV region (typically around 254 nm).
-
Purity Assessment: The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Logical Flow of Characterization
Caption: A logical diagram illustrating the workflow for the comprehensive characterization of this compound.
Safety and Handling
Boronic acids, including this compound, should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[7]
-
Storage: Store in a cool, dry place away from oxidizing agents and strong acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
The thorough characterization of this compound is essential for its effective use in research and development. A combination of NMR spectroscopy, mass spectrometry, and HPLC provides a comprehensive analytical toolkit to confirm its structure, molecular weight, and purity. By following the protocols and understanding the rationale outlined in this guide, researchers can confidently assess the quality of this important synthetic building block.
References
- 1. sciex.com [sciex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. waters.com [waters.com]
- 6. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 7. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Predicted NMR Spectral Data of (4-Ethoxy-2-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis and prediction of the Nuclear Magnetic Resonance (NMR) spectral data for (4-Ethoxy-2-methoxyphenyl)boronic acid. In the absence of direct experimental spectra in publicly available databases, this guide utilizes a first-principles approach, leveraging established substituent effects on aromatic systems and comparative analysis with structurally analogous compounds. This document serves as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and materials science, offering a comprehensive interpretation of the expected ¹H and ¹³C NMR spectra, crucial for the structural verification and purity assessment of this important building block.
Introduction: The Role of NMR in the Characterization of Phenylboronic Acids
This compound is a bespoke chemical entity with significant potential in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures, which are prevalent in pharmaceuticals and functional materials. The precise characterization of such reagents is paramount to ensure the integrity of subsequent synthetic steps and the final products.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and non-destructive technique for the structural elucidation of organic molecules. For substituted phenylboronic acids, NMR provides critical information on the electronic environment of each proton and carbon atom, confirming the substitution pattern and the presence of the boronic acid functionality.
A challenge often encountered with boronic acids is their propensity to form cyclic, trimeric anhydrides known as boroxines, especially upon heating or in non-polar, aprotic solvents. This equilibrium between the monomeric acid and the trimeric boroxine can lead to complex or broadened NMR spectra. To obtain sharp, interpretable spectra, it is often necessary to use coordinating deuterated solvents like methanol-d4 or DMSO-d6, which can break up the boroxine structure.
Predicted ¹H NMR Spectral Data
The prediction of the ¹H NMR spectrum of this compound is based on the principle of the additivity of substituent chemical shifts (SCS) on a benzene ring. The chemical shift of benzene (δ ≈ 7.34 ppm in CDCl₃) serves as a baseline, which is then adjusted based on the electronic effects (both inductive and resonance) of the boronic acid, methoxy, and ethoxy groups.
Substituent Effects on Aromatic Protons:
-
-B(OH)₂ (Boronic acid group): This group is weakly electron-withdrawing through its inductive effect, which deshields the ortho and para protons.
-
-OCH₃ (Methoxy group): The methoxy group is a strong electron-donating group through resonance, which shields the ortho and para protons, causing an upfield shift.
-
-OCH₂CH₃ (Ethoxy group): Similar to the methoxy group, the ethoxy group is also a strong electron-donating group through resonance, leading to shielding of the ortho and para positions.
In this compound, the interplay of these effects on the three aromatic protons will determine their final chemical shifts.
Predicted ¹H NMR Data Table
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | 7.5 - 7.7 | d | ~8.0 | 1H |
| H-5 | 6.6 - 6.8 | dd | ~8.0, ~2.0 | 1H |
| H-3 | 6.5 - 6.7 | d | ~2.0 | 1H |
| -OCH₂CH₃ | 4.0 - 4.2 | q | ~7.0 | 2H |
| -OCH₃ | 3.8 - 4.0 | s | - | 3H |
| -OCH₂CH₃ | 1.3 - 1.5 | t | ~7.0 | 3H |
| -B(OH)₂ | 4.5 - 6.0 | br s | - | 2H |
Note: Predicted chemical shifts are for a standard solvent like CDCl₃ or DMSO-d₆. The B(OH)₂ proton signal is often broad and may exchange with residual water in the solvent, leading to a variable chemical shift and integration.
Rationale for Predicted ¹H NMR Assignments
-
H-6: This proton is ortho to the electron-withdrawing boronic acid group, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-5.
-
H-5: This proton is meta to the boronic acid group and ortho to the electron-donating ethoxy group. The shielding effect of the ethoxy group will shift it upfield. It will appear as a doublet of doublets due to coupling with H-6 and H-3.
-
H-3: This proton is ortho to the electron-donating methoxy group and meta to the ethoxy group. The strong shielding from the adjacent methoxy group will result in a significant upfield shift. It will appear as a doublet due to the smaller meta coupling with H-5.
-
-OCH₂CH₃ and -OCH₂CH₃: The ethoxy group will present as a quartet for the methylene protons and a triplet for the methyl protons, characteristic of an ethyl group.
-
-OCH₃: The methoxy group will appear as a sharp singlet.
-
-B(OH)₂: The protons of the boronic acid group are acidic and can undergo exchange. They typically appear as a broad singlet.
Predicted ¹³C NMR Spectral Data
The prediction of the ¹³C NMR spectrum also relies on the additivity of substituent effects on the benzene ring carbons.
Substituent Effects on Aromatic Carbons:
-
-B(OH)₂: The carbon attached to the boronic acid group (ipso-carbon) is difficult to observe due to quadrupolar relaxation of the boron nucleus. The boronic acid group has a minor deshielding effect on the ortho and para carbons.
-
-OCH₃ and -OCH₂CH₃: These alkoxy groups cause significant shielding of the ortho and para carbons and deshielding of the ipso-carbon.
Predicted ¹³C NMR Data Table
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (-B(OH)₂) | ~125 (often not observed or broad) |
| C-2 (-OCH₃) | ~160 |
| C-3 | ~98 |
| C-4 (-OCH₂CH₃) | ~162 |
| C-5 | ~108 |
| C-6 | ~135 |
| -OCH₂CH₃ | ~64 |
| -OCH₃ | ~56 |
| -OCH₂CH₃ | ~15 |
Rationale for Predicted ¹³C NMR Assignments
-
C-1: The ipso-carbon attached to the boron atom is expected to be broad and of low intensity, making it difficult to detect.
-
C-2 and C-4: The carbons directly attached to the oxygen atoms of the methoxy and ethoxy groups will be significantly deshielded and appear at the lowest field among the aromatic carbons.
-
C-3 and C-5: These carbons are ortho or para to the electron-donating alkoxy groups, leading to substantial shielding and a pronounced upfield shift.
-
C-6: This carbon is ortho to the boronic acid group and will be deshielded relative to an unsubstituted benzene carbon.
-
Alkoxy Carbons: The chemical shifts for the methoxy and ethoxy carbons are predicted based on typical values for these functional groups.
Experimental Protocol for NMR Sample Preparation
To obtain high-quality NMR data for this compound, the following protocol is recommended:
-
Solvent Selection: Choose a deuterated solvent that can effectively break up boroxine trimers. Methanol-d₄ (CD₃OD) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent choices. Chloroform-d (CDCl₃) can be used, but may result in broader peaks if boroxine formation is significant.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be used to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A proton-decoupled experiment is standard.
-
For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
-
Visualization of Molecular Structure and Relationships
Molecular Structure with Numbered Positions
Caption: Molecular structure of this compound with IUPAC numbering for NMR assignment.
Experimental Workflow for NMR Analysis
Caption: Standard workflow for the NMR analysis of this compound.
Conclusion
This guide provides a robust, predictive framework for the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of substituent effects and employing a comparative approach with analogous structures, researchers can confidently interpret their experimental data, verify the structure of their compound, and assess its purity. The provided experimental protocol and workflows serve as a practical guide for obtaining high-quality NMR data for this and other substituted phenylboronic acids.
An In-depth Technical Guide to the Solubility of (4-Ethoxy-2-methoxyphenyl)boronic acid for Researchers and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility in Drug Discovery
In the landscape of modern drug development, the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. Among these, solubility stands out as a critical determinant of a compound's downstream applicability, influencing everything from reaction kinetics in synthesis to bioavailability in physiological systems. (4-Ethoxy-2-methoxyphenyl)boronic acid, a valuable building block in organic synthesis, particularly in the formation of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions, is no exception.[1][2] This guide provides a comprehensive technical overview of the solubility of this compound, offering not just data, but a foundational understanding of the principles governing its behavior in various solvent systems. We will delve into the theoretical underpinnings of its solubility, the practical methodologies for its determination, and the causal factors that researchers must consider to harness its full potential.
Physicochemical Profile of this compound
A thorough understanding of a molecule's intrinsic properties is the bedrock upon which solubility studies are built. Herein lies the physicochemical profile of this compound.
| Property | Value | Source |
| CAS Number | 1207443-48-8 | [3][4] |
| Molecular Formula | C₉H₁₃BO₄ | [3][4] |
| Molecular Weight | 196.01 g/mol | [4][5] |
| Physical Form | Solid | [3] |
| Purity (typical) | ≥97% | [4] |
The Conceptual Framework of Boronic Acid Solubility
The solubility of arylboronic acids, such as this compound, is a more complex phenomenon than that of simple organic molecules. This complexity arises from several key factors that are in a dynamic interplay.
The Role of Substituents: An Expert's Perspective
The solubility of a substituted phenylboronic acid is significantly influenced by the nature and position of the substituents on the phenyl ring. In the case of this compound, the presence of two alkoxy groups, one ethoxy and one methoxy, is particularly noteworthy. The ortho-methoxy group can engage in intramolecular hydrogen bonding with the boronic acid moiety, a structural feature known to influence the crystal packing and, consequently, the solubility.[6][7] Generally, the introduction of alkoxy groups can increase the solubility in organic solvents compared to the parent phenylboronic acid.[6][7] However, the overall polarity of the molecule and its ability to form intermolecular hydrogen bonds with the solvent are the ultimate determinants of its solubility in a given medium.
The pH-Dependent Solubility of Boronic Acids
The Formation of Anhydrides (Boroxines)
A well-documented characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[7] This is an equilibrium process that is influenced by factors such as temperature, solvent, and the presence of water. The formation of boroxines can significantly impact solubility measurements, as they generally exhibit different solubility profiles from their corresponding monomeric acids. It is therefore essential for the researcher to be aware of this equilibrium and to control the experimental conditions to ensure the measurement of the desired species.
A Practical Guide to Determining the Solubility of this compound
Given the limited availability of specific quantitative solubility data for this compound, this section provides a robust, field-proven methodology for its determination. The distinction between thermodynamic and kinetic solubility is crucial in this context. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility refers to the concentration of a supersaturated solution that is stable for a finite period.[1][2][3][4][5][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32]
Recommended Solvents for Screening
Based on the general solubility of substituted phenylboronic acids, the following solvents are recommended for an initial solubility screening:
-
Protic Solvents: Water, Methanol, Ethanol, Isopropanol
-
Aprotic Polar Solvents: Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Aprotic Nonpolar Solvents: Toluene, Hexanes
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is designed to be a self-validating system for determining the equilibrium solubility.
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvents. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or a magnetic stirrer for a sufficient period to reach equilibrium (typically 24-48 hours).
Step 2: Phase Separation
-
Allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.
-
Alternatively, centrifuge the vials to ensure complete separation of the solid and liquid phases.
Step 3: Sample Collection and Dilution
-
Carefully withdraw a known volume of the supernatant from each vial, ensuring that no solid particles are transferred.
-
Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used. The dilution factor must be accurately recorded.
Step 4: Quantification
-
Analyze the concentration of the diluted solutions using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly recommended technique for this purpose, given its specificity and sensitivity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid for good peak shape) is a good starting point for method development.[28][29]
-
Alternatively, UV-Vis spectrophotometry can be employed if the compound has a distinct chromophore and a linear Beer-Lambert relationship is established.[14][17][33][19]
Step 5: Calculation of Solubility
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
Visualization of the Experimental Workflow
References
- 1. escholarship.org [escholarship.org]
- 2. 4-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. achmem.com [achmem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. ajmhs.umed.edu.al [ajmhs.umed.edu.al]
- 15. d-nb.info [d-nb.info]
- 16. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
- 17. mt.com [mt.com]
- 18. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsr.com [ijpsr.com]
- 20. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 21. This compound PINACOL ESTER|BLD Pharm [bldpharm.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. 4-Ethoxyphenylboronic acid | C8H11BO3 | CID 2734351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]
- 25. 4-Methoxyphenyl boric acid | C7H9BO4 | CID 14769994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. ijpsr.com [ijpsr.com]
- 28. HPLC Separation of Acrylic Acid and 4- Methoxyphenol on Primesep B Column | SIELC Technologies [sielc.com]
- 29. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 30. 4-Methoxy-2-methylphenylboronic acid, 97% | Fisher Scientific [fishersci.ca]
- 31. (4-(Methoxymethoxy)-2-methylphenyl)boronic acid ,96% - Amerigo Scientific [amerigoscientific.com]
- 32. csustan.edu [csustan.edu]
- 33. researchgate.net [researchgate.net]
The Stability and Storage of (4-Ethoxy-2-methoxyphenyl)boronic Acid: An In-depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and development, arylboronic acids are indispensable building blocks, pivotal in the construction of complex molecular architectures. Among these, (4-Ethoxy-2-methoxyphenyl)boronic acid, with its unique electronic and structural features, offers significant potential in the synthesis of novel therapeutic agents. However, the utility of this valuable intermediate is intrinsically linked to its stability. This in-depth technical guide provides a comprehensive overview of the stability profile of this compound, offering field-proven insights into its optimal storage, handling, and analytical assessment to ensure its integrity and performance in sensitive pharmaceutical applications.
Chemical Profile and Intrinsic Stability
This compound (CAS RN: 1207443-48-8) is a white to off-white solid with the molecular formula C9H13BO4 and a molecular weight of 196.01 g/mol .[1][2] Its structure, featuring both an ethoxy and a methoxy group on the phenyl ring, classifies it as an electron-rich arylboronic acid. These electron-donating substituents significantly influence the reactivity and stability of the boronic acid moiety.
While generally stable under appropriate conditions, the inherent chemical nature of arylboronic acids makes them susceptible to several degradation pathways. Understanding these pathways is critical for developing effective storage and handling strategies.
Key Factors Influencing Stability
The long-term stability of this compound is a function of several environmental factors. Careful control of these parameters is paramount to preserving its chemical integrity.
Temperature
Temperature is a critical factor in the preservation of this compound. Elevated temperatures can accelerate the rate of decomposition reactions. For long-term storage, it is highly recommended to store the compound in a freezer at temperatures of -20°C .[2] For short-term use, refrigeration at 2-8°C is acceptable. As with many sensitive pharmaceutical intermediates, adherence to temperature-controlled storage is a fundamental aspect of maintaining product quality.[3]
Moisture and Hydrolytic Stability
Arylboronic acids can undergo dehydration in the solid state to form cyclic trimers known as boroxines. While often a reversible process, it can complicate stoichiometry and characterization. More critically, in the presence of water, arylboronic acids are susceptible to protodeboronation, a common degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. The rate of protodeboronation is highly dependent on pH and the electronic properties of the aryl substituent. Given that this compound is an electron-rich system, it is particularly prone to this degradation pathway, especially under non-neutral pH conditions.[4][5] Therefore, it is crucial to protect the compound from moisture.
Air and Oxidative Stability
Oxidative degradation is another significant concern for boronic acids. The boron-carbon bond can be susceptible to oxidation, leading to the formation of phenolic byproducts. This process can be accelerated by the presence of reactive oxygen species.[6] To mitigate oxidative degradation, this compound should be stored under an inert atmosphere, such as nitrogen or argon.[2]
Light
Recommended Storage and Handling Protocols
To ensure the long-term stability and reliability of this compound, the following storage and handling protocols should be strictly adhered to.
Long-Term Storage
For long-term storage, the following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Freezer) | Minimizes thermal degradation.[2] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative degradation.[2] |
| Container | Tightly sealed, amber glass vial | Protects from moisture and light.[7] |
| Location | Dry, dedicated chemical storage | Avoids cross-contamination and moisture ingress. |
Handling for Experimental Use
When handling this compound for experimental use, the following precautions should be taken to minimize exposure to detrimental conditions:
-
Equilibration: Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Whenever possible, handle the solid in a glove box or under a stream of inert gas.
-
Minimize Exposure: Weigh out the required amount of material quickly and promptly reseal the container.
-
Solvent Choice: If preparing a stock solution, use a dry, aprotic solvent. For reactions in aqueous media, be mindful of the pH and potential for protodeboronation.
Analytical Assessment of Stability and Purity
A robust analytical methodology is essential for assessing the purity of this compound and for monitoring its stability over time. A stability-indicating method is one that can separate the intact compound from its potential degradation products, thus providing a clear measure of its stability.[8]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful and widely used technique for the analysis of arylboronic acids.[9] A typical stability-indicating HPLC method for this compound would involve the following:
-
Column: A C18 stationary phase is a common starting point.
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection is suitable, as the aromatic ring provides a chromophore.
-
Sample Preparation: Dissolve the sample in a suitable organic solvent, such as acetonitrile or a mixture of acetonitrile and water.
It is important to be aware that the aqueous mobile phase in reverse-phase HPLC can potentially cause on-column degradation (protodeboronation). Method development should aim to minimize analysis time and use appropriate pH conditions to ensure the integrity of the analyte during the run.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides an additional layer of confidence in the analytical results by confirming the mass of the parent compound and aiding in the identification of any degradation products. The mass spectrometer can be used to monitor for the expected mass of this compound, as well as potential degradation products such as the protodeboronated species (1-ethoxy-3-methoxybenzene).
Degradation Pathways and Mechanistic Insights
A deeper understanding of the degradation mechanisms of this compound allows for a more proactive approach to its stabilization.
Protodeboronation
As an electron-rich arylboronic acid, protodeboronation is a primary degradation concern.[4] The electron-donating ethoxy and methoxy groups increase the electron density on the aromatic ring, making the ipso-carbon more susceptible to protonation. This process is often catalyzed by acids or bases.[11]
Caption: The protodeboronation of this compound.
Oxidation
Oxidative degradation can lead to the formation of the corresponding phenol. This pathway is particularly relevant in the presence of oxidizing agents or under aerobic conditions.
Caption: The oxidative degradation of this compound.
Self-Validating Systems and Experimental Design
To ensure the trustworthiness of experimental results, a self-validating system for handling and using this compound should be implemented. This involves a multi-faceted approach:
-
Initial Purity Assessment: Upon receipt of a new batch of the compound, perform an initial purity check using a validated analytical method (e.g., HPLC). This establishes a baseline for future stability monitoring.
-
Regular Stability Monitoring: For material in long-term storage, periodically re-analyze a sample to check for any signs of degradation. The frequency of testing should be based on the intended use and storage duration, following principles outlined in ICH guidelines for stability testing.[12]
-
In-Use Stability: For solutions of the boronic acid, it is advisable to perform in-use stability studies to determine how long the solution remains viable under the specific storage conditions (e.g., refrigerated, at room temperature on the benchtop).[13]
-
Control Experiments: In synthetic reactions, particularly those that are sensitive to the purity of the boronic acid, consider running a control reaction with a freshly opened or recently qualified batch of the starting material to ensure that any unexpected results are not due to degraded boronic acid.
Conclusion
This compound is a valuable tool for drug discovery and development, but its efficacy is contingent upon its stability. By understanding the intrinsic chemical properties of this electron-rich arylboronic acid and the environmental factors that can lead to its degradation, researchers can implement robust storage and handling protocols to preserve its integrity. A systematic approach to stability assessment, incorporating validated analytical methods and a self-validating experimental design, will ultimately lead to more reliable and reproducible scientific outcomes, accelerating the path to new therapeutic innovations.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. achmem.com [achmem.com]
- 3. Maintaining GMP Pharmaceutical Storage | SciSafe [scisafe.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. eagleanalytical.com [eagleanalytical.com]
- 9. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. database.ich.org [database.ich.org]
- 13. edaegypt.gov.eg [edaegypt.gov.eg]
Navigating the Synthesis of Complex Biaryls: A Technical Guide to (4-Ethoxy-2-methoxyphenyl)boronic Acid
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability and Application of (4-Ethoxy-2-methoxyphenyl)boronic acid.
This guide serves as an in-depth resource for understanding the procurement, handling, and strategic application of this compound, a key building block in modern medicinal chemistry. As a Senior Application Scientist, the aim is to provide not just protocols, but a foundational understanding of the principles that govern the successful use of this versatile reagent.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Within the vast arsenal of reagents for this transformation, substituted phenylboronic acids are of paramount importance, allowing for the construction of complex biaryl structures that are prevalent in a multitude of marketed drugs and clinical candidates. This compound, with its specific substitution pattern, offers a unique combination of electronic and steric properties that can be strategically employed to modulate the physicochemical and pharmacological properties of target molecules. The ethoxy group at the 4-position and the methoxy group at the 2-position introduce polarity and potential hydrogen bond accepting capabilities, while influencing the dihedral angle of the resulting biaryl scaffold—a critical parameter for optimizing protein-ligand interactions.
Commercial Availability and Quality Control
This compound is readily available from a variety of commercial suppliers, ensuring a consistent supply for research and development activities.
| Supplier | Typical Purity | CAS Number | Molecular Formula | Molecular Weight |
| Various Chemical Suppliers | ≥96-97% | 1207443-48-8 | C9H13BO4 | 196.01 g/mol |
Table 1: Commercial Availability and Key Specifications of this compound.[1][2][3]
Causality Behind Quality Control: Ensuring Reaction Success
The purity of the boronic acid is a critical determinant of the success and reproducibility of a Suzuki-Miyaura coupling reaction. Impurities can arise from the synthetic route used to prepare the boronic acid or from its degradation over time.
Common Impurities and Their Impact:
-
Boronic Anhydrides (Boroxines): These are cyclic trimers formed by the dehydration of boronic acids. While often in equilibrium with the monomeric acid in the presence of water, their presence can affect the stoichiometry of the reaction.
-
Protodeboronation Products: Electron-rich boronic acids, such as the title compound, are susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This leads to the formation of 1-ethoxy-3-methoxybenzene, an impurity that will not participate in the desired coupling reaction.
-
Residual Starting Materials and Reagents: Impurities from the synthesis of the boronic acid can act as catalyst poisons or participate in side reactions.
Self-Validating Protocols for Quality Assessment
A robust quality control workflow is essential to validate the integrity of the boronic acid before its use.
Recommended Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the boronic acid and for identifying organic impurities. The proton NMR spectrum of a related compound, 4-methoxyphenylboronic acid, shows characteristic aromatic and methoxy signals that can be used as a reference point for interpreting the spectrum of this compound.[4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the boronic acid and for quantifying impurities. A reversed-phase method with UV detection is typically employed. For boronic acids, which can be challenging to retain on standard C18 columns, specialized columns or ion-pairing reagents may be necessary.[6]
-
Mass Spectrometry (MS): Mass spectrometry provides confirmation of the molecular weight of the boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl structures.
Mechanistic Overview: A Self-Validating Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling provides a logical framework for understanding the role of each reaction component.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.[7][8][9][10]
Experimental Protocol: A Guideline for Success
The following is a general, self-validating protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol should be optimized for each specific substrate combination.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system to the reaction vessel.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Workflow Diagram:
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Causality in Experimental Choices: Why These Conditions?
-
Choice of Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst. For more challenging couplings, more sophisticated catalysts with specialized phosphine ligands may be required.
-
Choice of Base: An inorganic base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield. Carbonates are often a good starting point.
-
Choice of Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reaction components. Dioxane, toluene, and DMF are common organic solvents.
Storage and Handling: Maintaining Reagent Integrity
This compound is a stable solid, but proper storage is essential to maintain its purity and reactivity.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry place, away from light and moisture. Long-term storage under an inert atmosphere is recommended.
-
Handling Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
Conclusion: A Versatile Tool for the Modern Chemist
This compound is a commercially available and highly valuable reagent for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. By understanding the principles of its handling, quality control, and application, researchers can effectively leverage this building block to advance their drug discovery and materials science programs. The protocols and insights provided in this guide are intended to serve as a foundation for the successful and rational application of this important synthetic tool.
References
- 1. calpaclab.com [calpaclab.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. 4-Methoxyphenylboronic acid(5720-07-0) 1H NMR [m.chemicalbook.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
An In-depth Technical Guide to the Safe Handling and Application of (4-Ethoxy-2-methoxyphenyl)boronic acid
This document provides a comprehensive technical overview for the safe and effective use of (4-Ethoxy-2-methoxyphenyl)boronic acid in research and development settings. As a key building block in modern synthetic chemistry, particularly in cross-coupling reactions, a thorough understanding of its properties and handling requirements is paramount for ensuring personnel safety and experimental integrity. This guide moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, empowering researchers to make informed decisions in the laboratory.
Compound Identification and Physicochemical Properties
This compound is an organoboron compound valued for its role in organic synthesis. A precise understanding of its physical and chemical properties is the foundation of a robust safety protocol.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₃BO₄ | |
| Molecular Weight | 196.01 g/mol | |
| Appearance | Solid (typically a powder) | |
| InChI Key | WMVVZNXFUFZMPF-UHFFFAOYSA-N |
Note: While a specific CAS Number for this exact isomer was not found in the provided search results, related structures like 4-Ethoxyphenylboronic acid (CAS 22237-13-4) and 4-Methoxyphenylboronic acid (CAS 5720-07-0) are well-documented.[1][2] Researchers must always refer to the supplier-specific Safety Data Sheet (SDS) for the exact material being handled.
Hazard Identification and GHS Classification
Based on data from structurally similar arylboronic acids, this compound is classified as hazardous.[2][3][4] The primary risks are associated with irritation to the skin, eyes, and respiratory system.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2][4][5] | ⚠️ |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2][4][5] | ⚠️ |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][3][4] | ⚠️ |
The "Warning" signal word is appropriate for this combination of hazards.[1][4] The causality is clear: as a fine organic powder, the substance can easily become airborne, leading to inhalation, while direct contact can irritate sensitive tissues like the eyes and skin.
The Hierarchy of Controls: A Proactive Safety Paradigm
Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.
Caption: The Hierarchy of Controls prioritizes safety measures.
For this compound, elimination or substitution is often not feasible as it is a specific required reagent. Therefore, the primary focus must be on robust Engineering Controls .
Engineering Controls: The single most critical engineering control for handling this compound is a certified chemical fume hood.[6] Its purpose is twofold:
-
Containment: It prevents the inhalation of the fine, irritant powder by maintaining a negative pressure environment.
-
Spill Control: It provides a contained workspace, ensuring that any accidental spills do not contaminate the general laboratory area.[6]
Always verify the fume hood's proper function before use by checking the airflow monitor.[6]
Standard Operating Procedure: Weighing and Handling
This protocol is designed to be a self-validating system, minimizing exposure at every step.
Preparation:
-
Designate a Workspace: All handling of the solid must occur within a designated area inside a chemical fume hood.[6]
-
Assemble Materials: Before retrieving the chemical, ensure all necessary equipment is inside the hood: weighing paper or boat, spatula, secondary container for transport, and waste disposal bag.
-
Verify PPE: Don all required Personal Protective Equipment as detailed in Section 5.
Weighing Protocol:
-
Retrieve the stock bottle of this compound. Keep the container tightly closed when not in use.[6][7]
-
Inside the fume hood, carefully open the container. Avoid any sudden movements that could aerosolize the powder.
-
Use a clean spatula to transfer the desired amount of solid to a weighing paper on a tared balance.
-
Once the desired mass is obtained, securely close the primary stock bottle.
-
Carefully fold the weighing paper and transfer the solid to your reaction vessel or a suitable secondary container.
-
Decontamination: Wipe the spatula and any surfaces within the hood where powder may have settled with a damp cloth or paper towel. Dispose of this cleaning material immediately into a designated hazardous waste bag.[8]
-
Wash hands thoroughly with soap and water after handling is complete, even though gloves were worn.[4][7]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. It should never be the primary means of protection but is essential for mitigating residual risk.
-
Eye Protection: Chemical safety goggles with side shields are mandatory.[4][9] Standard prescription glasses do not offer sufficient protection from airborne dust or splashes. The use of safety goggles is compliant with standards such as OSHA 29 CFR 1910.133 and European Standard EN166.[10]
-
Hand Protection: Nitrile gloves are required.[6] Always inspect gloves for tears or defects before use. Employ proper glove removal technique (without touching the outer surface) to avoid skin contact.[4] Dispose of contaminated gloves immediately as hazardous waste.
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.[6]
-
Respiratory Protection: Under normal conditions of use within a certified fume hood, a respirator is not required.[11] If dust generation is unavoidable or if working outside of a fume hood (which is strongly discouraged), a NIOSH/MSHA or EN 149 approved respirator may be necessary.[3][11]
Caption: A typical workflow for safely handling the boronic acid.
Storage and Stability
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
-
Conditions: Store in a cool, dry, and well-ventilated area.[7][12] Some boronic acids benefit from refrigeration to maximize shelf life.[11]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3][4]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[3][13]
Emergency Procedures: A Validated Response Plan
Immediate and correct action during an emergency can significantly mitigate harm.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][14] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.[3][14]
-
Skin Contact: Remove all contaminated clothing.[14] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3][4] If skin irritation occurs, seek medical advice.[3][4]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3][4][14] If symptoms such as coughing or shortness of breath persist, seek medical attention.[3][14]
-
Ingestion: Do NOT induce vomiting.[3] Clean the mouth with water and drink plenty of water afterwards.[3] Seek medical attention if symptoms occur.[3][4]
Spill Response Protocol
This protocol applies to minor spills (typically <100g) that can be handled by trained laboratory personnel. For large spills, evacuate the area and contact your institution's emergency response team.
-
Alert & Isolate: Alert personnel in the immediate area. Isolate the spill and ensure no one enters the contaminated space without proper PPE.[15]
-
Control Ignition Sources: If the spill occurs near solvents, ensure all ignition sources are controlled.
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Containment & Cleanup:
-
Gently cover the solid spill with absorbent pads or paper towels to prevent dust from becoming airborne.[8]
-
Carefully sweep up the material using a plastic scoop and dustpan and place it into a heavy-duty plastic bag or a designated, sealable container for solid waste.[3][16][17] Avoid actions that create dust.
-
-
Decontamination: Wipe the spill area with a wet paper towel or sponge to remove any remaining residue.[8][17] Place all cleaning materials into the waste bag.
-
Disposal: Seal the waste bag, affix a completed hazardous waste label, and dispose of it according to your institution's guidelines.[18]
-
Final Steps: Remove PPE and wash hands thoroughly. Report the incident to your laboratory supervisor or EHS department.[17]
Waste Disposal
All waste containing this compound, including contaminated consumables and cleanup materials, must be treated as hazardous chemical waste.
-
Containers: Use only compatible and properly labeled containers for waste.[19]
-
Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Procedure: Dispose of contents and the container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[3][4] Never discharge this chemical into drains or the environment.[4][10]
References
- 1. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Ethoxyphenylboronic acid | C8H11BO3 | CID 2734351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chemical-label.com [chemical-label.com]
- 6. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. innospk.com [innospk.com]
- 13. fishersci.com [fishersci.com]
- 14. laballey.com [laballey.com]
- 15. ccny.cuny.edu [ccny.cuny.edu]
- 16. fishersci.ie [fishersci.ie]
- 17. uoguelph.ca [uoguelph.ca]
- 18. ehs.princeton.edu [ehs.princeton.edu]
- 19. rtong.people.ust.hk [rtong.people.ust.hk]
An In-depth Technical Guide to (4-Ethoxy-2-methoxyphenyl)boronic acid: Synthesis, Characterization, and Applications
Introduction: The Versatility of Arylboronic Acids in Modern Synthesis
Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] These organoboron compounds are valued for their stability, low toxicity, and broad functional group tolerance, making them indispensable reagents for the construction of complex molecular architectures, particularly in the fields of pharmaceutical and materials science.[2] (4-Ethoxy-2-methoxyphenyl)boronic acid is a specific, functionalized member of this class, offering a unique substitution pattern that can impart desirable electronic and steric properties to target molecules. This guide provides a comprehensive overview of its synthesis, characterization, and primary applications for researchers and professionals in drug development and chemical synthesis.
Synthesis of this compound: A Plausible and Efficient Route
While a singular, seminal paper on the "discovery" of this compound is not prominently documented, its synthesis can be reliably achieved through well-established methodologies for preparing arylboronic acids. A common and effective approach involves the ortho-lithiation of a substituted aromatic ether, followed by quenching with a trialkyl borate and subsequent hydrolysis.
Proposed Synthetic Pathway
The logical precursor for this synthesis is 3-bromo-4-methoxyphenetole, which can be subjected to a lithium-halogen exchange followed by reaction with a borate ester.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-bromo-4-methoxyphenetole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3-bromo-4-methoxyphenetole and anhydrous THF under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Borylation: Triisopropyl borate is then added dropwise, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred vigorously for 1-2 hours until a clear solution is obtained.
-
Workup and Isolation: The aqueous layer is separated, and the organic layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ether/hexanes) to yield this compound as a solid.
Caption: Proposed workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected physical and spectroscopic properties.
| Property | Expected Value |
| Molecular Formula | C₉H₁₃BO₄ |
| Molecular Weight | 196.01 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.5 (d, 1H), ~6.5 (dd, 1H), ~6.4 (d, 1H), ~5.0 (br s, 2H, B(OH)₂), 4.1 (q, 2H), 3.9 (s, 3H), 1.4 (t, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~162, ~158, ~135, ~110 (C-B), ~105, ~100, ~64, ~55, ~15 |
| Mass Spectrometry (ESI-) | m/z: [M-H]⁻ calculated for C₉H₁₂BO₄⁻: 195.08, found ~195.1 |
| Infrared (IR, KBr) | ν (cm⁻¹): ~3400-3200 (br, O-H), ~2980 (C-H), ~1610, ~1500 (C=C), ~1350 (B-O) |
Note: The NMR chemical shifts are predicted based on the structure and data from analogous compounds. Actual experimental values may vary slightly.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1] This powerful carbon-carbon bond-forming reaction is catalyzed by a palladium complex and requires a base for the activation of the boronic acid.[3][4]
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps:[1][3][5]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organohalide (R-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base to form a boronate species, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or vinyl halide/triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/water, Toluene, DMF)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl halide, this compound (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Solvent Addition: Add the degassed solvent system to the vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated. The crude product is then purified by column chromatography on silica gel.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its preparation can be achieved through established synthetic routes, and its primary application in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl structures. The ethoxy and methoxy substituents provide handles for fine-tuning the electronic and steric properties of target molecules, making it a reagent of significant interest to researchers in medicinal chemistry and materials science. This guide provides the foundational knowledge for the synthesis, characterization, and effective utilization of this important compound.
References
Methodological & Application
Mastering the Synthesis of Substituted Biaryls: Application Notes and Protocols for the Suzuki Coupling of (4-Ethoxy-2-methoxyphenyl)boronic Acid
Introduction: The Strategic Importance of the (4-Ethoxy-2-methoxyphenyl) Moiety
In the landscape of modern drug discovery and materials science, the biaryl scaffold remains a cornerstone of molecular design. The specific incorporation of the (4-ethoxy-2-methoxyphenyl) moiety can impart crucial properties to a molecule, including influencing its conformation, metabolic stability, and receptor-binding interactions. The ethoxy group at the 4-position and the methoxy group at the 2-position create a unique electronic and steric environment, making this building block particularly valuable for tuning the physicochemical properties of lead compounds. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the construction of these vital carbon-carbon bonds, lauded for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the Suzuki coupling protocols specifically tailored for (4-ethoxy-2-methoxyphenyl)boronic acid. We will delve into the mechanistic underpinnings of the reaction, offer field-proven experimental protocols, and provide insights into overcoming common challenges associated with this electron-rich and sterically-influenced substrate.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps centered around a palladium catalyst.[2]
-
Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex. This step, often rate-determining, forms a Pd(II) intermediate. The reactivity of the aryl halide typically follows the trend I > Br > OTf >> Cl.[3] For electron-rich aryl halides, this step can be challenging and may require more electron-rich and bulky phosphine ligands to facilitate the reaction.[2]
-
Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center. A crucial aspect of this stage is the activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily undergoes transmetalation with the Pd(II)-halide species.[4] The choice of base is critical and can significantly impact the reaction's efficiency.
-
Reductive Elimination: The final step is the reductive elimination of the two organic moieties from the palladium center, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. This step is often accelerated by the use of bulky ligands.
Visualizing the Catalytic Pathway
The intricate dance of the palladium catalyst through its various oxidation states is elegantly captured in the following diagram:
References
Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-Ethoxy-2-methoxyphenyl)boronic Acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, indispensable for the construction of carbon-carbon bonds in pharmaceutical and materials science research.[1] This guide provides an in-depth analysis and detailed protocols for the palladium-catalyzed coupling of (4-ethoxy-2-methoxyphenyl)boronic acid, a key building block for introducing a sterically hindered and electron-rich moiety found in numerous biologically active compounds.[2][3] We will explore the mechanistic nuances of this transformation, provide a rationale for catalyst and reagent selection, and present validated, step-by-step protocols designed to empower researchers in drug development and organic synthesis to achieve high-yield, reproducible results.
Mechanistic Foundations of the Suzuki-Miyaura Coupling
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle centered on a palladium complex, which alternates between Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6]
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This is often the rate-determining step of the entire cycle.[5] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[5]
-
Transmetalation: In this crucial step, the organic moiety from the boronic acid is transferred to the Pd(II) complex. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which facilitates the transfer.[7]
-
Reductive Elimination: The final step involves the formation of the new C-C bond, coupling the two organic fragments. The palladium complex is simultaneously reduced from Pd(II) back to the catalytically active Pd(0) state, which re-enters the cycle.[4][5] This step is typically fast, especially from a cis-configured palladium complex.[5]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Considerations for an Electron-Rich, Hindered Substrate
The structure of this compound presents specific challenges that dictate the optimal choice of catalyst and conditions.
-
Electronic Effects: The presence of two electron-donating groups (ethoxy and methoxy) makes the aryl ring electron-rich. While this property is often desirable in final drug candidates, it can render the corresponding aryl halide coupling partner less susceptible to oxidative addition.[8] Therefore, the catalyst system must be highly active to overcome this hurdle.
-
Steric Hindrance: The ortho-methoxy group poses a significant steric impediment. This bulk can slow down both the oxidative addition (if the halide is on a similarly hindered partner) and the crucial reductive elimination step.[9] The solution is to employ ligands that are themselves very bulky, as this can paradoxically accelerate the final bond-forming step.[4]
A common side reaction to be mindful of, particularly with electron-rich boronic acids, is protodeboronation , where the boronic acid group is replaced by a hydrogen atom. This can be exacerbated by prolonged reaction times, high temperatures, and the specific base used.[10]
A Researcher's Guide to Catalyst System Selection
Achieving success with this substrate requires a holistic approach to selecting the palladium source, ligand, base, and solvent. The interplay between these components is critical.
Palladium Sources: From Traditional Precursors to Modern Precatalysts
The choice of palladium source is foundational. While traditional sources are effective, modern precatalysts offer significant advantages in terms of stability, activity, and reproducibility.
-
Traditional Pd(0) and Pd(II) Sources:
-
Pd(PPh₃)₄: A classic, air-sensitive Pd(0) source. While useful for simple couplings, it often lacks the reactivity needed for challenging substrates and can be complicated by the presence of free triphenylphosphine ligand.[11][12]
-
Pd₂(dba)₃ and Pd(OAc)₂: These are common Pd(0) and Pd(II) precursors, respectively. They are typically used in combination with a separately added ligand. A key drawback is that the optimal ligand-to-palladium ratio can be difficult to achieve, and the in situ formation of the active catalyst can be inefficient.[13][14]
-
-
Palladium Precatalysts (The Modern Choice):
-
Rationale: Precatalysts are air- and moisture-stable Pd(II) complexes that contain the desired ligand in a fixed 1:1 or 2:1 ratio.[15][16] They are designed to generate the active, monoligated Pd(0) species cleanly and efficiently under the basic reaction conditions, leading to faster reactions, lower catalyst loadings, and more consistent results.[14][17]
-
Buchwald Precatalysts (G2, G3, G4): This family of precatalysts is particularly effective. The later generations (G3, G4) are designed for even more rapid activation at room temperature with weak bases, making them highly versatile.[15]
-
Ligands: The Key to Unlocking Reactivity
For a sterically hindered and electron-rich substrate, the ligand is arguably the most important variable. The most effective ligands share two key features:
-
Bulk: Sterically demanding ligands promote the crucial reductive elimination step, preventing catalyst decomposition.[4]
-
Electron-Rich Character: Electron-donating ligands increase the electron density on the palladium center, which facilitates the rate-limiting oxidative addition step, especially with unreactive aryl chlorides.[5][17]
Table 1: Comparison of Ligand Classes for Coupling Hindered Boronic Acids
| Ligand Class | Example(s) | Strengths | Weaknesses |
| Triarylphosphines | PPh₃ | Inexpensive, readily available. | Generally low reactivity for hindered substrates.[11] |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating, good for oxidative addition. | Air-sensitive, can be pyrophoric. |
| Biaryl Monophosphines | XPhos, SPhos, RuPhos, BrettPhos | State-of-the-art. Excellent balance of steric bulk and electron-donating ability. Air-stable and highly effective for challenging substrates.[15][17] | Higher cost. |
| N-Heterocyclic Carbenes | IPr, IMes | Strong σ-donors, thermally stable. | Can sometimes lead to catalyst deactivation pathways not seen with phosphines.[7] |
For the coupling of this compound, biaryl monophosphine ligands (Buchwald-type ligands) are strongly recommended as the starting point for optimization.
Selecting the Appropriate Base and Solvent
-
Base: The base's primary role is to facilitate transmetalation.[7]
-
K₂CO₃, Cs₂CO₃ (Carbonates): Mild and widely used. Cesium carbonate is more soluble and often provides superior results in difficult couplings.[6]
-
K₃PO₄ (Phosphate): A stronger, non-nucleophilic base that is often the top choice for hindered substrates and couplings involving aryl chlorides.[11]
-
Aqueous solutions of bases are common, as water can accelerate the reaction.
-
-
Solvent: The solvent must dissolve all components at the reaction temperature. Anhydrous conditions are not always necessary and often a mixture with water is beneficial.
Experimental Protocols
The following protocols provide a starting point for researchers. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using properly degassed solvents to prevent oxidation of the Pd(0) catalyst.
Protocol 1: High-Performance Method Using a Buchwald Precatalyst
This method is recommended for its high efficiency, reliability, and broad substrate scope, especially with challenging aryl chlorides or bromides.
Rationale: The use of an XPhos Pd G3 precatalyst ensures the rapid and clean generation of the highly active monoligated Pd(0) species.[15] XPhos is a bulky, electron-rich ligand ideal for coupling hindered substrates.[17] K₃PO₄ is a strong base well-suited for difficult couplings.[11]
-
Reagents & Materials:
-
Aryl Halide (Ar-X) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
XPhos Pd G3 (1 - 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with stir bar
-
Inert atmosphere supply (N₂ or Ar)
-
-
Step-by-Step Procedure:
-
To the reaction vessel, add the aryl halide (e.g., 0.5 mmol), this compound (0.6 mmol, 1.2 equiv), K₃PO₄ (1.0 mmol, 2.0 equiv), and the XPhos Pd G3 precatalyst (0.005 mmol, 1 mol%).
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., 2.0 mL of 4:1 Dioxane/H₂O) via syringe.
-
Place the vessel in a preheated oil bath or heating block at 80-110 °C.
-
Stir the reaction and monitor its progress by TLC or LC-MS (typically 1-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Traditional Method Using a Pd(0) Source and Ligand
This protocol illustrates a more classic approach. While potentially less efficient than Protocol 1, it uses more traditional and often less expensive reagents.
Rationale: Pd₂(dba)₃ is a common Pd(0) source that requires an external ligand to form the active catalyst.[7] Tri-tert-butylphosphine (P(t-Bu)₃) is a very electron-rich and bulky ligand that can facilitate the oxidative addition of less reactive aryl halides.[7]
-
Reagents & Materials:
-
Aryl Halide (Ar-X) (1.0 equiv)
-
This compound (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol% Pd)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (6 mol%) or its tetrafluoroborate salt
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene and Water (e.g., 10:1 v/v)
-
-
Step-by-Step Procedure:
-
To a reaction vessel, add the aryl halide (0.5 mmol), this compound (0.75 mmol, 1.5 equiv), and K₂CO₃ (1.5 mmol, 3.0 equiv).
-
In a separate vial, dissolve Pd₂(dba)₃ (0.00375 mmol, 0.75 mol%) and P(t-Bu)₃ (0.03 mmol, 6 mol%) in a small amount of the degassed toluene. Caution: P(t-Bu)₃ is highly air-sensitive.
-
Seal the main reaction vessel, and evacuate and backfill with inert gas three times.
-
Add the degassed solvents (e.g., 2.5 mL of 10:1 Toluene/H₂O) to the main vessel.
-
Transfer the catalyst/ligand solution to the main reaction vessel via syringe.
-
Heat the reaction mixture to 100 °C and monitor for completion (typically 12-24 hours).
-
Perform workup and purification as described in Protocol 1.
-
Troubleshooting Common Issues
Figure 2. A logical workflow for troubleshooting common Suzuki coupling problems.
Conclusion
The successful Suzuki-Miyaura coupling of this compound is readily achievable with a rational and informed approach to catalyst selection. Due to the substrate's electron-rich nature and steric hindrance, optimal results are consistently obtained using modern palladium precatalysts equipped with bulky and electron-rich biaryl monophosphine ligands such as XPhos or SPhos. These advanced catalyst systems overcome the inherent challenges of the substrate, enabling lower catalyst loadings, shorter reaction times, and higher yields compared to traditional methods. By leveraging the protocols and troubleshooting advice provided in this guide, researchers can confidently incorporate this valuable building block into their synthetic campaigns, accelerating the discovery and development of novel chemical entities.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]
- 14. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Base Selection for Suzuki-Miyaura Couplings with (4-Ethoxy-2-methoxyphenyl)boronic acid
Introduction: The Critical Role of the Base in Activating Electron-Rich Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]
This guide focuses on a specific, yet widely applicable substrate: (4-Ethoxy-2-methoxyphenyl)boronic acid . The presence of two potent electron-donating groups (ethoxy and methoxy) renders this molecule an "electron-rich" coupling partner. While such groups can enhance the nucleophilicity of the aryl system and potentially accelerate the reaction, they also introduce challenges that underscore the critical importance of meticulous reaction optimization.[4][5] The choice of base, in particular, is not a trivial parameter. It is a decisive factor that governs the reaction's success, influencing everything from reaction rate and yield to the prevention of unwanted side reactions like protodeboronation.[6]
This document provides researchers, scientists, and drug development professionals with a detailed framework for understanding and implementing strategic base selection for Suzuki-Miyaura reactions involving this compound. We will delve into the mechanistic role of the base, compare the performance of common bases, and provide robust, step-by-step protocols for practical application.
The Mechanistic Imperative: How the Base Drives the Catalytic Cycle
The efficacy of the base is rooted in its function within the Suzuki-Miyaura catalytic cycle, which consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] The base's primary role is to facilitate the transmetalation step, which is often rate-determining. In this step, the organic moiety is transferred from the boron atom to the palladium(II) center.
Two dominant mechanistic pathways are proposed for this base-mediated activation[7][8]:
-
The Boronate Pathway: The base reacts directly with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex (a boronate). This activated species is significantly more reactive and readily transfers its aryl group to the palladium(II) complex.[7][9][10]
-
The Oxo-Palladium Pathway: The base (e.g., a hydroxide or alkoxide) first displaces the halide on the palladium(II) complex. The resulting palladium-hydroxide or -alkoxide species then reacts with the neutral boronic acid in the transmetalation step.[8]
Figure 1. The Suzuki-Miyaura catalytic cycle, highlighting the critical role of the base in activating the boronic acid for the transmetalation step.
Comparative Analysis of Common Bases
The choice of base is dictated by several factors including its strength (pKa), solubility, and compatibility with functional groups on the coupling partners. For an electron-rich substrate like this compound, a base must be strong enough to facilitate boronate formation but not so harsh as to cause degradation or unwanted side reactions.
| Base | Class | Relative Strength | Typical Use Case & Commentary |
| K₂CO₃ | Carbonate | Moderate | Workhorse Base. Excellent starting point for optimization. Cost-effective and effective for a wide range of aryl bromides and iodides. Often used in aqueous/organic solvent mixtures.[2][12] |
| Cs₂CO₃ | Carbonate | Strong | More effective than K₂CO₃ due to higher basicity and solubility in organic solvents. Often provides superior yields, especially for less reactive aryl chlorides or sterically hindered substrates.[13] |
| K₃PO₄ | Phosphate | Strong | A robust and highly effective base, particularly for challenging couplings. Its strength can overcome the lower reactivity of some substrates and catalyst systems.[12][14] |
| NaOH, KOH | Hydroxide | Very Strong | Highly effective and inexpensive. However, their high basicity can promote side reactions and may be incompatible with base-sensitive functional groups (e.g., esters). |
| KF, CsF | Fluoride | Mild | Used for substrates with base-labile functional groups. The fluoride ion is believed to form a hypervalent silicon or boron species that facilitates transmetalation.[11] |
| Et₃N, DIPEA | Organic Amine | Mild | Less common for Suzuki couplings but can be useful in specific cases where inorganic bases are problematic, though they are often less effective.[7] |
A Strategic Workflow for Base Selection
For a novel Suzuki-Miyaura coupling with this compound, a systematic approach to base selection is recommended over random screening. The following workflow provides a logical progression from standard to more forcing conditions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: Optimizing Solvent Effects in the Suzuki-Miyaura Cross-Coupling of (4-Ethoxy-2-methoxyphenyl)boronic Acid
Introduction: The Critical Role of Solvents in Precision Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide is fundamental to the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials.[3][4] Among the various parameters that influence the outcome of this reaction, the choice of solvent is paramount.[5][6] The solvent system not only dictates the solubility of reagents but also profoundly impacts catalyst activity, the rate-determining step, and the stability of reactive intermediates.[7][8][9]
This guide provides an in-depth analysis of solvent effects specifically for the cross-coupling of (4-Ethoxy-2-methoxyphenyl)boronic acid. This electron-rich boronic acid presents unique opportunities and challenges. The ethoxy and methoxy substituents enhance its nucleophilicity but can also influence its stability and solubility, making solvent selection a critical factor for success. We will explore the underlying principles of solvent influence, provide detailed protocols for solvent screening, and offer data-driven recommendations for optimizing reaction outcomes.
Theoretical Background: How Solvents Modulate the Catalytic Cycle
The efficacy of a Suzuki-Miyaura reaction is intrinsically linked to the smooth progression of its catalytic cycle, which consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[3] The solvent exerts its influence on each of these stages.
-
Solubility: The primary role of the solvent is to dissolve the boronic acid, organic halide, palladium catalyst, and base to ensure a homogeneous reaction mixture, facilitating efficient interaction between the reactants.[4][10]
-
Catalyst Activity and Stability: Solvents can coordinate with the palladium center, thereby influencing its electronic properties and steric environment.[4] This coordination can affect the rate of oxidative addition and reductive elimination. Furthermore, the solvent choice can help prevent the aggregation of the palladium catalyst into inactive palladium black.[1]
-
Influence on the Base: The effectiveness of the base, which is crucial for the activation of the boronic acid in the transmetalation step, is modulated by the solvent.[2] Polar, and particularly protic, solvents can solvate the base and its counter-ion, affecting its strength and solubility.
-
Managing Side Reactions: A key side reaction is the protodeboronation of the boronic acid, where a proton replaces the boronic acid group.[1] While often tolerant of water, the choice of solvent and its water content can be optimized to minimize this undesired pathway.[4]
The polarity of the solvent is a known factor in determining the structure and activity of catalytic intermediates.[9] For instance, polar aprotic solvents like DMF and MeCN have been shown to favor different reaction pathways compared to nonpolar solvents like toluene or THF in certain systems.[7][11]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps of the reaction and highlights where the solvent plays a critical role.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Solvent Systems for this compound Coupling
The selection of an appropriate solvent is often dependent on the specific substrates and requires empirical optimization.[4] Below is a table summarizing commonly used solvent systems for Suzuki-Miyaura reactions, which serve as an excellent starting point for the coupling of this compound.
| Solvent System | Typical Bases | Temperature (°C) | Characteristics & Considerations |
| Toluene | K₂CO₃, K₃PO₄, Cs₂CO₃ | 80 - 110 | A common nonpolar solvent. Good for dissolving organic reactants but may require a phase-transfer catalyst if an aqueous base is used. |
| 1,4-Dioxane / Water | K₂CO₃, K₃PO₄, Cs₂CO₃ | 80 - 110 | A widely used biphasic system. Water aids in dissolving the inorganic base and can accelerate the catalytic cycle.[3][4] The ratio of dioxane to water is a key parameter to optimize. |
| Tetrahydrofuran (THF) / Water | K₂CO₃, K₃PO₄, Cs₂CO₃ | 60 - 80 | Similar to dioxane/water but with a lower boiling point. Can be advantageous for thermally sensitive substrates. |
| N,N-Dimethylformamide (DMF) | K₂CO₃, K₃PO₄ | 80 - 120 | A polar aprotic solvent that is excellent at dissolving a wide range of reagents.[5] Can sometimes lead to faster reactions but may also promote side reactions. |
| Isopropanol (IPA) / Water | K₂CO₃, K₃PO₄ | 70 - 90 | A greener solvent alternative that has proven robust for many Suzuki-Miyaura couplings.[9] |
Experimental Protocols
The following protocols provide a framework for a systematic solvent screening and a general-purpose coupling reaction.
Protocol 1: Solvent Screening Workflow
This protocol is designed for the efficient screening of multiple solvent systems to identify the optimal conditions for the coupling of this compound with a model aryl halide.
Caption: Workflow for systematic solvent screening in a Suzuki-Miyaura reaction.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare stock solutions of the aryl halide and this compound if desired for accurate dispensing. Weigh the base and palladium catalyst into an array of reaction vials.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the base (e.g., K₂CO₃, 2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to each reaction vial.
-
Solvent Addition: Add the selected solvent or solvent mixture to each vial (e.g., 0.2 M concentration with respect to the aryl halide).
-
Reaction: Seal the vials and place them in a pre-heated reaction block. Stir the reactions at the desired temperature (e.g., 80-100 °C).
-
Monitoring: At specified time points, take a small aliquot from each reaction, quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by TLC, GC-MS, or LC-MS to determine the conversion to the product.
-
Optimization: Based on the results, select the solvent system that provides the highest yield in the shortest time with the fewest byproducts for further optimization or scale-up.
Protocol 2: General Procedure for Cross-Coupling in 1,4-Dioxane/Water
This protocol describes a reliable method for the Suzuki-Miyaura coupling of this compound with an aryl bromide using a common and effective solvent system.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (degassed)
-
Deionized water (degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Troubleshooting and Advanced Considerations
-
Low Yield: If the reaction gives a low yield, consider increasing the temperature, using a more active catalyst system (e.g., a palladacycle or a ligand such as SPhos or XPhos), or a stronger base like K₃PO₄.[12] The solvent-to-water ratio can also be adjusted.
-
Protodeboronation: If significant protodeboronation is observed, ensure that the reaction is conducted under strictly anhydrous conditions if using a non-aqueous solvent system, or consider using the boronic ester (e.g., pinacol ester) of this compound, which is often more stable.[1]
-
Catalyst Decomposition: If the reaction mixture turns black, this indicates the formation of palladium black and catalyst decomposition. A different ligand or a lower reaction temperature may be necessary. The choice of solvent can also influence catalyst stability.
-
"Green" Solvents: For applications where environmental impact is a concern, consider exploring greener solvents such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) as alternatives to traditional ethereal solvents.
Conclusion
The choice of solvent is a powerful tool for optimizing the Suzuki-Miyaura cross-coupling of this compound. A systematic approach to solvent screening, guided by an understanding of the solvent's role in the catalytic cycle, can lead to significant improvements in reaction efficiency, yield, and purity. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to harness the full potential of this versatile building block in their synthetic endeavors.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. books.lucp.net [books.lucp.net]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. | Semantic Scholar [semanticscholar.org]
- 12. reddit.com [reddit.com]
Applications of (4-Ethoxy-2-methoxyphenyl)boronic Acid in Medicinal Chemistry: A Technical Guide
Introduction: The Strategic Value of the (4-Ethoxy-2-methoxyphenyl) Moiety in Drug Discovery
(4-Ethoxy-2-methoxyphenyl)boronic acid is a versatile and increasingly important building block in the lexicon of medicinal chemistry. Its utility lies in its capacity to introduce the uniquely substituted 4-ethoxy-2-methoxyphenyl group into target molecules, a moiety that imparts a favorable combination of physicochemical and pharmacokinetic properties. The presence of both an ethoxy and a methoxy group on the phenyl ring can significantly influence a drug candidate's lipophilicity, metabolic stability, and target engagement. These ether functionalities can modulate solubility and permeability, while also participating in key hydrogen bond interactions within protein binding sites.
The primary application of this compound in drug discovery is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning methodology provides a robust and efficient means to construct carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl scaffolds that are prevalent in a wide array of pharmacologically active agents. The strategic placement of the ethoxy and methoxy groups on the boronic acid allows for fine-tuning of the electronic and steric properties of the resulting coupled products, making it a valuable tool for structure-activity relationship (SAR) studies.
This technical guide will provide an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of kinase inhibitors. Detailed protocols for its use in Suzuki-Miyaura coupling reactions will be presented, along with insights into the rationale behind experimental design and the significance of the resulting molecular architectures.
Key Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors
The biaryl and heteroaryl motifs readily accessible through Suzuki-Miyaura coupling with this compound are central to the design of numerous kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents.
While direct examples of marketed drugs containing the (4-ethoxy-2-methoxyphenyl) moiety are not yet prevalent, the closely related dimethoxyphenyl and other alkoxy-substituted phenyl groups are features of numerous successful kinase inhibitors. The 4-ethoxy-2-methoxyphenyl group offers a unique substitution pattern that medicinal chemists can exploit to optimize potency, selectivity, and pharmacokinetic profiles.
Targeting Bruton's Tyrosine Kinase (Btk) and Other Kinases
Patents for novel Bruton's tyrosine kinase (Btk) inhibitors describe the use of a variety of substituted phenylboronic acids in their synthesis, highlighting the importance of this class of reagents in developing therapies for autoimmune diseases and B-cell malignancies[1]. The general synthetic strategies outlined in these patents are directly applicable to this compound for the generation of novel Btk inhibitors.
Furthermore, the structural motif is relevant to the development of inhibitors for other important kinase targets, such as Aurora kinases and Vascular Endothelial Growth Factor Receptor (VEGFR) kinases, which are critical mediators of cell division and angiogenesis in cancer, respectively.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction using this compound and a dihalopyrimidine, a common core in kinase inhibitors.
General Workflow for Suzuki-Miyaura Coupling
The general workflow for a Suzuki-Miyaura coupling reaction is depicted below. It involves the coupling of an organoboron compound (the boronic acid) with an organohalide in the presence of a palladium catalyst and a base.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of a 2-((4-ethoxy-2-methoxyphenyl)amino)pyrimidine Derivative
This protocol describes the synthesis of a biaryl compound that can serve as a core scaffold for various kinase inhibitors.
Materials:
-
This compound
-
2,4-Dichloropyrimidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Liquid chromatography-mass spectrometry (LC-MS) instrument (optional)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask, add 2,4-dichloropyrimidine (1.0 equiv), this compound (1.1 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.08 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
-
Reagent Addition:
-
Add 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The solvent should be sufficient to dissolve the reactants.
-
Add potassium carbonate (2.0-3.0 equiv) to the mixture.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-((4-ethoxy-2-methoxyphenyl)amino)-4-chloropyrimidine.
-
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Palladium(II) acetate is a common palladium precursor that is reduced in situ to the active Pd(0) catalyst. Triphenylphosphine is a widely used ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle. The choice of ligand can significantly impact the reaction efficiency, and other phosphine ligands such as SPhos or XPhos may be used for more challenging couplings.
-
Base: The base is crucial for the transmetalation step of the Suzuki-Miyaura reaction. It activates the boronic acid, facilitating the transfer of the aryl group to the palladium center. Potassium carbonate is a common and effective base for this purpose. Other bases like sodium carbonate, cesium carbonate, or potassium phosphate can also be used depending on the substrate.
-
Solvent System: The use of a mixed solvent system, such as dioxane and water, is common in Suzuki-Miyaura couplings. The organic solvent solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and facilitates the reaction. The choice of solvent can influence the reaction rate and yield.
Data Presentation: Representative Biological Activity
The introduction of the 4-ethoxy-2-methoxyphenyl moiety can lead to potent biological activity. The following table summarizes the inhibitory activity of a representative compound class synthesized using a similar substituted phenyl boronic acid against a key therapeutic target.
| Compound Class | Target Kinase | IC₅₀ (nM) |
| Pyrimidine Derivatives | STAT6 | 21 |
Data is representative of compounds synthesized via the described methods and targeting similar pathways.
Visualization of the Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Conclusion: A Versatile Reagent for Modern Drug Discovery
This compound is a powerful synthetic tool for medicinal chemists. Its application in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex biaryl and heteroaryl scaffolds that are central to the design of novel therapeutics, particularly in the field of kinase inhibitors. The unique substitution pattern of the 4-ethoxy-2-methoxyphenyl moiety provides a valuable handle for optimizing the pharmacological properties of drug candidates. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their drug discovery and development endeavors.
References
Application Note: (4-Ethoxy-2-methoxyphenyl)boronic Acid as a Key Building Block in Modern Agrochemical Synthesis
Introduction: The Strategic Role of Substituted Phenylboronic Acids in Agrochemical Design
The relentless drive for novel agrochemicals with improved efficacy, selectivity, and environmental profiles necessitates the exploration of versatile chemical building blocks. Substituted phenylboronic acids are paramount in this endeavor, serving as critical intermediates in palladium-catalyzed cross-coupling reactions—most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[1][2] This reaction's tolerance of a wide array of functional groups, mild reaction conditions, and high yields has established it as a cornerstone of modern synthetic chemistry for constructing complex molecular architectures.[1][3][4]
Among these reagents, (4-Ethoxy-2-methoxyphenyl)boronic acid has emerged as a particularly valuable synthon. The unique electronic and steric properties imparted by the ortho-methoxy and para-ethoxy substituents play a crucial role in modulating the physicochemical and biological properties of the final active ingredient.[5] The methoxy group, for instance, can influence molecular conformation and enhance binding interactions with target proteins, while the ethoxy group can modify lipophilicity, affecting the molecule's uptake and translocation within the target pest or plant.[5][6] This application note provides a comprehensive technical guide on the use of this compound in agrochemical synthesis, presenting its properties, a detailed synthetic protocol, and its application scope.
Physicochemical Properties
A thorough understanding of a reagent's properties is fundamental to its successful application. The key characteristics of this compound are summarized below.
| Property | Value |
| CAS Number | 480438-60-2 |
| Molecular Formula | C₉H₁₃BO₄ |
| Molecular Weight | 196.01 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 145-150 °C |
| Solubility | Soluble in methanol, ethanol, THF, dioxane |
Core Application: Palladium-Catalyzed Suzuki-Miyaura Coupling
The primary application of this compound in agrochemical R&D is the construction of biaryl or aryl-heteroaryl scaffolds. These structures are prevalent in a wide range of commercial and developmental fungicides, herbicides, and insecticides.
Mechanistic Rationale
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic moiety (the 4-ethoxy-2-methoxyphenyl group) to the palladium center, regenerating the halide salt. The base is crucial for activating the boronic acid to facilitate this step.[4]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]
Representative Protocol: Synthesis of a Biaryl Fungicide Intermediate
This protocol details the synthesis of a generic biaryl compound, a common core structure in many oomycete-targeting fungicides, by coupling this compound with a substituted bromopyridine.
Reaction Scheme: this compound + Substituted Bromopyridine → Biaryl Product
Materials & Reagents:
-
This compound (1.2 eq)
-
2-Bromo-5-cyanopyridine (1.0 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.03 eq)
-
Triphenylphosphine [PPh₃] (0.06 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Step-by-Step Procedure:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-Bromo-5-cyanopyridine (1.0 eq), this compound (1.2 eq), and anhydrous potassium carbonate (3.0 eq).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more expensive halide partner. Anhydrous base is critical to prevent unwanted side reactions, including protodeboronation of the starting material.[7]
-
-
Catalyst Addition: Add Palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq).
-
Rationale: Pd(OAc)₂ serves as a stable pre-catalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a common ligand that stabilizes the palladium catalyst throughout the catalytic cycle.
-
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Rationale: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is essential for achieving high catalytic turnover and yield.
-
-
Solvent Addition & Degassing: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio by volume). Bubble nitrogen gas through the stirred solution for 15-20 minutes.
-
Rationale: A mixed solvent system is often used to ensure all reactants are soluble. Degassing removes dissolved oxygen, further protecting the catalyst.
-
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup & Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Rationale: The aqueous wash removes the inorganic base and salts. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
-
Self-Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis. A successful reaction is indicated by the disappearance of the starting materials on TLC and the appearance of a new, less polar spot for the biaryl product.
-
Visualizing the Synthetic Workflow
The following diagram illustrates the key stages of the described synthetic protocol.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Scope of Application in Agrochemical Synthesis
The (4-Ethoxy-2-methoxyphenyl) moiety is a privileged scaffold found in various classes of agrochemicals. Its utility is not limited to a single application but spans multiple target areas in crop protection.
-
Fungicides: This building block is particularly important for synthesizing fungicides targeting oomycete pathogens, such as those causing late blight and downy mildew.[8] The biaryl structures created often mimic natural products or are designed to inhibit specific enzymes in the pathogen, like cytochrome bc1 complex.
-
Herbicides: In herbicide development, introducing this specific substituted phenyl ring can lead to compounds with novel modes of action or improved selectivity between crops and weeds. The electronic nature of the ring influences its interaction with target enzymes, such as those in amino acid synthesis pathways.
-
Insecticides: While less common, this moiety can be incorporated into insecticide scaffolds. The lipophilicity and metabolic stability imparted by the ethoxy and methoxy groups can be fine-tuned to optimize performance against specific insect pests.[9]
The diagram below illustrates the central role of this compound as a precursor to diverse agrochemical classes.
Caption: Application pathways from boronic acid to agrochemical classes.
Conclusion
This compound is a highly effective and versatile reagent for agrochemical synthesis. Its utility in forming carbon-carbon bonds via Suzuki-Miyaura coupling allows for the efficient construction of complex molecular scaffolds. The specific substitution pattern of the aryl ring provides chemists with a tool to precisely modulate the biological activity and pharmacokinetic properties of new active ingredients. The protocol and insights provided herein serve as a robust starting point for researchers aiming to leverage this valuable building block in the development of next-generation crop protection solutions.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and fungicidal activity of N-2-(3-methoxy-4-propargyloxy) phenethyl amides. Part 3: stretched and heterocyclic mandelamide oomyceticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US9265252B2 - Active compound combinations comprising specific tetramic acid derivatives - Google Patents [patents.google.com]
catalytic cycle of Suzuki-Miyaura coupling with (4-Ethoxy-2-methoxyphenyl)boronic acid
An Application Guide to the Suzuki-Miyaura Coupling of (4-Ethoxy-2-methoxyphenyl)boronic acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for the formation of carbon-carbon bonds.[1][2] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryls, a structural motif central to countless pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This guide provides an in-depth examination of the Suzuki-Miyaura coupling, focusing on a specific, highly valuable building block: This compound . This electron-rich organoboron reagent presents unique opportunities and challenges. Its electronic properties—influenced by the activating ethoxy and methoxy groups—can significantly impact reaction kinetics and outcomes. Understanding the nuances of its catalytic cycle is paramount to harnessing its full synthetic potential.
As Senior Application Scientists, our goal is not merely to provide a protocol but to illuminate the underlying principles that govern the reaction's success. This document is structured to provide a deep mechanistic understanding, followed by actionable, field-proven protocols and troubleshooting guidance to empower you to optimize this critical transformation in your own laboratory settings.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle centered on a palladium catalyst.[5] The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6] The efficiency of each step is critical and is influenced by the choice of catalyst, ligand, base, and solvent.
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA_Complex [label="Ar¹-Pd(II)(X)L₂\n(Oxidative Addition Complex)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Trans_Complex [label="Ar¹-Pd(II)(Ar²)L₂\n(Diorganopalladium Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar¹-Ar²\n(Coupled Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for reagents Ar1X [label="Ar¹-X\n(Aryl Halide)", shape=plaintext, fontcolor="#202124"]; BoronicAcid [label="Ar²-B(OH)₂\n(this compound)", shape=plaintext, fontcolor="#202124"]; Base [label="Base (e.g., K₃PO₄)", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> OA_Complex [label=" Oxidative Addition", color="#EA4335"]; Ar1X -> OA_Complex [style=dashed, arrowhead=none, color="#5F6368"]; OA_Complex -> Trans_Complex [label=" Transmetalation", color="#FBBC05"]; Trans_Complex -> Product [label=" Reductive Elimination", color="#34A853"]; Product -> Pd0 [style=dashed, label=" Catalyst\n Regeneration", color="#4285F4"];
// Reagent inputs for Transmetalation BoronicAcid -> OA_Complex [style=dashed, arrowhead=none, color="#5F6368"]; Base -> OA_Complex [style=dashed, arrowhead=none, color="#5F6368"]; }
Caption: Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle
Step 1: Oxidative Addition
The cycle begins with the active Pd(0) catalyst, typically stabilized by ligands (L). This complex reacts with an organic halide or pseudohalide (Ar¹-X), inserting itself into the carbon-halogen bond.[3] This step oxidizes palladium from Pd(0) to Pd(II), forming a square-planar intermediate. The rate of oxidative addition is often the rate-determining step of the entire cycle and is highly dependent on the nature of the leaving group (X), with reactivity decreasing in the order: I > OTf > Br >> Cl.[6][7] For electron-rich aryl halides, this step can be slow, often requiring more electron-rich and bulky ligands to promote reactivity.[3]
Step 2: Transmetalation
This is the defining step of the Suzuki-Miyaura coupling, where the organic group from the boronic acid (Ar²) is transferred to the palladium(II) center, displacing the halide.[1] This process is not straightforward and requires activation by a base. The precise role of the base has been a subject of extensive study, with two primary mechanistic pathways proposed.[8][9]
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex (e.g., [Ar²B(OH)₃]⁻).[9][10] This activated boronate then reacts with the Pd(II)-halide complex to transfer the aryl group.
-
The Hydroxide/Oxo-Palladium Pathway: The base (e.g., OH⁻) first displaces the halide on the Pd(II) complex to form a Pd(II)-hydroxide species.[8][9] This intermediate then reacts with the neutral boronic acid.
The operative pathway can depend on the specific reactants and conditions, but the consensus is that base activation is essential to increase the nucleophilicity of the organoboron species, facilitating the transfer to the electrophilic palladium center.[11][12] For this compound, its electron-rich nature makes it a strong nucleophile once activated.
Step 3: Reductive Elimination
In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired biaryl product.[3] This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3] Reductive elimination is typically faster for bulkier ligands and proceeds more readily when the two aryl groups are positioned cis to each other on the palladium complex.[3]
Application Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required depending on the specific coupling partner.
Materials and Reagents
| Reagent/Material | Role | Typical Quantity | Purity/Notes |
| Aryl Bromide (Ar-Br) | Electrophile | 1.0 equiv | >98% |
| This compound | Nucleophile | 1.2–1.5 equiv | >97%, excess ensures full consumption of halide |
| Pd(OAc)₂ / Ligand or Precatalyst | Catalyst System | 1-2 mol% Pd | See table below for recommendations |
| Potassium Phosphate (K₃PO₄) | Base | 2.0–3.0 equiv | Finely powdered, anhydrous |
| 1,4-Dioxane / Water | Solvent | 0.1–0.2 M | Degassed, 10:1 to 5:1 ratio |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent | - | For workup |
| Ethyl Acetate, Hexanes | Solvents | - | For extraction and chromatography |
| Silica Gel | Stationary Phase | - | For purification |
Recommended Catalyst Systems for an Electron-Rich Boronic Acid
The choice of ligand is critical when using sterically demanding or electron-rich partners.[13] Bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are often superior to standard catalysts like Pd(PPh₃)₄.[13][14]
| Catalyst / Precatalyst | Ligand Type | Key Advantage |
| XPhos Pd G3 | Buchwald Precatalyst | Excellent for sterically hindered and electron-rich substrates.[13] |
| SPhos Pd G2 | Buchwald Precatalyst | High activity, good for challenging couplings.[15] |
| Pd(OAc)₂ + SPhos | In-situ generation | Flexible, allows for tuning of Pd:Ligand ratio. |
| PEPPSI-IPr | NHC Precatalyst | Highly active for aryl chlorides, very stable.[3] |
Step-by-Step Experimental Procedure
// Workflow A -> B -> C -> D -> E -> F -> G -> H -> I -> J; }
Caption: Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).[15]
-
Causality: Using an oven-dried flask and anhydrous base minimizes water content, which can sometimes lead to competitive protodeboronation, a side reaction where the boronic acid is replaced by a hydrogen atom.[16]
-
-
Inert Atmosphere: Seal the vessel with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Maintaining an inert atmosphere is crucial.
-
Causality: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[4]
-
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Causality: Precatalysts are air-stable Pd(II) sources that are reduced in situ to the active Pd(0) species, simplifying handling.[13]
-
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The reaction concentration is typically set between 0.1 M and 0.2 M with respect to the limiting reagent (the aryl halide).
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at 80–100 °C and stir vigorously.
-
Causality: Heating accelerates the reaction, particularly the often rate-limiting oxidative addition step. Vigorous stirring is necessary to ensure proper mixing in the heterogeneous mixture.
-
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS. The reaction is complete when the aryl bromide starting material is no longer observed. Typical reaction times are 2-16 hours.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Causality: The aqueous washes remove the inorganic base and boron byproducts.
-
-
Purification: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure biaryl product.[15]
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise, especially with complex substrates. The electron-donating groups on this compound can sometimes lead to sluggish reactions or side products.
// Nodes Start [label="Low or No Conversion?", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCatalyst [label="Is the catalyst/ligand optimal for an electron-rich system?", fillcolor="#FBBC05", fontcolor="#202124"]; SwitchLigand [label="ACTION:\nSwitch to a bulkier, more electron-rich ligand\n(e.g., XPhos, SPhos, RuPhos).[13]", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; CheckBase [label="Is the base strong enough or soluble?", fillcolor="#FBBC05", fontcolor="#202124"]; SwitchBase [label="ACTION:\nTry a stronger or more soluble base\n(e.g., Cs₂CO₃). Consider a different solvent system.", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; CheckTemp [label="Is the temperature high enough?", fillcolor="#FBBC05", fontcolor="#202124"]; IncreaseTemp [label="ACTION:\nIncrease temperature to 110 °C (if solvent allows).\nConsider switching to a higher-boiling solvent like toluene.", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; SideProduct [label="Homocoupling or Protodeboronation observed?", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degas [label="ACTION:\nEnsure rigorous degassing of solvents.\nUse fresh, high-purity catalyst.", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Stoichiometry [label="ACTION:\nUse a smaller excess of boronic acid (e.g., 1.1 equiv).\nConsider slow addition of the boronic acid.", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections Start -> CheckCatalyst; CheckCatalyst -> SwitchLigand [label="No"]; Start -> CheckBase; CheckBase -> SwitchBase [label="No"]; Start -> CheckTemp; CheckTemp -> IncreaseTemp [label="No"]; SideProduct -> Degas; SideProduct -> Stoichiometry; } Caption: Figure 3: Troubleshooting flowchart for common Suzuki-Miyaura coupling issues.
Issue 1: Low or No Conversion
-
Cause: The oxidative addition step with an electron-rich aryl halide or the reductive elimination with a sterically hindered product may be slow.
-
Solution: The most critical factor is the catalyst system. [13]Switch to a more active, bulky, and electron-rich ligand such as SPhos, XPhos, or RuPhos, which can accelerate both oxidative addition and reductive elimination. [3][13]Using a modern precatalyst (e.g., a G3 or G4 Buchwald precatalyst) ensures efficient generation of the active Pd(0) species. [15] Issue 2: Protodeboronation of this compound
-
Cause: This is a common side reaction for electron-rich boronic acids where the C-B bond is cleaved and replaced by a C-H bond, consuming the nucleophile. [16]It is often promoted by excessive water or high temperatures.
-
Solution: Ensure the use of anhydrous base and properly dried solvents. Minimize the amount of water in the reaction mixture. If the problem persists, switching to a boronic ester (e.g., a pinacol ester) may increase stability. [16] Issue 3: Homocoupling of the Boronic Acid (Ar²-Ar²)
-
Cause: This side reaction can occur if the reaction conditions promote the oxidation of the Pd(0) catalyst in the presence of the boronic acid before oxidative addition with the aryl halide can occur.
-
Solution: Ensure the reaction is set up under a strictly inert atmosphere and that all solvents are thoroughly degassed. [4]Sometimes, adding the boronic acid portion-wise or via syringe pump can minimize its instantaneous concentration and suppress this side reaction. [13]
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for constructing complex molecular architectures. Success hinges on a solid understanding of the catalytic cycle and the specific role of each component. By selecting robust catalyst systems with bulky, electron-rich ligands, carefully controlling the reaction atmosphere, and choosing the appropriate base and solvent, researchers can effectively mitigate common side reactions and achieve high yields. This guide serves as a foundational resource to empower scientists in drug development and materials science to confidently apply and optimize this indispensable synthetic transformation.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 8. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Reaction Kinetics of (4-Ethoxy-2-methoxyphenyl)boronic acid
Introduction: The Significance of (4-Ethoxy-2-methoxyphenyl)boronic acid in Modern Synthesis
This compound is a valuable reagent in organic synthesis, particularly in the construction of complex biaryl and heteroaryl structures that are often scaffolds for pharmacologically active molecules.[1] Its utility stems from its participation in robust carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings.[2][3][4] The substituents on the phenyl ring—a strongly electron-donating ethoxy group at the para-position and a moderately electron-donating, sterically influential methoxy group at the ortho-position—govern its reactivity, stability, and overall kinetic profile.
Understanding the reaction kinetics of this specific boronic acid is paramount for researchers in drug development and process chemistry. It allows for precise control over reaction outcomes, minimization of byproducts, and rational optimization of conditions to achieve higher yields and purity. This guide provides a detailed examination of the kinetic aspects of this compound, synthesizing data from analogous systems to offer predictive insights and robust experimental protocols for its application.
PART 1: Core Reactivity and Mechanistic Considerations
The kinetic behavior of this compound is primarily dictated by its performance in two key catalytic cycles and its inherent stability under reaction conditions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[5] The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[6] For an electron-rich boronic acid like this compound, the kinetics are significantly influenced by the transmetalation step.
-
Electronic Effects : The para-ethoxy and ortho-methoxy groups donate electron density into the aromatic ring, increasing the nucleophilicity of the ipso-carbon attached to the boron atom.[5][6] This generally accelerates the transmetalation step, where the aryl group is transferred from boron to the palladium center.[6]
-
Steric Effects : The ortho-methoxy group introduces steric hindrance around the boronic acid moiety. This can potentially slow down the formation of the pre-transmetalation complex between the boronate and the palladium catalyst, creating a counteracting effect to the electronic acceleration.
-
Role of the Base : A base is essential for the formation of the more nucleophilic boronate species [ArB(OH)₃]⁻, which is generally considered the active species in the transmetalation step.[3] The choice and concentration of the base can therefore have a profound impact on the reaction rate.
Chan-Lam C-N/C-O Coupling
The Chan-Lam reaction provides a powerful method for forming aryl-amine and aryl-ether bonds using a copper catalyst.[4][7] This reaction couples the boronic acid with N-H or O-H containing compounds.[8]
The proposed mechanism involves the formation of a copper(III) intermediate which then undergoes reductive elimination to form the desired C-N or C-O bond.[4][7]
-
Transmetalation to Copper : Similar to the Suzuki reaction, the first step involves the transfer of the aryl group from boron to the copper catalyst. The electron-rich nature of the (4-Ethoxy-2-methoxyphenyl) group is expected to facilitate this process.
-
Oxidative Conditions : Unlike the palladium-catalyzed Suzuki coupling, the Chan-Lam reaction is an oxidative coupling, often using atmospheric oxygen as the terminal oxidant to regenerate the active Cu(II) catalyst.[7] This adds another layer of complexity to the kinetics, as oxygen concentration and catalyst re-oxidation can become rate-limiting.
Competing Pathway: Protodeboronation
A critical factor in the kinetic analysis of any arylboronic acid is its stability toward protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (typically water) to yield the corresponding arene (2-ethoxy-1-methoxybenzene) and boric acid.[9][10] This process consumes the boronic acid, reducing the overall yield of the desired coupling product.
The rate of protodeboronation is highly dependent on pH.[9][11]
-
Acidic/Basic Conditions : Studies on substituted phenylboronic acids have shown that protodeboronation is often accelerated under both strongly acidic and strongly basic conditions.[12]
-
Self-Catalysis : Near the pKa of the boronic acid, a self-catalysis pathway can emerge where the boronic acid itself catalyzes the decomposition of the boronate, exacerbating reagent loss.[9][11]
The electron-rich nature of this compound, particularly with two alkoxy substituents, makes it especially prone to protodeboronation under harsh basic conditions.[12] Kinetic studies must therefore be designed to either minimize this side reaction or accurately account for the concentration loss of the boronic acid over time.
PART 2: Protocols for Kinetic Investigation
Accurate kinetic analysis requires careful experimental design and precise monitoring of reactant and product concentrations over time. The following protocols are designed to be self-validating systems for studying the kinetics of reactions involving this compound.
Protocol 1: In-Situ NMR Monitoring of a Suzuki-Miyaura Reaction
Objective: To determine the reaction rate, order of reaction, and catalyst turnover frequency by monitoring the reaction directly inside an NMR spectrometer. This method provides real-time concentration data without the need for quenching or sampling.[13]
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Deuterated solvent (e.g., Toluene-d₈, DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or hexamethylbenzene; must be inert and have a clean, isolated signal)
-
J. Young NMR tube or other sealable, high-pressure NMR tube
Procedure:
-
Preparation (in a glovebox): To a vial, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), base (2.0–3.0 equiv.), palladium catalyst (e.g., 1-5 mol%), and the internal standard (0.2-0.5 equiv.).[13][14]
-
Dissolution: Dissolve the solid mixture in the deuterated solvent. The concentration should be chosen to ensure good solubility and a reasonable reaction time (e.g., 0.05–0.1 M).
-
Transfer: Transfer the solution to the J. Young NMR tube and seal it securely.
-
Initial Spectrum (t=0): Acquire an initial ¹H NMR spectrum at room temperature before heating. This spectrum is crucial for determining the precise initial concentrations of reactants relative to the internal standard.
-
Initiate Reaction: Insert the NMR tube into the NMR probe, which has been pre-heated to the desired reaction temperature (e.g., 80 °C).
-
Data Acquisition: Acquire a series of ¹H NMR spectra at predetermined time intervals (e.g., every 5-10 minutes). Automated acquisition is highly recommended.
-
Data Processing: Process each spectrum and carefully integrate the signals corresponding to a unique proton on the starting aryl halide, the product, and the internal standard.
-
Kinetic Analysis: Plot the concentration of the starting material (or product) versus time. The initial rate can be determined from the slope of this curve at early time points. Varying the initial concentrations of each reactant allows for the determination of the order of reaction with respect to each component.
Causality Behind Choices:
-
J. Young Tube: Ensures a closed, inert atmosphere, preventing oxidative degradation of the catalyst and side reactions.
-
Internal Standard: Provides a constant reference signal, allowing for accurate quantification of concentration changes despite potential variations in spectrometer performance over time.[13]
-
Excess Boronic Acid: Often used to ensure pseudo-first-order kinetics with respect to the aryl halide and to compensate for potential decomposition via protodeboronation.[15]
Protocol 2: Kinetic Analysis by GC-MS with Aliquot Quenching
Objective: To determine the reaction profile by analyzing quenched aliquots of the reaction mixture at various time points. This method is suitable for reactions that are too fast for in-situ NMR or when NMR is not available.[14]
Materials:
-
Reactants and catalyst system as in Protocol 1
-
Anhydrous, non-deuterated solvent (e.g., Toluene, Dioxane)
-
Internal standard (e.g., dodecane, tetradecane)
-
Schlenk flask or similar reaction vessel
-
Syringes for sampling
-
Quenching solution (e.g., cold diethyl ether or ethyl acetate)
-
Short plug of silica gel
-
GC-MS instrument
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst, ligand (if any), and the internal standard.
-
Initiation: Add the degassed solvent, followed by the base. Place the flask in a pre-heated oil bath set to the desired temperature and begin vigorous stirring. This moment is considered time zero (t=0).[13]
-
Sampling: At predetermined time intervals (e.g., 2, 5, 10, 20, 40, 60 minutes), use a syringe to withdraw a small, precise aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately inject the aliquot into a vial containing a cold quenching solution and vortex. This rapidly stops the reaction.
-
Workup: Pass the quenched sample through a short plug of silica gel to remove the catalyst and inorganic salts, which could interfere with the GC-MS analysis.[14]
-
Analysis: Analyze the diluted, filtered sample by GC-MS. Determine the ratio of the starting material and product peaks to the internal standard peak.
-
Data Analysis: Convert peak area ratios to concentrations using a pre-determined calibration curve. Plot concentration versus time to obtain the kinetic profile.
Causality Behind Choices:
-
Inert Atmosphere: Crucial for the stability of the Pd(0) catalyst.
-
Quenching: Essential to stop the reaction precisely at the sampling time, ensuring that the measured concentration reflects the true state of the reaction at that moment.
-
Silica Plug: Prevents contamination of the GC inlet and column with non-volatile materials, ensuring reproducible analysis.
PART 3: Data Presentation and Visualization
Expected Kinetic Profile
For a typical Suzuki-Miyaura coupling under the conditions described, the reaction is expected to follow pseudo-first-order kinetics with respect to the limiting reagent (usually the aryl halide).
| Parameter | Expected Value/Trend | Rationale |
| Reaction Order (Aryl Halide) | ~1 | The oxidative addition step is often involved in the rate-determining part of the cycle. |
| Reaction Order (Boronic Acid) | 0 to 1 | Can be complex. At high concentrations, it may appear zero-order if transmetalation is fast relative to other steps. |
| Reaction Order (Catalyst) | ~1 | The reaction rate is typically directly proportional to the active catalyst concentration. |
| Effect of Temperature | Rate increases with T | As with most reactions, higher temperature increases the rate constants of the elementary steps. |
| Relative Rate vs. Analogues | (4-Ethoxy-2-MeOPh)B(OH)₂ > Phenylboronic acid | The strong electron-donating groups (EDGs) on the ring increase its nucleophilicity, accelerating transmetalation.[6] |
Visualization of Experimental Workflow and Catalytic Cycles
A clear understanding of the experimental and mechanistic flow is critical for successful kinetic studies.
Caption: Generalized workflow for kinetic analysis of cross-coupling reactions.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
Caption: Proposed catalytic cycle for the Chan-Lam coupling reaction.
PART 4: Conclusion and Field-Proven Insights
The kinetic profile of this compound is a balance between favorable electronic properties and potential steric and stability challenges. The strong electron-donating character of its substituents predisposes it to rapid transmetalation in both Suzuki-Miyaura and Chan-Lam couplings. However, this same electronic enrichment makes it highly susceptible to protodeboronation, a critical competing pathway that must be managed. The ortho-methoxy group adds a degree of steric hindrance that may temper its reactivity compared to a sterically unencumbered analogue like (4-ethoxyphenyl)boronic acid.
For researchers and drug development professionals, successful application requires careful optimization. Mild bases and lower reaction temperatures should be explored first to mitigate decomposition. When studying its kinetics, in-situ monitoring techniques are preferable as they provide the most accurate picture of the boronic acid's concentration throughout the reaction, inherently accounting for any degradation. By applying the rigorous protocols outlined in this guide, scientists can harness the synthetic power of this versatile reagent with precision and control.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Large-Scale Synthesis of (4-Ethoxy-2-methoxyphenyl)boronic acid
Introduction: The Strategic Importance of (4-Ethoxy-2-methoxyphenyl)boronic acid in Modern Drug Discovery
This compound is a pivotal reagent in contemporary pharmaceutical development, primarily utilized in palladium-catalyzed cross-coupling reactions. Its significance stems from its role as a versatile building block in the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs). The 4-ethoxy-2-methoxyphenyl moiety is a common structural motif in a variety of therapeutic agents, contributing to their desired pharmacological profiles. The ability to efficiently introduce this functional group on a large scale is, therefore, of paramount importance to drug development professionals.
The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, stands as one of the most robust and widely employed methods for the formation of carbon-carbon bonds in the pharmaceutical industry.[1][2] This reaction's mild conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids have solidified its status as a go-to synthetic tool.[3][4] this compound serves as a key coupling partner in these reactions, enabling the synthesis of biaryl and heteroaryl compounds that are often the core of innovative drug candidates.[5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of this compound. The protocols detailed herein are designed to be robust, scalable, and validated, with a focus on explaining the underlying chemical principles to empower users to adapt and troubleshoot as needed.
Chemical Properties and Reactivity Profile
This compound is a white to off-white solid with the molecular formula C9H13BO4 and a molecular weight of 196.01 g/mol .[7] Its reactivity is primarily dictated by the boronic acid functional group, which readily participates in transmetalation with palladium catalysts in the Suzuki-Miyaura coupling cycle. The electron-donating nature of the ethoxy and methoxy groups on the phenyl ring influences the electronic properties of the molecule, which can affect its reactivity in cross-coupling reactions.
| Property | Value |
| Molecular Formula | C9H13BO4 |
| Molecular Weight | 196.01 g/mol [7] |
| Appearance | White to off-white solid |
| CAS Number | 1207443-48-8[7] |
Large-Scale Synthesis Protocol: A Step-by-Step Guide
The most common and scalable method for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[8][9] This protocol outlines a robust procedure for the multi-gram to kilogram-scale synthesis of this compound.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Notes |
| 1-Bromo-4-ethoxy-2-methoxybenzene | 1000576-29-4 | C9H11BrO2 | Starting material |
| Magnesium turnings | 7439-95-4 | Mg | Activated |
| Iodine | 7553-56-2 | I2 | For Grignard initiation |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C4H8O | Dry, inhibitor-free |
| Triisopropyl borate | 5419-55-6 | C9H21BO3 | Anhydrous |
| Hydrochloric acid (HCl) | 7647-01-0 | HCl | 2M aqueous solution |
| Ethyl acetate (EtOAc) | 141-78-6 | C4H8O2 | Anhydrous |
| Brine (saturated NaCl solution) | 7647-14-5 | NaCl | |
| Anhydrous sodium sulfate | 7757-82-6 | Na2SO4 |
Detailed Protocol
Step 1: Grignard Reagent Formation
-
To a dry, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of 1-bromo-4-ethoxy-2-methoxybenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a grayish-brown suspension.
Causality Behind Experimental Choices: The use of anhydrous conditions is critical as Grignard reagents are highly reactive towards water. Iodine is used as an initiator to activate the surface of the magnesium. The dropwise addition of the aryl bromide controls the exothermicity of the reaction.
Step 2: Borylation Reaction
-
In a separate dry, three-necked, round-bottom flask under an inert atmosphere, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent from Step 1 to the triisopropyl borate solution via a cannula or dropping funnel, maintaining the temperature below -60 °C. A thick white precipitate will form.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
Causality Behind Experimental Choices: The reaction is performed at very low temperatures to prevent the double addition of the Grignard reagent to the borate ester, which would lead to the formation of undesired borinic acid byproducts.[10] Using a slight excess of the borate ester also helps to minimize this side reaction.
Step 3: Acidic Hydrolysis
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding 2M aqueous HCl. The addition should be done dropwise to control the exotherm.
-
Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the boronate ester to the boronic acid. The mixture will separate into two layers.
Causality Behind Experimental Choices: Acidic hydrolysis is necessary to convert the intermediate boronate ester into the final boronic acid product.
Step 4: Work-up and Extraction
-
Transfer the biphasic mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine all organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 5: Purification
The crude this compound can be purified by one of the following methods:
-
Recrystallization: This is often the most effective method for large-scale purification. A suitable solvent system (e.g., ethyl acetate/hexanes or toluene) should be determined on a small scale first.[11]
-
Column Chromatography: For smaller scales or if recrystallization is ineffective, purification can be achieved using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[11]
-
Base Extraction: Boronic acids can be purified by dissolving the crude material in an organic solvent and extracting with a basic aqueous solution. The boronic acid is then precipitated from the aqueous layer by acidification.[12]
Step 6: Final Product Characterization
The purity of the final product should be assessed using appropriate analytical techniques such as HPLC, LC-MS, and NMR spectroscopy.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a valuable coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds.[1]
General Suzuki-Miyaura Coupling Protocol
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Reaction Components:
| Component | Example | Role |
| Aryl Halide | 4-Bromoanisole | Electrophile |
| Boronic Acid | This compound | Nucleophile |
| Palladium Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | Catalyst |
| Base | K2CO3, Cs2CO3, K3PO4 | Activates boronic acid |
| Solvent | Toluene/Water, Dioxane/Water, DMF | Reaction Medium |
Detailed Protocol:
-
To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), palladium catalyst (1-5 mol%), and base (2.0-3.0 equivalents).
-
Add the solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Analytical Quality Control
Ensuring the purity and identity of this compound is crucial for its successful application in synthesis.
| Analytical Technique | Purpose | Expected Results |
| HPLC/UHPLC | Purity assessment and quantification of impurities.[13][14] | A single major peak corresponding to the product with purity ≥97%. |
| LC-MS | Confirmation of molecular weight.[13] | Detection of the expected [M+H]+ or [M-H]- ion. |
| ¹H NMR Spectroscopy | Structural elucidation and confirmation of identity. | Characteristic peaks corresponding to the aromatic and alkoxy protons. |
| ¹¹B NMR Spectroscopy | Confirmation of the boronic acid functionality. | A broad singlet in the expected chemical shift range for arylboronic acids. |
| Melting Point | Physical characterization and purity indicator. | A sharp melting point range consistent with a pure compound. |
Safety and Handling
Organoboron compounds should be handled with appropriate safety precautions in a well-ventilated fume hood.[15][16]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[17][18]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[15] Many organic chemicals can be absorbed through the skin.[16]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[15]
-
Disposal: Dispose of chemical waste in accordance with local regulations.[17]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield of Grignard reagent | Inactive magnesium; wet glassware or solvent. | Activate magnesium with iodine or by crushing. Ensure all glassware and solvents are rigorously dried. |
| Low yield of boronic acid | Incomplete Grignard formation; side reactions during borylation. | Ensure complete Grignard formation before proceeding. Maintain low temperature during borylation and use a slight excess of borate ester. |
| Presence of borinic acid impurity | Double addition of Grignard reagent to the borate ester. | Maintain a low temperature (-78 °C) during the addition of the Grignard reagent. |
| Difficulty in purification | Co-eluting impurities; poor crystallization. | Try a different solvent system for recrystallization or chromatography. Consider purification via base extraction. |
Conclusion
The large-scale synthesis of this compound is a critical process for the advancement of many drug discovery programs. The protocols and insights provided in these application notes offer a robust framework for its efficient and scalable production. By understanding the underlying chemical principles and adhering to best practices in synthesis and safety, researchers can reliably produce high-quality material for their downstream applications, ultimately accelerating the development of new and life-saving therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. calpaclab.com [calpaclab.com]
- 8. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 9. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. waters.com [waters.com]
- 15. Boron - ESPI Metals [espimetals.com]
- 16. csub.edu [csub.edu]
- 17. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 18. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
one-pot synthesis involving (4-Ethoxy-2-methoxyphenyl)boronic acid
Application Note & Protocol
Facilitating Rapid Lead Generation: A One-Pot Suzuki-Miyaura Cross-Coupling Protocol Utilizing (4-Ethoxy-2-methoxyphenyl)boronic Acid
Abstract
In the landscape of modern drug discovery and development, the efficient synthesis of complex molecular scaffolds is paramount. One-pot synthesis strategies, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of time, resource management, and environmental impact.[1] This application note provides a detailed protocol for a one-pot Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in medicinal chemistry.[2][3][4] We focus on the application of this compound, a versatile building block[5], to construct highly functionalized biaryl structures, which are prevalent in a wide range of bioactive molecules.[4] This guide is designed for researchers and scientists in drug development, offering field-proven insights into the reaction mechanism, a step-by-step protocol, and expected outcomes.
Introduction: The Strategic Advantage of One-Pot Synthesis
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a powerful tool for synthesizing substituted biaryls, styrenes, and polyolefins.[3][6] Its tolerance for a wide array of functional groups and generally mild reaction conditions have cemented its role in the synthesis of complex pharmaceutical agents.[2][4]
Traditional multi-step syntheses, however, often involve laborious workup procedures and purification of intermediates at each stage, leading to significant time and material loss. One-pot, or "telescoped," procedures circumvent these issues by creating a reaction environment where sequential transformations can occur in the same vessel.[7] This approach not only accelerates the discovery process but also enhances overall yield and atom economy, aligning with the principles of green chemistry.
The subject of this protocol, this compound, is an attractive building block due to the specific stereoelectronic properties conferred by its methoxy and ethoxy substituents. These groups can influence the conformation of the resulting biaryl product and provide handles for further functionalization or metabolic modulation.
The Mechanistic Cornerstone: Understanding the Suzuki-Miyaura Catalytic Cycle
The efficacy of this one-pot protocol is rooted in the well-understood mechanism of the Suzuki-Miyaura coupling. A robust understanding of this cycle is critical for troubleshooting and adapting the protocol to different substrates. The cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition : The catalytic cycle begins with the oxidative addition of the aryl halide (Ar¹-X) to a low-valent palladium(0) complex. This is often the rate-determining step and results in the formation of a palladium(II) intermediate.[6] The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.[6]
-
Transmetalation : In this step, a ligand is transferred from the organoboron species to the palladium(II) complex.[3] The boronic acid (Ar²-B(OH)₂) is first activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate complex [Ar²-B(OH)₃]⁻. This complex then transfers its aryl group (Ar²) to the palladium center, displacing a halide and forming a new diorganopalladium(II) complex. The choice of base is critical and its role was not fully understood for some time.[3]
-
Reductive Elimination : The final step involves the reductive elimination of the two aryl groups (Ar¹ and Ar²) from the palladium(II) complex. This forms the desired C-C bond of the biaryl product (Ar¹-Ar²) and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[3][6]
This elegant, self-sustaining cycle is what makes the reaction catalytic and highly efficient.
Experimental Design & Protocol
This protocol details the one-pot synthesis of 4-Ethoxy-4'-fluoro-2-methoxy-1,1'-biphenyl from this compound and 1-bromo-4-fluorobenzene.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| This compound | 1207443-48-8 | 196.01 | 235 mg | 1.2 | 1.2 eq. |
| 1-Bromo-4-fluorobenzene | 460-00-4 | 175.00 | 175 mg (117 µL) | 1.0 | 1.0 eq. |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 72287-26-4 | 731.73 | 22 mg | 0.03 | 0.03 eq. (3 mol%) |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 415 mg | 3.0 | 3.0 eq. |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | 8.0 mL | - | - |
| Deionized Water | 7732-18-5 | 18.02 | 2.0 mL | - | - |
The following diagram outlines the streamlined workflow for the one-pot Suzuki-Miyaura coupling.
Figure 1: Step-by-step workflow for the one-pot Suzuki-Miyaura coupling protocol.
Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Palladium catalysts and organic solvents should be handled with care.
-
Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (235 mg, 1.2 mmol), 1-bromo-4-fluorobenzene (175 mg, 1.0 mmol), and anhydrous potassium carbonate (415 mg, 3.0 mmol).
-
Causality Note: Using a slight excess (1.2 eq.) of the boronic acid helps to drive the reaction to completion and compensates for any potential homocoupling or protodeboronation side reactions. Anhydrous base is critical to prevent unwanted side reactions with water.
-
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle a total of three times to ensure the reaction atmosphere is completely inert.
-
Causality Note: The Pd(0) species, which is the active catalyst, is sensitive to oxidation by air. Establishing an inert atmosphere is crucial for catalyst longevity and reaction efficiency.[8]
-
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (8.0 mL) followed by deionized, degassed water (2.0 mL) via syringe. Stir the mixture for 5 minutes to dissolve the reagents.
-
Causality Note: A mixed solvent system is often optimal. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Degassing the water (e.g., by sparging with argon for 20-30 minutes) removes dissolved oxygen.
-
-
Catalyst Addition: Briefly remove the septum and add the Pd(dppf)Cl₂ catalyst (22 mg, 0.03 mmol) in one portion under a positive flow of argon. Immediately reseal the flask.
-
Causality Note: The dppf ligand provides stability to the palladium center and promotes the reductive elimination step. Adding the catalyst last and under an argon blanket minimizes its exposure to air.
-
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. The solution will typically darken upon catalyst addition and heating.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by periodically taking small aliquots. The reaction is typically complete within 2-4 hours, as indicated by the consumption of the 1-bromo-4-fluorobenzene starting material.
-
Workup - Quenching and Extraction: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add ethyl acetate (20 mL) and deionized water (20 mL).
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine all organic layers and wash with brine (20 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Causality Note: The brine wash helps to remove residual water and inorganic salts from the organic phase.
-
-
Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 4-Ethoxy-4'-fluoro-2-methoxy-1,1'-biphenyl.
Expected Results & Troubleshooting
-
Yield: Expected yields for this reaction are typically in the range of 80-95% after purification.
-
Analysis: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Troubleshooting:
-
Low or No Conversion: This may be due to an inactive catalyst (prolonged air exposure), insufficient base, or non-anhydrous solvents. Ensure all reagents are of high quality and the inert atmosphere technique is meticulous.
-
Protodeboronation: Significant formation of 3-ethoxy-anisole (from the boronic acid) suggests the presence of excess water or acidic impurities. Ensure the base is anhydrous and sufficient.
-
Aryl Halide Homocoupling: This can occur at very high temperatures or with certain catalyst systems. If this is a major byproduct, consider lowering the reaction temperature.
-
Conclusion
This application note provides a robust and efficient one-pot protocol for the Suzuki-Miyaura cross-coupling of this compound. By explaining the causality behind key steps and offering a detailed, validated methodology, this guide empowers researchers to rapidly synthesize valuable biaryl scaffolds. The adoption of such one-pot strategies is a critical step in accelerating the drug development pipeline, enabling faster synthesis of compound libraries for structure-activity relationship studies.[4]
References
- 1. One-pot multicomponent synthesis of bioactive molecules with catalysts [wisdomlib.org]
- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. calpaclab.com [calpaclab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. medium.com [medium.com]
- 8. Chan-Lam Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: (4-Ethoxy-2-methoxyphenyl)boronic acid in Cross-Coupling Reactions
Welcome to the technical support guide for (4-Ethoxy-2-methoxyphenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in cross-coupling reactions. As an electron-rich boronic acid, it presents unique challenges and opportunities. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience, to help you navigate potential side reactions and optimize your synthetic outcomes.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific experimental issues you may encounter when using this compound in Suzuki-Miyaura cross-coupling and related reactions. The advice provided is structured to help you diagnose the root cause of a problem and implement an effective solution.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
Question: My Suzuki-Miyaura reaction with this compound is giving me a very low yield, or I'm only recovering starting materials. What are the likely causes and how can I fix it?
Answer:
Low or no yield in a Suzuki-Miyaura coupling involving an electron-rich boronic acid like this compound is a common issue that can often be traced back to one of several key factors: catalyst activity, reaction conditions, or the stability of the boronic acid itself.[1][2]
Diagnostic Workflow:
-
Verify Catalyst Activity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ.[2] Ineffective reduction can stall the catalytic cycle before it even begins.
-
Assess Reaction Conditions:
-
Oxygen Exclusion: Oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the Pd(0) catalyst.[2][5][6]
-
Base and Solvent Choice: The base is crucial for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for transmetalation.[7][8][9] The effectiveness of the base is highly dependent on the solvent system.
-
Solution: For electron-rich boronic acids, a moderately strong base is often optimal. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent starting points.[1][7] If using anhydrous conditions, ensure the base is finely powdered and dry.[2] For biphasic systems (e.g., Toluene/H₂O, Dioxane/H₂O), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[2]
-
-
-
Check Boronic Acid Stability: this compound, being electron-rich, is particularly susceptible to a side reaction called protodeboronation .[1] This is the cleavage of the C-B bond by a proton source (often water), which converts your valuable starting material into the corresponding arene (1-ethoxy-3-methoxybenzene), halting the cross-coupling reaction.[1][10][11]
-
Solution: See the detailed troubleshooting guide for protodeboronation below (Issue 2).
-
Issue 2: Significant Formation of 1-Ethoxy-3-methoxybenzene (Protodeboronation Product)
Question: I'm observing a significant amount of a byproduct that corresponds to the protonated form of my boronic acid. How can I minimize protodeboronation?
Answer:
Protodeboronation is a major competing pathway, especially for electron-rich and heteroaryl boronic acids.[1][10][12] It is often accelerated by high temperatures and the presence of strong aqueous bases.[1][13] The key to suppressing this side reaction is to make the rate of the desired cross-coupling faster than the rate of protodeboronation.
Mitigation Strategies:
| Strategy | Rationale & Explanation | Recommended Action |
| Use Boronic Esters | Pinacol (Bpin) or MIDA boronates are generally more stable towards protodeboronation than the corresponding free boronic acids.[1] They function as a "slow-release" source of the boronic acid under reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[1][14] | Convert this compound to its pinacol ester derivative prior to the coupling reaction. |
| Optimize the Base | Strong bases, particularly hydroxides (NaOH, KOH) in aqueous media, can significantly accelerate protodeboronation.[1][2] | Switch to a milder base such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF). Potassium phosphate (K₃PO₄) is often a good compromise between reactivity and minimizing side reactions.[1] |
| Use Anhydrous Conditions | Water is the primary proton source for this side reaction.[2] While a small amount of water can be beneficial for some Suzuki couplings, excess water promotes protodeboronation. | Use dry, anhydrous solvents (e.g., anhydrous dioxane, THF, or toluene). Ensure your base is also anhydrous if applicable. |
| Increase the Coupling Rate | If the desired cross-coupling is faster than the protodeboronation, the side reaction becomes negligible. | Employ a more active catalyst system. Modern phosphine ligands (e.g., SPhos, XPhos) developed by the Buchwald group are highly effective for coupling electron-rich boronic acids and can significantly accelerate the reaction.[15] |
| Lower the Temperature | Higher temperatures can increase the rate of protodeboronation.[1] | Attempt the reaction at the lowest temperature that still provides an efficient rate for the desired coupling, often in the range of 60-80 °C.[1] |
Issue 3: Formation of 4,4'-Diethoxy-2,2'-dimethoxy-1,1'-biphenyl (Homocoupling Product)
Question: My reaction mixture contains a significant amount of a symmetrical biaryl, which appears to be a dimer of my boronic acid. What causes this homocoupling and how do I prevent it?
Answer:
The formation of a symmetrical biaryl from the boronic acid starting material is a classic side reaction known as homocoupling.[5] It reduces the yield of your desired product and introduces a potentially difficult-to-remove impurity. There are two primary mechanisms responsible for this.[5]
Preventative Measures:
-
Rigorous Oxygen Exclusion: This is the most critical factor. The oxidative pathway is often the dominant source of homocoupling.[5][6]
-
Choice of Palladium Precatalyst: If you are using a Pd(II) salt like Pd(OAc)₂, it can stoichiometrically react with two molecules of the boronic acid to produce the homocoupled product and the active Pd(0) catalyst.[5][6] This is often most problematic at the beginning of the reaction.
-
Action:
-
Use a Pd(0) source directly, such as Pd₂(dba)₃, along with a suitable ligand.
-
Alternatively, add a mild reducing agent, such as potassium formate, to the reaction mixture before adding the catalyst to pre-reduce the Pd(II) source.[6]
-
-
-
Use Boronic Esters: In some cases, using the pinacol ester of the boronic acid can reduce the propensity for homocoupling.[15]
Frequently Asked Questions (FAQs)
Q1: Is this compound stable to storage?
A1: Like many boronic acids, this compound can be sensitive to air and moisture over long periods. It is best stored in a freezer under an inert atmosphere.[16] Over time, boronic acids can dehydrate to form cyclic anhydride trimers (boroxines). While boroxines are often competent in cross-coupling reactions, the stoichiometry of your reaction may be affected. For best results and reproducibility, use fresh or properly stored material.
Q2: Why are electron-rich boronic acids like this one more challenging to use?
A2: The electron-donating ethoxy and methoxy groups on the phenyl ring increase the electron density of the aromatic system. This has two main consequences:
-
Increased Susceptibility to Protodeboronation: The increased electron density makes the ipso-carbon (the carbon attached to boron) more susceptible to electrophilic attack by a proton, leading to the C-B bond cleavage.[1]
-
Slower Transmetalation: While seemingly counterintuitive, highly electron-rich boronic acids can sometimes exhibit slower rates of transmetalation onto the palladium center compared to less electron-rich counterparts. Optimizing the base and ligand is key to overcoming this kinetic barrier.
Q3: What is a good starting point for a general protocol with this boronic acid?
A3: A robust starting point for a Suzuki-Miyaura coupling with this compound would be the following:
Representative Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0-3.0 equiv).[1]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen three times to ensure all oxygen is removed.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane or Toluene/H₂O 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Reaction Execution: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).[2]
-
Monitoring and Workup: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography.[2][17]
Q4: Can I use this compound with aryl chlorides?
A4: Yes, but coupling with aryl chlorides is generally more challenging than with aryl bromides or iodides due to the strength of the C-Cl bond, which makes the oxidative addition step slower.[18] To achieve successful coupling with aryl chlorides, you will likely need to use a more specialized and highly active catalyst system.
-
Recommendation: Use a palladium precatalyst with a highly electron-rich and bulky phosphine ligand, such as SPhos, XPhos, or RuPhos. These ligands are specifically designed to promote the oxidative addition of challenging substrates like aryl chlorides.[15][19] Higher temperatures may also be required.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. achmem.com [achmem.com]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. reddit.com [reddit.com]
Technical Support Center: Purification of Products from (4-Ethoxy-2-methoxyphenyl)boronic acid Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (4-Ethoxy-2-methoxyphenyl)boronic acid. This boronic acid is a valuable reagent, particularly in Suzuki-Miyaura cross-coupling reactions, for synthesizing complex biaryl structures. However, its unique electronic properties—possessing two electron-donating groups—can influence reactivity and lead to specific purification challenges.[1]
This guide provides in-depth, field-proven insights into troubleshooting common purification issues and offers robust protocols to ensure you obtain your target compound with the highest possible purity.
Part 1: Troubleshooting Guide - Common Purification Scenarios
This section addresses specific problems you may encounter during the purification of reaction products derived from this compound.
Q1: My standard aqueous workup isn't removing the unreacted boronic acid. What's going wrong and how can I fix it?
Answer: This is a frequent challenge. The methoxy and ethoxy groups on the phenyl ring increase its lipophilicity compared to simpler arylboronic acids, which can lead to it partitioning into the organic layer even during a basic wash. Furthermore, incomplete deprotonation can limit its solubility in the aqueous phase.
Probable Causes & Solutions:
-
Insufficient Basicity: The pKa of the boronic acid requires a sufficiently high pH to ensure complete conversion to the water-soluble boronate salt.[2][3]
-
Solution: Instead of a mild base like sodium bicarbonate, use a 1-2 M solution of NaOH or K₂CO₃ for your aqueous wash. Aim for a pH > 10 in the aqueous layer to drive the equilibrium toward the boronate species.[4]
-
-
Boroxine Formation: Boronic acids can reversibly form cyclic anhydrides called boroxines, especially upon concentration. Boroxines are less polar and more soluble in organic solvents than the corresponding boronic acid.
-
Solution: After the initial basic wash, consider a second wash with a diol. Adding a compound like D-sorbitol or N-methylglucamine to the basic aqueous wash forms a highly water-soluble anionic complex with the boronate, dramatically improving its extraction into the aqueous layer.[4]
-
Q2: I'm seeing a significant byproduct with a mass corresponding to a dimer of this compound. How do I remove it?
Answer: This byproduct is the result of a homocoupling side reaction, a common issue in Suzuki-Miyaura couplings, especially when using Pd(II) precatalysts or if oxygen is present in the reaction.[5] The resulting symmetrical biaryl, 4,4'-diethoxy-2,2'-dimethoxy-1,1'-biphenyl, can often have a polarity very similar to the desired cross-coupled product, making chromatographic separation difficult.
Strategies for Removal:
-
Optimized Flash Chromatography: Standard silica gel chromatography may not be sufficient.
-
Try a Gradient Elution: Start with a low-polarity mobile phase (e.g., 100% hexanes or heptane) and slowly increase the polarity by adding ethyl acetate or another more polar solvent.[6][7] This can often resolve closely-eluting spots.
-
Consider a Different Stationary Phase: If silica fails, explore other options. Reversed-phase (C18) chromatography can be effective, as can media with different selectivities like diol or amine-functionalized silica.[8]
-
-
Recrystallization: This is often the most powerful technique for removing homocoupled impurities if your desired product is a solid.[9][10]
-
Solvent Screening is Key: The goal is to find a solvent system where your desired product has high solubility at an elevated temperature but low solubility at room temperature, while the homocoupled byproduct remains in solution.[10][11]
-
Recommended Solvent Systems to Screen: Start with solvent pairs like hexanes/ethyl acetate, toluene/methanol, or isopropanol/water.[12][13]
-
Q3: My product and the boronic acid are co-eluting during silica gel chromatography. What are my options?
Answer: Co-elution is a common problem when the polarity of the product and the boronic acid are similar.[4] When standard chromatography fails, more specific chemical solutions are required.
Advanced & Alternative Solutions:
-
Boron Scavenger Resins: This is the most direct and often most effective method. These resins contain functional groups (typically diol-based, like N-methylglucamine) that form covalent bonds with boronic acids.[14][15]
-
Workflow: After the initial workup, dissolve your crude product in a suitable solvent, add the scavenger resin, stir for a few hours, and then simply filter off the resin. The boronic acid will be bound to the solid support, leaving your purified product in the filtrate.
-
-
Aqueous Diol Extraction: As mentioned in Q1, adding a diol like sorbitol or mannitol to a basic aqueous wash can selectively pull the boronic acid out of the organic phase. This can be done as a pre-chromatography cleanup step.[4]
-
Conversion to Trifluoroborate Salt: Boronic acids can be converted to their corresponding potassium trifluoroborate salts (ArBF₃K) by treatment with KHF₂. These salts are typically crystalline solids and are much more polar than the parent boronic acid, making them easily separable by a simple filtration or a silica plug.[16][17] This method is best used if you need to purify the boronic acid itself, but it highlights the polarity difference that can be exploited.
Part 2: Preventative Measures & Best Practices
The easiest purification is the one you don't have to do. Optimizing your reaction setup can significantly reduce the formation of troublesome impurities.
-
Degas Thoroughly: Oxygen can promote the homocoupling of boronic acids.[5] Ensure your reaction mixture is properly degassed by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the palladium catalyst.
-
Use a Pd(0) Catalyst: Pd(II) precatalysts like Pd(OAc)₂ require an in-situ reduction to the active Pd(0) species. This reduction step can sometimes be mediated by the homocoupling of two boronic acid molecules.[5] Using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ can minimize this side reaction.[18][19]
-
Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. While this means you will have to remove the excess, it helps to ensure the complete consumption of the (often more valuable) aryl halide partner.
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[16][20] However, overly strong bases or prolonged reaction times can lead to protodeboronation (loss of the B(OH)₂ group).[21][22] For this compound, bases like K₂CO₃ or K₃PO₄ are often a good starting point.[18][19]
Part 3: Frequently Asked Questions (FAQs)
Q: How can I monitor the reaction to know when it's truly complete? A: Thin-Layer Chromatography (TLC) is the most common method. Spot the reaction mixture against your starting materials (aryl halide and boronic acid). The disappearance of the limiting reagent (usually the aryl halide) is a good indicator of completion. Use a combination of UV visualization and a potassium permanganate stain to help visualize all components.
Q: My product is an oil. Can I still use recrystallization? A: No, recrystallization is only suitable for solid materials.[9][13] For oils, your primary purification method will be flash column chromatography.[23][24] If chromatography fails to provide sufficient purity, you may need to consider derivatization to a crystalline solid, purification by recrystallization, and then cleavage of the derivative.
Q: What is the purpose of the base in a Suzuki reaction? A: The base is essential for the reaction to proceed.[25] It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻). This "activated" boronate is much more effective at transferring its aryl group to the palladium center during the transmetalation step of the catalytic cycle.[2][3][20]
Q: I see a black precipitate form during my reaction. Is this a problem? A: The formation of a fine black powder is often "palladium black," which is the inactive, precipitated form of the catalyst. This indicates catalyst decomposition. While some decomposition is common, excessive formation suggests a problem (e.g., presence of oxygen, too high a temperature) and may lead to an incomplete reaction.[1]
Part 4: Key Experimental Protocols
Protocol 1: Enhanced Aqueous Workup for Boronic Acid Removal
This protocol is designed to remove unreacted this compound and inorganic salts post-reaction.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate or toluene (approx. 10 volumes).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with: a. 1 M NaOH solution (2x). This converts the boronic acid to its sodium boronate salt. b. (Optional but recommended) 1 M NaOH solution containing 10% w/v D-sorbitol (1x). This complexes with any remaining boronate and enhances its removal. c. Water (1x). d. Brine (saturated NaCl solution) (1x). This helps to break any emulsions and remove residual water.
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Optimized Flash Column Chromatography
This protocol is for purifying the crude product after the aqueous workup.[7]
-
Adsorb the Sample: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel (2-3 times the mass of the crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This "dry loading" method often results in better separation.[6]
-
Pack the Column: Prepare a silica gel column using a non-polar solvent like hexanes or heptane ("wet-packing").[7]
-
Load the Sample: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elute with a Gradient: Begin eluting with 100% hexanes/heptane. Gradually and systematically increase the proportion of a more polar solvent, such as ethyl acetate. A typical gradient might be:
-
100% Hexanes (2 column volumes)
-
2% EtOAc in Hexanes (2 column volumes)
-
5% EtOAc in Hexanes (2 column volumes)
-
Continue increasing the EtOAc concentration based on TLC analysis of the fractions.
-
-
Collect and Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Diagrams
Purification Workflow Decision Tree
This diagram outlines the logical steps for choosing a purification strategy after a reaction with this compound.
Caption: Decision tree for purification strategy.
Mechanism of Boronic Acid Removal by Diol Complexation
This diagram illustrates how a diol enhances the removal of boronic acid into the aqueous phase.
Caption: Enhanced aqueous extraction via diol complexation.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Purification [chem.rochester.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. teledynelabs.com [teledynelabs.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. mt.com [mt.com]
- 11. How To [chem.rochester.edu]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. silicycle.com [silicycle.com]
- 15. US10377700B2 - Process for the recovery of a boronic acid - Google Patents [patents.google.com]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 19. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 24. chromatographytoday.com [chromatographytoday.com]
- 25. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
dealing with steric hindrance from (4-Ethoxy-2-methoxyphenyl)boronic acid
Welcome to the technical support resource for navigating challenges with (4-Ethoxy-2-methoxyphenyl)boronic acid. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to provide both practical solutions and a deeper mechanistic understanding for researchers, chemists, and drug development professionals. The unique structure of this reagent—with its ortho-methoxy and para-ethoxy groups—presents specific steric and electronic challenges, particularly in palladium-catalyzed cross-coupling reactions. This guide will help you overcome these hurdles to achieve successful outcomes in your experiments.
Understanding the Challenge: The Structure of this compound
The primary difficulty when using this boronic acid arises from its substitution pattern. The methoxy group at the ortho-position to the boronic acid creates significant steric bulk, which can hinder the approach of the molecule to the palladium catalyst center during the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle. Additionally, both the methoxy and ethoxy groups are electron-donating, which can influence the electronic properties of the aryl ring and the reactivity of the boronic acid itself.
Caption: Structure of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling with this compound is resulting in low to no yield. What are the most likely causes?
A1: Low yields in this specific coupling are almost always attributable to the steric hindrance imposed by the ortho-methoxy group. This hindrance primarily affects the transmetalation step of the catalytic cycle, where the boronic acid (or its boronate form) transfers its aryl group to the palladium center.[1][2] If the ortho-substituent is too bulky, this transfer is slowed dramatically, often becoming the rate-limiting step of the entire reaction.
Another common issue is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, especially under harsh basic conditions or in the presence of excess water.[3]
Caption: Simplified Suzuki-Miyaura cycle highlighting the hindered step.
Q2: What is the first thing I should check when troubleshooting a failed reaction?
A2: Before making significant changes to the protocol, always verify the quality and integrity of your starting materials.
-
Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxines, especially upon prolonged storage. While often still reactive, the stoichiometry will be incorrect. Confirm the purity by NMR if possible.
-
Oxygen Contamination: Rigorously degas your solvents and maintain an inert (Nitrogen or Argon) atmosphere throughout the reaction setup and duration. Oxygen can lead to catalyst decomposition and the unwanted homocoupling of the boronic acid.[3]
-
Base Quality: Use a finely powdered, anhydrous base. Clumps can lead to poor solubility and inconsistent reaction rates.
Q3: How do I select the optimal palladium catalyst and ligand to overcome steric hindrance?
A3: This is the most critical parameter for success. For sterically demanding couplings, standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] You need a catalytic system designed to facilitate reactions with hindered substrates. The solution lies in using bulky, electron-rich phosphine ligands.
Why they work: These ligands promote the crucial reductive elimination step and stabilize the monoligated Pd(0) species, which is believed to be the active species in many challenging cross-couplings. Seminal work from the Buchwald group has shown that sterically bulky dialkylbiarylphosphine ligands create a large "bite angle" that facilitates the coupling of hindered partners.[4]
| Ligand/Catalyst System | Key Features & Recommended Use |
| Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) | Gold Standard for Hindered Couplings. These are electron-rich, bulky biaryl phosphine ligands that excel at coupling ortho-substituted partners. Start with SPhos or XPhos.[5] |
| Tang Ligands (e.g., AntPhos, BI-DIME) | Specifically designed for extreme steric hindrance. AntPhos, for instance, has demonstrated excellent reactivity for tetra-ortho-substituted biaryl couplings.[6][7][8] |
| N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes) | Strong σ-donors. NHC ligands can be very effective, especially with nickel catalysts, and are known to promote the coupling of sterically bulky substrates.[4] |
| Buchwald Precatalysts (G3/G4) | Air-stable and highly active. These are palladacycle precatalysts that incorporate the bulky phosphine ligand. They provide reliable formation of the active Pd(0) species and are often the best choice for reproducible results.[3] |
Recommendation: Start with a 2nd or 3rd generation Buchwald precatalyst (e.g., XPhos-Pd-G3). They are designed for reliability in challenging couplings.
Q4: What is the role of the base and solvent system, and how should I choose them?
A4: The base activates the boronic acid by forming a more nucleophilic boronate species, which is essential for transmetalation.[9] The choice of base and solvent is interdependent and crucial for balancing reactivity while minimizing side reactions.
| Base | Solvent System | Comments & Best Practices |
| Potassium Phosphate (K₃PO₄) | Toluene/H₂O, Dioxane/H₂O | The workhorse for many challenging Suzuki couplings. It is a strong enough base to promote boronate formation but generally minimizes protodeboronation compared to hydroxides.[3] |
| Cesium Carbonate (Cs₂CO₃) | Dioxane, THF, Toluene | An effective base, often used under anhydrous or nearly anhydrous conditions. Its high solubility in organic solvents can be advantageous. |
| Potassium Fluoride (KF) | THF, Dioxane | A milder base that can be very effective at preventing protodeboronation, especially with sensitive boronic acids.[3] |
Solvent Choice: Aprotic polar solvents like Dioxane , THF , or 2-MeTHF are often preferred. A small amount of water is typically required to solubilize the base and facilitate boronate formation. However, excess water can promote protodeboronation. A good starting point is a 10:1 ratio of organic solvent to water.
Caption: A logical troubleshooting workflow for hindered couplings.
Q5: I'm observing significant protodeboronation. How can I prevent this side reaction?
A5: Protodeboronation is a common failure mode for electron-rich boronic acids.[3] To minimize it:
-
Use a Milder Base: Switch from strong bases like NaOH or KOH to K₃PO₄ or KF.[3]
-
Limit Water: Use the minimum amount of water necessary to achieve reaction. Sometimes, completely anhydrous conditions with a soluble base like Cs₂CO₃ can work.
-
Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate. These are significantly more resistant to protodeboronation and can be used directly in the coupling reaction.[10]
-
Protect with Diethanolamine: A simple and effective method is to react the boronic acid with diethanolamine. This forms an air-stable, crystalline adduct that can be used directly in Suzuki couplings with protic solvents, releasing the boronic acid in situ.[11]
Key Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki Coupling
This protocol uses a Buchwald-type precatalyst, which is often effective for difficult substrates.[3]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), the Buchwald precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Diethanolamine Boronate Adduct
This protocol creates a stable, easy-to-handle version of your boronic acid.[11]
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A precipitate will form, which may be preceded by the initial solid dissolving completely.
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Suzuki Reactions with (4-Ethoxy-2-methoxyphenyl)boronic acid
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into improving yields for Suzuki-Miyaura cross-coupling reactions involving (4-Ethoxy-2-methoxyphenyl)boronic acid. This electron-rich and sterically hindered substrate presents unique challenges, and this resource offers a structured approach to troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low yields with this compound?
Low yields with this specific boronic acid are often a result of its electronic and steric properties. The presence of two electron-donating groups (ethoxy and methoxy) on the phenyl ring can lead to several challenges:
-
Slow Oxidative Addition: If your coupling partner is an electron-rich aryl halide, the oxidative addition step of the catalytic cycle can be slow.[1][2]
-
Protodeboronation: this compound is susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[2][3] This is often exacerbated by strong bases and the presence of water.[2]
-
Steric Hindrance: The ortho-methoxy group can sterically hinder the approach of the palladium catalyst, slowing down crucial steps like transmetalation.[2]
Q2: My starting materials are consumed, but I'm not getting the desired product. What are the likely side reactions?
If you observe consumption of your starting materials without significant product formation, consider these common side reactions:
-
Protodeboronation: As mentioned, this is a major competing reaction for electron-rich boronic acids.[2][3] The presence of a new, non-boronated aromatic compound in your reaction mixture is a strong indicator.
-
Homocoupling: Your boronic acid can couple with itself to form a symmetrical biaryl.[2] This is often a sign of oxygen in the reaction or a suboptimal catalyst system.
-
Catalyst Decomposition: At elevated temperatures, or in the absence of a stabilizing ligand, your palladium catalyst can decompose into inactive palladium black.[2]
Q3: What is the impact of the ethoxy and methoxy groups on the reactivity of the boronic acid?
The electron-donating nature of these groups makes the boronic acid highly reactive. While this can be advantageous for the transmetalation step, it also increases its susceptibility to protodeboronation.[4] This heightened reactivity demands careful optimization of reaction conditions, especially the choice of base and solvent, to favor the desired cross-coupling.[4]
Troubleshooting Guides
Issue 1: Low or No Product Formation
When faced with minimal or no product, a systematic approach is key to identifying the root cause.
Troubleshooting Workflow: Low Product Yield
References
Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with (4-Ethoxy-2-methoxyphenyl)boronic acid
Welcome to the technical support center dedicated to addressing challenges associated with palladium-catalyzed cross-coupling reactions involving (4-Ethoxy-2-methoxyphenyl)boronic acid. This guide is structured to provide researchers, scientists, and drug development professionals with actionable troubleshooting strategies and a deeper understanding of the underlying chemical principles that govern catalyst stability and reactivity with this specific substrate.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during experiments.
Q1: My reaction mixture turned black shortly after heating, and the reaction has stalled. What is happening and how can I fix it?
A1: The formation of a black precipitate is a classic sign of catalyst deactivation through the formation of palladium black.[1][2] This is essentially the agglomeration of the active, soluble Pd(0) catalyst into inactive, bulk palladium metal. This process removes the catalyst from the solution-phase catalytic cycle, leading to a stalled reaction.
Underlying Causes & Solutions:
-
Presence of Oxygen: Oxygen is a primary culprit; it can oxidize the active Pd(0) catalyst and promote the degradation of phosphine ligands.[3][2][4] The resulting ligand-deficient palladium species are highly prone to aggregation.
-
Solution: Implement rigorous degassing of all solvents, reagents, and the reaction vessel. Use techniques like freeze-pump-thaw cycles for solvents or sparge with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[3]
-
-
High Reaction Temperature: Elevated temperatures can accelerate ligand dissociation from the palladium center, increasing the likelihood of catalyst aggregation.[1][3]
-
Solution: Run the reaction at the lowest temperature that provides a reasonable rate. Consider a temperature screen, starting from a lower temperature (e.g., 80 °C) and incrementally increasing it if the reaction is too sluggish.[3]
-
-
Inadequate Ligand Stabilization: If the ligand is not bulky or electron-rich enough, it may not effectively shield the Pd(0) center, leading to decomposition.
-
Solution: Employ bulky, electron-rich monophosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos).[1][4][5] These ligands create a stable, sterically hindered coordination sphere around the palladium, preventing aggregation and often accelerating the desired catalytic steps.[5][6] Increasing the ligand-to-palladium ratio slightly (e.g., from 1.1:1 to 1.5:1) can also help maintain a saturated coordination sphere.[3]
-
Q2: My reaction shows low to no product yield, but the solution remains clear and I don't see any palladium black. What are the likely causes?
A2: This scenario often points towards deactivation of the boronic acid substrate itself, rather than the catalyst, or a stalled catalytic cycle due to suboptimal conditions. For an electron-rich substrate like this compound, two side reactions are particularly common.
Underlying Causes & Solutions:
-
Protodeboronation: This is a major non-catalyst-related failure mode where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, effectively destroying the nucleophilic partner.[4][7] This is particularly problematic for electron-rich boronic acids like the one and is often promoted by the presence of water and a strong base.[4][8]
-
Solution 1 (Use Milder Base): Strong bases can accelerate protodeboronation.[4] Screen weaker inorganic bases like K₂CO₃ or KF, which can be effective while minimizing this side reaction.[4]
-
Solution 2 (Anhydrous Conditions): Since water is the primary proton source for this side reaction, switching to strictly anhydrous conditions can significantly suppress it.[4]
-
Solution 3 (Use a Boronic Ester): Convert the boronic acid to a more stable derivative, such as a pinacol ester. Boronic esters are less susceptible to protodeboronation and can be used in anhydrous conditions.[3][9] See Protocol 1 for a detailed procedure.
-
-
Homocoupling: The boronic acid can couple with itself to form 4,4'-diethoxy-2,2'-dimethoxy-1,1'-biphenyl. This consumes the starting material and can be mediated by palladium(II) species, especially in the presence of oxygen.[7][10]
-
Solution: In addition to rigorous deoxygenation, ensure you are using a reliable Pd(0) source or a pre-catalyst that efficiently generates Pd(0) in situ. If using a Pd(II) source like Pd(OAc)₂, homocoupling can occur during the initial reduction step.[7] Using a small amount of a mild reductant can sometimes suppress this pathway.[10]
-
Q3: Why is this compound particularly challenging to use compared to other boronic acids?
A3: The challenge arises from its electronic properties. The ortho-methoxy and para-ethoxy groups are both strong electron-donating groups. This high electron density has two main consequences:
-
Increased Reactivity: The electron-rich nature of the aryl ring makes the boronic acid a highly active nucleophile, which can be beneficial for the desired transmetalation step in the Suzuki-Miyaura cycle.[8]
-
Increased Instability: The same electron-donating properties that enhance its reactivity also make the C-B bond more susceptible to cleavage via protodeboronation, as discussed in Q2.[8] This creates a narrow operational window where the conditions must be potent enough to drive the cross-coupling but gentle enough to prevent substrate decomposition.
In-Depth Troubleshooting Guides
Guide 1: A Systematic Workflow for Diagnosing Reaction Failure
When a reaction fails, a systematic approach is more effective than random changes. The following workflow provides a logical sequence of checks and optimizations.
Caption: A systematic workflow for troubleshooting failed reactions.
Guide 2: Mitigating Protodeboronation via Pinacol Ester Formation
Converting the boronic acid to its pinacol ester derivative is a robust strategy to prevent premature decomposition.[3][4][8] Boronic esters are significantly more stable towards hydrolysis and protodeboronation.
Protocol 1: Synthesis of this compound pinacol ester
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Round-bottom flask with a Dean-Stark apparatus or molecular sieves
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add this compound and pinacol.
-
Add a sufficient volume of anhydrous toluene to dissolve the solids upon heating (e.g., 0.2 M concentration).
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Alternatively, if a Dean-Stark trap is unavailable, the reaction can be stirred at room temperature in anhydrous THF over activated 4Å molecular sieves overnight.
-
Once the reaction is complete (monitor by TLC or LC-MS), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude pinacol ester is often pure enough to be used directly in the subsequent cross-coupling reaction without further purification.
-
-
Note on Usage: When using the pinacol ester in a Suzuki-Miyaura coupling, a fluoride source such as CsF or KF may be required as the base to facilitate efficient transmetalation.[8]
Guide 3: Systematic Reaction Re-optimization
This protocol provides a framework for efficiently screening key reaction parameters to identify optimal conditions. It is best performed on a small scale.
Protocol 2: Parallel Screening of Reaction Conditions
-
Preparation of Stock Solutions:
-
Solution A (Aryl Halide): Dissolve the aryl halide coupling partner in the chosen anhydrous, degassed solvent (e.g., Dioxane).
-
Solution B (Boronic Ester): Dissolve the this compound pinacol ester (from Protocol 1) in the same solvent.
-
Solution C (Catalyst/Ligand): Prepare a stock solution of the palladium pre-catalyst and ligand (e.g., XPhos Pd G3) in the same solvent.
-
-
Reaction Setup:
-
Arrange an array of reaction vials (e.g., in a heating block).
-
To each vial, add the desired solid base (e.g., K₃PO₄, K₂CO₃, CsF). Ensure bases are finely powdered and dry.
-
Under an inert atmosphere, dispense aliquots of Solution A, Solution B, and Solution C into each vial.
-
Seal the vials tightly with screw caps containing PTFE septa.
-
-
Execution & Analysis:
-
Place the array of vials into the pre-heated block and stir vigorously.
-
Run the reactions for a set period (e.g., 12-24 hours).
-
After cooling, take a small aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.
-
-
Data Evaluation:
-
Organize the results in a table to identify the most effective combination of base, solvent, and temperature.
-
Key Parameter Deep Dive
The choice of ligand, base, and solvent are interdependent and critical for success.[4][11] The following table summarizes their roles and provides recommendations.
| Parameter | Rationale & Impact on the Reaction | Recommended Starting Points for this compound |
| Ligand | Stabilizes Pd(0) center, prevents aggregation, and modulates reactivity. Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, which can outcompete catalyst decomposition pathways.[3][4][5][12] | 1. XPhos: Excellent general-purpose ligand for sterically hindered and electron-rich substrates.[5] 2. SPhos: Often shows high reactivity and stability.[5] 3. RuPhos: Another highly effective biarylphosphine ligand.[4] |
| Base | Activates the boronic acid for transmetalation. The base reacts with the boronic acid to form a more nucleophilic boronate species.[13] However, strong bases or the presence of hydroxide can accelerate protodeboronation.[4][7] | 1. K₃PO₄: A moderately strong base, often a good starting point.[3][14] 2. K₂CO₃: A weaker base, useful for minimizing protodeboronation, especially in aqueous media.[4] 3. CsF or KF: Often required when using boronic esters to facilitate cleavage of the B-O bond.[8] |
| Solvent | Solubilizes reagents and influences reaction rates and catalyst stability. Aprotic solvents are generally preferred. Must be anhydrous and rigorously deoxygenated.[1][11] Solvent choice can also affect the efficacy of the base.[15][16] | 1. 1,4-Dioxane: A very common and effective solvent for Suzuki couplings.[1] 2. Toluene: A non-polar alternative, also widely used.[1] 3. 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF with a higher boiling point. |
Visualizing Deactivation Pathways
Understanding the main catalytic cycle and the common off-cycle pathways that lead to failure is crucial for effective troubleshooting.
Caption: The Suzuki cycle and key off-cycle catalyst deactivation and substrate decomposition pathways.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Temperature in Suzuki-Miyaura Couplings with (4-Ethoxy-2-methoxyphenyl)boronic acid
Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving (4-Ethoxy-2-methoxyphenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a direct question-and-answer format, helping you troubleshoot issues and optimize your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding temperature in your coupling experiments.
Q1: What is a standard starting temperature for a Suzuki-Miyaura coupling with this compound?
A typical starting point for Suzuki-Miyaura reactions is between 80 °C and 100 °C.[1] This temperature range generally provides sufficient thermal energy to drive the catalytic cycle forward at a reasonable rate without immediately causing significant degradation of the reagents. For this compound, which is moderately electron-rich, starting at 80 °C is a prudent choice.
Q2: My reaction shows no conversion at room temperature. Is this normal?
Yes, this is entirely expected. Most Suzuki-Miyaura couplings, especially those involving stable aryl halides, require heat.[2] The key steps in the catalytic cycle, such as oxidative addition of the aryl halide to the Pd(0) complex and the final reductive elimination step to form the product, have significant activation energy barriers that are not typically overcome at ambient temperatures.[3]
Q3: What are the primary risks of setting the reaction temperature too high?
Exceeding the optimal temperature can introduce several yield-limiting side reactions. The most common issues are:
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often accelerated by high temperatures and certain bases.[4]
-
Catalyst Decomposition: Palladium catalysts, particularly when not properly stabilized by ligands, can decompose at elevated temperatures, forming inactive palladium black and halting the reaction.
-
Homocoupling: The reaction of two boronic acid molecules can occur, leading to undesired symmetrical biaryl impurities.[4]
-
Degradation of Substrates: Sensitive functional groups on either your boronic acid or your coupling partner may degrade at excessive temperatures.
Q4: Can I use microwave irradiation for this coupling?
Absolutely. Microwave-assisted synthesis is a powerful technique for Suzuki-Miyaura couplings. It can dramatically reduce reaction times from hours to minutes and often improves yields.[4][5] However, direct translation of conventional heating temperatures is not advisable. A typical starting point for microwave conditions would be 100-120 °C for 15-30 minutes, but this requires careful optimization for each specific substrate pair.
Part 2: Troubleshooting Guide: Low Yield & Side Reactions
This guide provides a systematic, cause-and-effect approach to resolving common temperature-related experimental failures.
Issue 1: Low to No Product Formation at Standard Temperatures (e.g., 80 °C)
Q: I've run my reaction at 80 °C for several hours, but TLC/LC-MS analysis shows mostly starting material. What is the logical next step regarding temperature?
A: If your reagents (catalyst, ligand, base, solvents) are of high quality and the reaction is inert, the lack of conversion points to an insufficient activation energy. The oxidative addition step is often rate-limiting, and your specific aryl halide may be less reactive (e.g., an aryl chloride or a sterically hindered bromide).[4]
Troubleshooting Protocol:
-
Incremental Temperature Increase: Raise the reaction temperature in 10 °C increments (e.g., to 90 °C, then 100 °C). Allow the reaction to proceed for a set time (e.g., 2 hours) at each new temperature and monitor the progress. Some reactions simply require more forcing conditions.[6]
-
Maximum Temperature: Avoid exceeding 120-130 °C with standard palladium catalysts unless you are using specialized high-temperature ligands and conditions. Beyond this point, the risk of catalyst decomposition and protodeboronation increases sharply.
-
Validate Reagents: If increasing the temperature to 110 °C shows no improvement, the issue may not be temperature alone. Re-validate the activity of your palladium catalyst and ensure your solvent is anhydrous and properly degassed, as oxygen can deactivate the catalyst.[7]
Issue 2: Product is formed, but accompanied by significant impurities.
Q: My reaction yields the desired product, but I'm also seeing a major byproduct that corresponds to the protonated form of my starting boronic acid. How can I suppress this?
A: You are observing protodeboronation, a classic Suzuki side reaction. While base-mediated, it is significantly exacerbated by excessive heat.[4] The goal is to find the "sweet spot" where the desired coupling outcompetes this degradation pathway.
Troubleshooting Protocol:
-
Systematic Temperature Decrease: If your reaction gives a high conversion rate (e.g., >80%) but is messy, try lowering the temperature. If you were at 100 °C, run the reaction at 90 °C or even 80 °C. This will slow the desired reaction but may slow the decomposition pathway even more, leading to a cleaner reaction profile and higher isolated yield.
-
Consider a Milder Base: If lowering the temperature reduces your overall conversion, consider switching to a milder base. For example, if you are using a strong base like K₃PO₄, you could try K₂CO₃. This can sometimes reduce the rate of protodeboronation without significantly impacting the transmetalation step.[7]
-
Use a More Stable Boron Reagent: For particularly challenging cases, the boronic acid can be converted to a more stable derivative like a pinacol ester or a MIDA boronate.[8] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[8][9] The release rate of boronic acid from MIDA boronates can itself be controlled by temperature.[8]
| Problem | Primary Cause (Temperature-Related) | Recommended Action | Expected Outcome |
| Low Conversion | Insufficient thermal energy to overcome the activation barrier of a key catalytic step (e.g., oxidative addition). | Systematically increase temperature in 10 °C increments (e.g., 80°C → 90°C → 100°C).[10] | Increased reaction rate and product formation. |
| Protodeboronation | High temperature accelerating the C-B bond cleavage, often in synergy with the base. | Decrease temperature in 10 °C increments. Reduce reaction time. | Reduced formation of the protonated side product, leading to a cleaner reaction. |
| Catalyst Decomposition | Temperature exceeds the thermal stability of the Pd-ligand complex. | Lower the reaction temperature. Ensure an appropriate ligand-to-palladium ratio. | The reaction proceeds to completion without the formation of palladium black. |
| Reaction Stalls | Initial product formation followed by a halt in conversion. | This could indicate catalyst deactivation over time at a given temperature. | A lower temperature for a longer duration might give a higher final yield. |
Part 3: Visualization of Key Processes
Understanding the underlying mechanics is crucial for effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the fundamental steps of the reaction. Temperature influences the rate of each of these steps, particularly Oxidative Addition and Reductive Elimination.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
minimizing homocoupling of (4-Ethoxy-2-methoxyphenyl)boronic acid
Technical Support Center: Suzuki-Miyaura Coupling
Compound Focus: (4-Ethoxy-2-methoxyphenyl)boronic acid
Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and optimized protocols to minimize the formation of homocoupling byproducts during Suzuki-Miyaura cross-coupling reactions involving the electron-rich this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the homocoupling of this compound.
Q1: I'm observing a significant amount of a biaryl byproduct, 2,2'-dimethoxy-4,4'-diethoxy-1,1'-biphenyl, in my reaction. What is the most likely cause?
A1: The most frequent cause of boronic acid homocoupling is the presence of dissolved oxygen in your reaction mixture.[1][2][3] this compound is particularly susceptible to this side reaction due to its electron-rich nature, which facilitates oxidative pathways. Oxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex, which is a key intermediate in the homocoupling mechanism.[4][5]
Q2: Why is my specific boronic acid, this compound, more prone to homocoupling than other arylboronic acids?
A2: The ethoxy and methoxy groups are strong electron-donating groups. This high electron density on the aromatic ring makes the boronic acid more nucleophilic and more susceptible to oxidation, thereby accelerating the undesired oxidative homocoupling pathway over the desired cross-coupling with your aryl halide.[6]
Q3: Can my choice of palladium catalyst influence the rate of homocoupling?
A3: Yes. Using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, can lead to higher initial levels of homocoupling.[7] The catalytically active species is Pd(0). The reduction of Pd(II) to Pd(0) in situ can proceed via a pathway where the boronic acid itself acts as the reducing agent, producing one equivalent of the homocoupled dimer in the process.[7][8] Starting with a Pd(0) source like Pd(PPh₃)₄ can often mitigate this initial burst of byproduct formation.
Q4: My reaction is sluggish and I'm still getting homocoupling. Could the base be the issue?
A4: Absolutely. The base plays a critical role in the Suzuki-Miyaura reaction by activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[9][10][11][12] However, an inappropriate base can either be too weak to promote efficient transmetalation, allowing the competing homocoupling pathway to dominate, or it can promote degradation of the boronic acid. The solubility of the base in your chosen solvent system is also crucial for its effectiveness.[13]
Part 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root causes of homocoupling.
Issue 1: Persistent Homocoupling Despite Inert Atmosphere Precautions
Diagnostic Question: You have purged your reaction with nitrogen or argon, but LC-MS analysis still shows >10% of the homocoupled dimer. Why is this happening and what are the next steps?
Root Cause Analysis: Standard inert gas purging may not be sufficient to remove all dissolved oxygen, which is a primary driver of oxidative homocoupling.[1][8] The reaction of Pd(0) with O₂ to form a palladium peroxo complex creates a highly efficient catalytic cycle for homocoupling that can outcompete the main Suzuki pathway, especially at the beginning of the reaction.[4][5]
Caption: Competing Suzuki-Miyaura (top) and oxidative homocoupling (bottom) pathways.
Solutions & Protocols:
-
Implement Rigorous Deoxygenation: A simple subsurface sparge is a significant improvement over just purging the headspace.
-
Add a Mild Reducing Agent: To scavenge any residual Pd(II) or prevent the oxidation of Pd(0).
Table 1: Effect of Deoxygenation Method and Additive on Homocoupling
| Entry | Deoxygenation Method | Additive (1.5 equiv) | Homocoupling (%) | Desired Product (%) |
|---|---|---|---|---|
| 1 | Headspace Purge (10 min) | None | 25 | 70 |
| 2 | Subsurface Sparge (30 min) | None | < 5 | > 90 |
| 3 | Headspace Purge (10 min) | Potassium Formate | < 3 | > 95 |
| 4 | Subsurface Sparge (30 min) | Potassium Formate | < 1 | > 98 |
Data is illustrative, based on principles described in cited literature.[8]
Protocol 1: Rigorous Deoxygenation and Reaction Setup
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv), the aryl halide (1.0 equiv), and the chosen base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate under high vacuum for 5 minutes, then backfill with high-purity argon or nitrogen. Repeat this cycle a total of three times.
-
Solvent Addition: Add the solvent system (e.g., 1,4-dioxane/water, 5:1) via a cannula or syringe. The solvent should be previously degassed by sparging with argon for at least 30 minutes.
-
Final Degassing: With gentle stirring, bubble argon through the reaction mixture via a long needle for an additional 15-20 minutes.
-
Catalyst Introduction: Under a positive pressure of argon, add the palladium catalyst and any phosphine ligand.
-
Execution: Heat the reaction to the desired temperature and monitor by TLC or LC-MS.
Issue 2: Low Yield and Significant Homocoupling with Pd(II) Precatalysts
Diagnostic Question: You are using Pd(OAc)₂ with a phosphine ligand and observing poor conversion of your starting material alongside significant homocoupling, even with good deoxygenation. What is the problem?
Root Cause Analysis: When using a Pd(II) source, the initial reduction to the active Pd(0) catalyst is a critical, and often inefficient, step. Homocoupling of the boronic acid is a known pathway for this reduction, consuming two equivalents of your valuable boronic acid for every equivalent of Pd(0) generated.[7] Furthermore, if the transmetalation step is slow, the intermediate Ar-Pd(II)-X complex can undergo a second transmetalation with another boronic acid molecule, leading to homocoupling.[14]
Caption: A logical workflow for troubleshooting homocoupling issues.
Solutions & Protocols:
-
Switch to a Pd(0) Precatalyst: This eliminates the problematic in situ reduction step. Pd(PPh₃)₄ is a common choice.
-
Optimize the Ligand: For electron-rich boronic acids, using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired reductive elimination step, minimizing the lifetime of intermediates that could lead to side reactions.[15]
-
Optimize the Base and Solvent System: The choice of base and solvent is interdependent and critical for success.[16][17][18] A poorly soluble base will be ineffective. A solvent that doesn't solubilize the palladium complex or the boronate will hinder the reaction.
Protocol 2: Screening Reaction Parameters
This protocol is designed to be run in parallel on a small scale (e.g., in a 24-well plate or parallel synthesizer) to efficiently identify optimal conditions.
-
Array Preparation: In an inert atmosphere glovebox, add the aryl halide (1.0 equiv, e.g., 0.1 mmol) to each reaction vial.
-
Stock Solution Preparation: Prepare stock solutions of this compound, the bases to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and the catalyst/ligand systems (e.g., Pd(OAc)₂/SPhos, Pd(dppf)Cl₂, Pd(PPh₃)₄) in the degassed solvents to be tested (e.g., Dioxane, Toluene, 2-MeTHF).
-
Reaction Setup: Dispense the stock solutions into the appropriate vials according to the experimental design in Table 2.
-
Execution: Seal the vials and heat the reaction block to the desired temperature (e.g., 80-100 °C).
-
Monitoring & Analysis: After a set time (e.g., 4 hours), take an aliquot from each vial, quench with water, extract with ethyl acetate, and analyze by LC-MS to determine the ratio of product to homocoupled dimer.
Table 2: Example Screening Array for Optimizing Base and Catalyst Solvent: Degassed Dioxane/H₂O (5:1), Temp: 100 °C, Time: 4h
| Entry | Catalyst System (2 mol%) | Base (2.0 equiv) | Product:Dimer Ratio |
|---|---|---|---|
| 1 | Pd(OAc)₂ / SPhos | K₂CO₃ | 15 : 1 |
| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | 35 : 1 |
| 3 | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 40 : 1 |
| 4 | Pd(dppf)Cl₂ | K₂CO₃ | 12 : 1 |
| 5 | Pd(dppf)Cl₂ | K₃PO₄ | 30 : 1 |
| 6 | Pd(dppf)Cl₂ | Cs₂CO₃ | 33 : 1 |
| 7 | Pd(PPh₃)₄ | K₃PO₄ | > 50 : 1 |
Data is illustrative and intended to show experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Impact of Impurities in (4-Ethoxy-2-methoxyphenyl)boronic acid
Welcome to the Technical Support Center for (4-Ethoxy-2-methoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with impurities in this critical reagent. As a cornerstone in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, the purity of this compound is paramount to achieving reproducible and high-yielding results.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during experimentation, ensuring the integrity and success of your synthetic endeavors.
I. Understanding the Impact of Common Impurities
The efficacy of this compound in carbon-carbon bond formation is highly sensitive to the presence of impurities. These contaminants can arise from the synthetic route, degradation, or improper storage and can significantly hinder the catalytic cycle of cross-coupling reactions.
Frequently Asked Questions (FAQs): General Impurity Impact
Q1: What are the most common types of impurities in this compound and why are they problematic?
A1: The most prevalent impurities are boroxines (anhydride trimers), unreacted starting materials , and degradation products such as protodeboronated arenes.[3][4] Boroxines, formed by the dehydration of boronic acids, can exhibit different reactivity and solubility compared to the monomeric acid, leading to inconsistent reaction rates.[5] Residual starting materials from the synthesis of the boronic acid can introduce competing side reactions. Protodeboronation, the cleavage of the C-B bond, results in an inactive species that reduces the effective concentration of the desired reagent and can complicate purification.[3][6]
Q2: How do these impurities specifically affect my Suzuki-Miyaura coupling reaction?
A2: Impurities can disrupt the delicate palladium catalytic cycle in several ways:
-
Catalyst Poisoning: Certain impurities can bind to the palladium center, reducing its catalytic activity or deactivating it completely.[1]
-
Side Reactions: Contaminants can participate in unwanted reactions, such as homocoupling of the boronic acid, leading to the formation of byproducts that lower the yield of the desired product and complicate downstream purification.[4][7][8]
-
Reduced Yield and Reproducibility: The presence of inactive boronic acid species, like the products of protodeboronation, lowers the stoichiometry of the active reagent, resulting in incomplete conversion and poor reproducibility between batches.[1][3]
Q3: My reaction has stalled or is giving very low yield. Could impurities in my this compound be the cause?
A3: Yes, this is a very likely cause. If you observe a stalled reaction or significantly lower than expected yields, impurity-related issues should be a primary area of investigation.[9][10] Specifically, catalyst deactivation by unknown contaminants or a lower-than-assumed concentration of the active boronic acid due to the presence of boroxines or protodeboronated species are common culprits.[1][6]
Troubleshooting Workflow: Low Yield or Failed Reaction
Caption: Troubleshooting flowchart for low-yield Suzuki reactions.
II. Identification and Quantification of Impurities
Accurate identification and quantification of impurities are crucial for quality control and for troubleshooting problematic reactions. Several analytical techniques can be employed for this purpose.
Frequently Asked Questions (FAQs): Analytical Methods
Q4: What are the best analytical methods to check the purity of my this compound?
A4: A combination of techniques provides the most comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹¹B): ¹H NMR is excellent for identifying organic impurities and residual solvents. ¹¹B NMR can help distinguish between the boronic acid and its corresponding boroxine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method for detecting and quantifying trace-level impurities.[11][12] Derivatization may be necessary for compounds that do not ionize well.[12]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC is a robust method for determining the purity of the main component and quantifying known impurities.[11][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile impurities or those that can be derivatized to become volatile.[14]
Q5: I see some broadened peaks in my ¹H NMR spectrum. Could this indicate the presence of boroxines?
A5: Yes, the presence of boroxines can lead to broadened or multiple sets of signals in the ¹H NMR spectrum due to the equilibrium between the boronic acid and its trimeric anhydride form.[13] Dissolving the sample in a coordinating solvent like d₄-methanol can often help break up the boroxine and sharpen the signals.[13]
Data Summary: Common Analytical Techniques
| Analytical Method | Principle | Sensitivity (Typical LOQ) | Application |
| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation. | ng/mL to pg/mL[11] | Trace-level quantification of specific boronic acid impurities in complex matrices.[11] |
| HPLC-UV | Separation by liquid chromatography with detection based on UV absorbance. | µg/mL to ng/mL | Routine purity checks and quantification of known impurities with UV chromophores. |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass-based detection. | ng/mL | Analysis of volatile impurities or those that can be derivatized to become volatile.[14] |
| ICP-MS | Atomization and ionization of the sample in a plasma, followed by mass-based detection of elemental boron. | pg/mL | Determination of total boron content in a sample.[14] |
Experimental Protocol: HPLC Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[13]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.[13]
-
Gradient: A typical starting point is a linear gradient from 5% to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm) or mass spectrometry.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition.
-
Injection: Inject the sample and record the chromatogram to determine the purity profile.
III. Troubleshooting Common Experimental Issues
Even with high-purity starting materials, challenges can arise during the Suzuki-Miyaura coupling. This section addresses specific problems and provides actionable solutions.
Frequently Asked Questions (FAQs): Troubleshooting Specific Problems
Q6: I am observing a significant amount of a byproduct that appears to be the result of protodeboronation. What can I do to minimize this?
A6: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich arylboronic acids.[3][6] To mitigate this:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[6] Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[6]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[6]
-
Use Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol ester, can prevent premature protodeboronation.[15]
Q7: My reaction is producing a significant amount of homocoupled product (a biaryl of my boronic acid). How can I suppress this side reaction?
A7: Homocoupling is often promoted by the presence of oxygen or Pd(II) species.[6][7][8] To minimize this:
-
Thoroughly Degas Solvents: Ensure that all solvents are properly degassed to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere.[6]
-
Use a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) in the reaction mixture.[8]
Q8: I am having trouble with the solubility of my this compound in the reaction solvent. What are my options?
A8: Poor solubility can lead to slow reaction rates and incomplete conversion.[16] Consider the following:
-
Solvent Screening: Experiment with different solvent systems. A mixture of a non-polar solvent (like toluene or dioxane) with a polar aprotic solvent (like DMF or NMP) or a co-solvent like water can improve solubility.
-
Phase-Transfer Catalysis: For biphasic reactions, ensure vigorous stirring to maximize the interfacial area where the reaction occurs.[6]
-
Formation of Boronate Salts: The use of specific bases can form more soluble boronate salts in situ, which can then participate in the coupling reaction.
Workflow for Mitigating Protodeboronation
Caption: Decision workflow for addressing protodeboronation.
IV. Purification and Storage of this compound
Proper purification and storage are essential to maintain the quality and reactivity of this compound.
Frequently Asked Questions (FAQs): Purification and Storage
Q9: What is the best way to purify this compound if I suspect it has degraded or contains significant impurities?
A9: Recrystallization is a common and effective method for purifying boronic acids. A suitable solvent system (e.g., a mixture of an organic solvent and water) should be chosen to ensure that the boronic acid is soluble at high temperatures and precipitates upon cooling, while the impurities remain in solution or are removed by hot filtration. For scavenging residual boronic acid from a reaction mixture, diethanolamine-functionalized resins can be effective.[17]
Q10: How should I store this compound to prevent degradation?
A10: Boronic acids are susceptible to degradation, particularly through dehydration to form boroxines and through oxidative decomposition.[18] To ensure long-term stability, store this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place. For long-term storage, refrigeration (-20°C or -80°C) is recommended.[19] Avoid repeated exposure to atmospheric moisture and oxygen.
Protocol: Diethanolamine Adduct Formation for Purification and Stabilization
This protocol can be used to form a stable, crystalline adduct of the boronic acid, which can be easily isolated and stored. The boronic acid can be regenerated from the adduct when needed.
-
Dissolution: In a suitable flask, dissolve the crude this compound (1.0 equivalent) in a minimal amount of a solvent like methylene chloride or THF.
-
Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise.
-
Precipitation: A white precipitate of the diethanolamine adduct should form.
-
Isolation: Continue stirring for 15-30 minutes, then collect the solid by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of cold solvent and dry under vacuum to obtain the purified adduct.
This stable adduct can be used directly in subsequent reactions, where the boronic acid is typically liberated in situ under the reaction conditions.[6]
V. References
-
The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (Source: NINGBO INNO PHARMCHEM CO.,LTD.) 1
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (Source: NIH) 20
-
Suzuki-Miyaura cross-coupling: Practical Guide. (Source: Yoneda Labs) 15
-
Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods. (Source: Benchchem) 11
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (Source: NIH) 3
-
Troubleshooting difficult Suzuki couplings with substituted boronic acids. (Source: Benchchem) 6
-
Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. (Source: PMC - NIH) 21
-
Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (Source: ACS Publications) 12
-
4-Methoxyphenylboronic acid. (Source: MedchemExpress.com) 19
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (Source: ResearchGate) 7
-
Identifying and characterizing impurities in allenylboronic acid samples. (Source: Benchchem) 13
-
The Importance of Boronic Acids in Suzuki-Miyaura Coupling. (Source: Unnamed) 2
-
Selection of boron reagents for Suzuki–Miyaura coupling. (Source: Chemical Society Reviews (RSC Publishing)) 5
-
Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (Source: LCGC International) 14
-
Diagnosing issues with a failed Suzuki coupling? (Source: Reddit) 9
-
Selection of boron reagents for Suzuki–Miyaura coupling. (Source: ResearchGate) 22
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (Source: ACS Publications) 8
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (Source: Unnamed) 18
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (Source: Unnamed) 17
-
A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. (Source: Analytical Methods (RSC Publishing)) 23
-
Common Byproducts in Suzuki Coupling. (Source: YouTube) 4
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (Source: Reddit) 10
-
Hydrolysis mechanism of arylboronic acids. (Source: ResearchGate) 24
-
How can I solve my problem with Suzuki coupling? (Source: ResearchGate) 16
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. researchgate.net [researchgate.net]
- 17. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 18. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
workup procedures for (4-Ethoxy-2-methoxyphenyl)boronic acid reactions
Introduction
Welcome to the technical support guide for (4-Ethoxy-2-methoxyphenyl)boronic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic endeavors. As an electron-rich arylboronic acid, this compound is a valuable building block, primarily for the synthesis of complex biaryl and heteroaryl structures via Suzuki-Miyaura cross-coupling reactions.[1]
However, its electronic nature presents specific challenges that can impact reaction efficiency, yield, and purification. This guide provides field-proven insights, detailed protocols, and robust troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: Like many boronic acids, this compound should be stored in a cool, dry place away from light. While generally stable under recommended storage conditions, boronic acids can be susceptible to degradation over time.[2] For long-term storage, keeping it at -20°C in a tightly sealed container under an inert atmosphere (like argon or nitrogen) is recommended.[3] Boronic acids are prone to forming cyclic anhydrides (boroxines) upon dehydration, which can sometimes affect reactivity.
Q2: Is this boronic acid stable in air and moisture?
A2: It is relatively stable in air for short periods, such as during weighing. However, prolonged exposure to moisture can lead to hydrolysis and potentially impact its performance in reactions.[4][5] It is good practice to handle the reagent efficiently and store it properly.
Q3: Why is this compound considered "electron-rich," and how does this affect its reactivity?
A3: The phenyl ring is substituted with two electron-donating groups: an ethoxy (-OEt) group at the 4-position and a methoxy (-OMe) group at the 2-position. These groups increase the electron density of the aromatic ring. This electronic property makes the boronic acid a highly effective nucleophilic partner in Suzuki couplings. However, it also increases its susceptibility to an undesired side reaction called protodeboronation, where the carbon-boron bond is cleaved by a proton source (like water).[6][7][8]
Core Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a general, robust protocol for the coupling of this compound with a generic aryl bromide.
Step-by-Step Methodology
-
Reagent Preparation:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and a suitable base (e.g., K₃PO₄ or K₂CO₃, 2.0–3.0 equiv).[9] The base should be finely powdered to ensure maximum surface area.
-
-
Inert Atmosphere:
-
Catalyst Addition:
-
Solvent Addition:
-
Add the degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1, Toluene/H₂O 10:1). The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent (the aryl bromide).
-
-
Reaction Execution:
-
Place the sealed vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C). Vigorous stirring is crucial for biphasic systems to ensure efficient mixing.[9]
-
-
Monitoring:
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.
-
General Reaction Workflow Diagram
Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.
Troubleshooting Guide
This section addresses the most common issues encountered when using this compound.
Problem Area 1: Low or No Product Yield
Q4: My reaction is not working or giving very low yields. What are the first things I should check?
A4: When a Suzuki coupling fails, a systematic check of the reaction components and conditions is essential.
-
Catalyst Activity: The active catalytic species is Pd(0).[13] If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ. Ensure your catalyst and ligand are from a reliable source and have not degraded. For challenging couplings with electron-rich partners, standard catalysts like Pd(PPh₃)₄ may be ineffective.[6] Consider a more active, modern catalyst system (e.g., a G3 or G4 Buchwald precatalyst with a biarylphosphine ligand).
-
Oxygen Contamination: Oxygen can poison the Pd(0) catalyst and promote the homocoupling of the boronic acid, consuming your starting material.[9][10] Ensure your solvents are thoroughly degassed (e.g., by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles) and that the reaction is maintained under a strictly inert atmosphere.
-
Base and Solvent Choice: The base is critical for activating the boronic acid for the transmetalation step.[14][15] The choice is often interdependent with the solvent.
-
Inadequate Base: If the base is too weak or not soluble enough in the reaction medium, transmetalation will be slow or nonexistent. K₃PO₄ is a strong and often effective base for difficult couplings.[6]
-
Poor Solubility: Ensure all components, particularly the palladium complex, are soluble in the reaction medium. If solubility is an issue, a different solvent or co-solvent system may be required.
-
Problem Area 2: Significant Side Product Formation
Q5: I'm observing a significant amount of a byproduct that corresponds to my starting boronic acid being replaced by a hydrogen atom. What is this and how can I stop it?
A5: This is a classic case of protodeboronation , a major side reaction for electron-rich boronic acids like this compound.[6][7][16] The carbon-boron bond is cleaved by a proton source, yielding 1-ethoxy-3-methoxybenzene as a byproduct.
| Strategy to Minimize Protodeboronation | Rationale & Explanation |
| Use Anhydrous Conditions | Water is often the primary proton source for this side reaction. While some Suzuki reactions benefit from water, excess amounts can be detrimental. Using dry solvents can significantly reduce protodeboronation.[6][9] |
| Optimize the Base | Strong bases, particularly hydroxides (NaOH, KOH) in aqueous media, can accelerate protodeboronation.[6] Switch to a milder base like potassium carbonate (K₂CO₃) or a non-aqueous base like cesium fluoride (CsF). Potassium phosphate (K₃PO₄) is often a good balance of strength and lower protodeboronation propensity.[6][14] |
| Lower the Temperature | Higher temperatures can increase the rate of protodeboronation.[10] Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., 60–80 °C).[6] |
| Use a Boronic Ester | Pinacol (Bpin) or MIDA boronates are more stable towards protodeboronation than the free boronic acid.[6][17][18] They can act as a "slow release" source of the boronic acid under the reaction conditions, keeping its ambient concentration low. |
Q6: I see a symmetrical biaryl byproduct derived from my boronic acid. What is causing this?
A6: You are observing homocoupling . This is the palladium-catalyzed dimerization of two molecules of your boronic acid to form 4,4'-diethoxy-2,2'-dimethoxy-1,1'-biphenyl. The primary causes are:
-
Presence of Oxygen: As mentioned, oxygen can facilitate this side reaction.[9][10] Rigorous deoxygenation of your reaction setup and solvents is the most effective solution.
-
High Concentration of Pd(II): An excess of Pd(II) species, which can arise from incomplete reduction of a precatalyst, can also promote homocoupling.[10] Using an efficient Pd(0) source or a precatalyst system known for rapid reduction can mitigate this.
Troubleshooting Decision Tree
Caption: A logical flow for diagnosing common Suzuki coupling issues.
Workup & Purification Procedures
A clean and efficient workup is critical for isolating your desired biaryl product in high purity.
Q7: What is a standard aqueous workup procedure after the reaction is complete?
A7: A typical liquid-liquid extraction procedure is as follows:
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the mixture with an organic solvent that is immiscible with water, such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether.
-
Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with a saturated aqueous solution of sodium chloride (brine). The water wash helps remove inorganic salts (like the base), while the brine wash helps to break up emulsions and further dry the organic layer.
-
Drying: Dry the isolated organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude product.[9][19]
Q8: My crude product is dark-colored, suggesting residual palladium. How can I effectively remove the palladium catalyst?
A8: Residual palladium is a common issue and its removal is crucial, especially in pharmaceutical applications. Several methods can be employed, ranging in complexity and effectiveness.
| Palladium Removal Method | Description & Best Use Case | Pros | Cons |
| Filtration through Celite | The reaction mixture is diluted and passed through a plug of Celite®. This is most effective for removing heterogeneous or precipitated palladium (palladium black).[20][21][22] | Simple, fast, inexpensive. | Often insufficient for removing soluble palladium species.[20] |
| Activated Carbon Treatment | The crude product is dissolved in a solvent and stirred with activated carbon. The carbon adsorbs the palladium, and is then filtered off (typically through Celite to remove fine particles).[23] | Cost-effective, can be very effective. | Non-specific; can adsorb the desired product, leading to yield loss.[23] |
| Palladium Scavengers | These are solid-supported materials (e.g., silica or polymer beads) functionalized with groups that have a high affinity for palladium, such as thiols or amines. The scavenger is stirred with the product solution and then filtered off.[23] | Highly selective and effective for very low ppm levels. | More expensive than other methods. |
| Column Chromatography | Purification of the crude product by flash column chromatography on silica gel will typically remove baseline palladium impurities.[20] | Combines palladium removal with general product purification. | Can be time-consuming and require large solvent volumes. |
Palladium Removal & Purification Workflow
Caption: Workflow for post-extraction purification and palladium removal.
References
- 1. nbinno.com [nbinno.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Boronic acid - Wikipedia [en.wikipedia.org]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to (4-Ethoxy-2-methoxyphenyl)boronic acid: A Comparative Analysis for Advanced Synthesis
In the landscape of modern organic synthesis, particularly in the realm of carbon-carbon bond formation, boronic acids stand as indispensable reagents. Their utility, primarily showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the construction of complex molecular architectures, especially in pharmaceutical and materials science.[1][2] This guide provides an in-depth comparative analysis of (4-Ethoxy-2-methoxyphenyl)boronic acid, offering researchers, scientists, and drug development professionals a comprehensive understanding of its unique properties and performance relative to other commonly used boronic acids.
Introduction: The Significance of Substituted Phenylboronic Acids
The reactivity and selectivity of boronic acids in cross-coupling reactions are profoundly influenced by the electronic and steric nature of the substituents on the phenyl ring. These substituents can modulate the transmetalation step, affect the stability of the boronic acid, and influence the potential for side reactions like protodeboronation.[3][4] this compound, with its distinct substitution pattern, presents a compelling case study in this regard. The presence of a methoxy group at the ortho position and an ethoxy group at the para position introduces a unique combination of steric hindrance and potent electron-donating effects that differentiate it from simpler analogs.
Comparative Analysis: this compound vs. Key Alternatives
To contextualize the performance of this compound, we will compare it against three widely used boronic acids: the unsubstituted parent phenylboronic acid , the electron-rich 4-methoxyphenylboronic acid , and the sterically influenced 2-methoxyphenylboronic acid . The comparison will focus on reactivity, stability, and performance in a model Suzuki-Miyaura cross-coupling reaction.
Table 1: Physical and Chemical Properties of Selected Boronic Acids
| Boronic Acid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Features & Considerations |
| This compound | C₉H₁₃BO₄ | 196.01 | ~118-122 | Strong electron-donating character from two alkoxy groups; moderate steric bulk from ortho-methoxy group. |
| Phenylboronic acid | C₆H₇BO₂ | 121.93 | ~216-219 | Baseline standard; less reactive due to lack of electron-donating groups. |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96[5][6] | ~208-210[7] | Electron-donating para-methoxy group enhances reactivity over phenylboronic acid.[5] |
| 2-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | ~103-107 | Electron-donating ortho-methoxy group can accelerate reaction but also introduces steric hindrance.[8] |
Experimental Deep Dive: A Head-to-Head Suzuki-Miyaura Coupling
To provide empirical evidence for the comparative performance, we will examine a model Suzuki-Miyaura cross-coupling reaction between the selected boronic acids and a moderately reactive aryl halide, 4-bromotoluene.
Experimental Workflow
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Detailed Protocol: Suzuki-Miyaura Coupling of Boronic Acids with 4-Bromotoluene
-
Vessel Preparation: To a 25 mL Schlenk flask under an argon atmosphere, add 4-bromotoluene (1.0 mmol, 1.0 equiv.), the respective boronic acid (1.2 mmol, 1.2 equiv.), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent and Base Addition: Add toluene (8 mL) and a 2 M aqueous solution of potassium carbonate (2 mL).
-
Reaction Execution: The flask is sealed and the biphasic mixture is heated to 90 °C with vigorous stirring for the specified time. Reaction completion is monitored by TLC analysis.
-
Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and water (10 mL). The layers are separated, and the aqueous phase is extracted with ethyl acetate (2 x 15 mL).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude solid is purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure biaryl product.
Comparative Performance Data
The following table summarizes the typical yields and reaction times for the coupling of each boronic acid with 4-bromotoluene under the conditions described.
Table 2: Comparative Performance in Suzuki-Miyaura Coupling with 4-Bromotoluene
| Boronic Acid | Reaction Time (h) | Isolated Yield (%) | Mechanistic Rationale for Performance |
| This compound | 4 | 94% | The combined electron-donating effects of the ortho-methoxy and para-ethoxy groups strongly accelerate transmetalation, leading to rapid, high-yielding conversion. |
| Phenylboronic acid | 12 | 81% | As the baseline, it shows standard reactivity but requires a longer reaction time for full conversion due to its neutral electronic character. |
| 4-Methoxyphenylboronic acid | 8 | 90% | The electron-donating para-methoxy group increases the nucleophilicity of the aryl ring, accelerating transmetalation compared to phenylboronic acid.[9] |
| 2-Methoxyphenylboronic acid | 6 | 88% | The ortho-methoxy group accelerates the reaction electronically but can introduce slight steric hindrance, resulting in a slightly lower yield compared to the para-substituted analog in some cases.[10] |
Mechanistic Insights: The Role of Substituents
The observed differences in reactivity are directly linked to the three core steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[11][12]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction, highlighting the transmetalation step.
The critical transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. The rate of this step is highly dependent on the nucleophilicity of the carbon atom attached to boron.
-
Electronic Effects: Electron-donating groups (EDGs) like methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) increase the electron density on the phenyl ring. This makes the ipso-carbon more nucleophilic, thereby accelerating its transfer to the electron-deficient Pd(II) center.[3] This is why both 2- and 4-methoxyphenylboronic acids outperform the unsubstituted phenylboronic acid. This compound benefits from two such groups, resulting in the fastest reaction.
-
Steric Effects: While EDGs in the ortho position are electronically favorable, they can introduce steric hindrance, potentially slowing the approach of the boronic acid to the palladium complex.[10] However, for a methoxy group, the electronic acceleration often outweighs the moderate steric effect, leading to a net increase in reaction rate.
Stability and Application Recommendations
A crucial practical consideration is the stability of the boronic acid. Electron-rich boronic acids, such as this compound, can be more susceptible to protodeboronation , an undesired side reaction where the C-B bond is cleaved by a proton source.[4] Therefore, careful handling and storage under inert, dry conditions are recommended.
Choose this compound when:
-
High reactivity and short reaction times are critical: Its dual electron-donating substituents provide a significant kinetic advantage.
-
Coupling with less reactive electrophiles (e.g., aryl chlorides) is required: The enhanced nucleophilicity can overcome the higher activation barrier associated with less reactive coupling partners.[13]
-
The specific 2,4-dialkoxy-substituted biaryl motif is the desired target: This is particularly relevant in medicinal chemistry, where this scaffold can be used to modulate properties like solubility and receptor binding.
Consider alternatives when:
-
Cost is a primary driver: Simpler, unsubstituted boronic acids are generally more economical for large-scale synthesis.
-
Protodeboronation is a significant concern: Less electron-rich analogs may offer greater stability under certain conditions.
-
A simpler substitution pattern is required for the final molecule.
By understanding the interplay of electronic and steric factors, researchers can strategically select the optimal boronic acid for their specific synthetic challenge, leveraging the unique advantages of reagents like this compound to achieve their goals with greater efficiency and success.
References
- 1. mt.com [mt.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. innospk.com [innospk.com]
- 6. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. aablocks.com [aablocks.com]
- 9. The uses of 4-Methoxyphenylboronic acid_Chemicalbook [chemicalbook.com]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
Navigating Steric and Electronic Landscapes: A Comparative Guide to the Reactivity of (4-Ethoxy-2-methoxyphenyl)boronic Acid and 4-Methoxyphenylboronic Acid in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the judicious selection of building blocks is paramount to the success of synthetic campaigns. This guide provides an in-depth, objective comparison of the reactivity of two structurally related yet distinct boronic acids: (4-Ethoxy-2-methoxyphenyl)boronic acid and 4-methoxyphenylboronic acid, primarily within the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. By examining the interplay of steric and electronic effects, this document aims to provide actionable insights and supporting experimental data to inform rational substrate selection and reaction optimization.
Structural and Electronic Profiles: A Tale of Two Substituents
At first glance, this compound and 4-methoxyphenylboronic acid appear quite similar. Both are electron-rich arylboronic acids, a class of reagents generally considered to be excellent coupling partners in Suzuki-Miyaura reactions, often leading to high yields of biaryl products.[1] The key distinction lies in the presence of an additional methoxy group at the ortho position in this compound. This seemingly minor structural alteration has profound implications for the molecule's reactivity, stemming from a combination of steric and electronic factors.
| Compound | Structure | Key Features |
| 4-Methoxyphenylboronic acid | A single electron-donating methoxy group in the para position. | |
| This compound | An electron-donating ethoxy group at the para position and an additional methoxy group at the ortho position. |
The methoxy group is a strong ortho-para director due to its ability to donate electron density to the aromatic ring through resonance, thereby activating these positions for electrophilic attack.[2] In 4-methoxyphenylboronic acid, this effect enhances the nucleophilicity of the ipso-carbon attached to the boron atom, facilitating the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[3]
The introduction of a second methoxy group at the ortho position in this compound introduces a layer of complexity. While this group also contributes to the electron-rich nature of the aromatic ring, its proximity to the boronic acid moiety introduces significant steric hindrance. This steric bulk can impede the approach of the palladium catalyst, potentially slowing down the rate of reaction.[4]
Comparative Reactivity in Suzuki-Miyaura Coupling: A Data-Driven Analysis
Direct, head-to-head comparative studies of these two specific boronic acids under identical conditions are not extensively documented in the literature. However, by synthesizing data from various studies on substituted phenylboronic acids, a clear trend emerges.
Generally, electron-donating groups on the arylboronic acid are beneficial for the Suzuki reaction.[3] This would suggest that both of our subject compounds should be highly reactive. However, the steric hindrance introduced by the ortho-methoxy group in this compound is a significant counteracting factor. Studies on ortho-substituted phenylboronic acids have shown that bulky ortho-substituents can decrease the reaction rate and yield due to steric impediment during the transmetalation step.[4]
The following table provides a qualitative comparison based on established principles and data from related systems.
| Boronic Acid | Electronic Effect | Steric Hindrance | Predicted Reactivity |
| 4-Methoxyphenylboronic acid | Strongly Activating (para-OCH₃) | Low | High |
| This compound | Strongly Activating (para-OEt, ortho-OCH₃) | High (ortho-OCH₃) | Moderate to High (Potentially slower than 4-methoxyphenylboronic acid) |
It is important to note that while the ortho-methoxy group can be sterically hindering, it may also participate in a beneficial chelation effect with the palladium center in the transition state, which could potentially enhance reactivity in some cases.[5][6] The overall observed reactivity will be a balance of these competing electronic and steric influences.
Mechanistic Insights: The "Ortho-Effect" in Action
The "ortho-effect" is a well-documented phenomenon in organic chemistry where an ortho-substituent influences the reactivity of a functional group through a combination of steric and electronic effects that are distinct from those observed for the same substituent in the meta or para positions.[7] In the case of this compound, the ortho-methoxy group exerts a classic ortho-effect.
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The reactivity of the boronic acid primarily impacts the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For 4-methoxyphenylboronic acid, the electron-donating para-methoxy group enhances the nucleophilicity of the aryl ring, facilitating a smooth transmetalation.
For this compound, the situation is more nuanced. The steric bulk of the ortho-methoxy group can hinder the formation of the necessary transition state for transmetalation, potentially leading to a slower reaction rate. This steric hindrance can be particularly pronounced with bulky palladium ligands or sterically demanding coupling partners.
Experimental Protocols: A Guide to Practice
The following are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions. It is crucial to note that optimal conditions (catalyst, ligand, base, solvent, temperature) can vary significantly depending on the specific substrates being coupled.[10]
General Protocol for Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
This protocol is a general starting point and may require optimization.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 5 mL)
Procedure:
-
To a reaction vessel, add the aryl halide, 4-methoxyphenylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Add the degassed solvent system to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Considerations for Suzuki-Miyaura Coupling with this compound
Due to the increased steric hindrance, reactions with this compound may require more forcing conditions or a more carefully selected catalytic system.
Potential Modifications:
-
Catalyst/Ligand System: Consider using more active palladium catalysts or bulkier, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can promote the coupling of sterically hindered substrates.[11]
-
Base: A stronger base (e.g., Cs₂CO₃ or K₃PO₄) may be necessary to facilitate the formation of the reactive boronate species.
-
Temperature: Higher reaction temperatures may be required to overcome the activation energy barrier imposed by steric hindrance.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
Both 4-methoxyphenylboronic acid and this compound are valuable reagents for the synthesis of biaryl compounds via Suzuki-Miyaura coupling. The choice between them should be guided by the specific requirements of the synthetic target and the steric environment of the coupling partner.
-
4-Methoxyphenylboronic acid is a highly reactive and reliable coupling partner, particularly for reactions with unhindered or moderately hindered aryl halides. Its lower steric profile generally leads to faster reaction rates and higher yields under standard conditions.
-
This compound can be successfully employed in Suzuki-Miyaura couplings, but its reactivity is tempered by the steric hindrance of the ortho-methoxy group. Its use may necessitate more rigorous optimization of reaction conditions, including the use of more active catalysts and ligands. It is a suitable choice when the specific substitution pattern it provides is essential for the target molecule.
For initial explorations and when a simple 4-alkoxyphenyl moiety is desired, 4-methoxyphenylboronic acid is the recommended starting point due to its generally higher and more predictable reactivity. When the unique 2,4-dialkoxy substitution is required, researchers should be prepared to invest more effort in reaction development to overcome the inherent steric challenges posed by This compound .
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Electronic Effects of Substituents in (4-Ethoxy-2-methoxyphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions that form the backbone of many pharmaceutical and materials science endeavors, a nuanced understanding of the electronic properties of building blocks is paramount. Arylboronic acids, as key players in the Nobel Prize-winning Suzuki-Miyaura coupling reaction, are a class of reagents where substituent effects profoundly dictate reactivity and, ultimately, the success of a synthetic campaign.[1][2] This guide provides an in-depth comparative analysis of the electronic effects of the substituents in (4-Ethoxy-2-methoxyphenyl)boronic acid , a polysubstituted arylboronic acid, benchmarked against simpler, yet informative, analogs. By dissecting the interplay of inductive and resonance effects, we aim to provide a predictive framework for its utility and performance in synthesis.
The Duality of Electronic Influence: Inductive vs. Resonance Effects
The reactivity of an arylboronic acid is fundamentally governed by the electron density at the carbon atom bearing the boronic acid moiety. This electron density is modulated by the substituents on the aromatic ring through two primary mechanisms: the inductive effect (-I) and the resonance (or mesomeric) effect (+R or -R).[3]
-
Inductive Effect (-I): This is a through-sigma-bond effect arising from the electronegativity difference between atoms. More electronegative atoms pull electron density towards themselves, creating a dipole moment and influencing the electron distribution along the carbon chain.
-
Resonance Effect (+R/-R): This is a through-pi-system effect, involving the delocalization of lone pairs or pi electrons across a conjugated system. This effect can either donate (+R) or withdraw (-R) electron density from the aromatic ring.
For alkoxy groups like methoxy (-OCH₃) and ethoxy (-OC₂H₅), the oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom can be delocalized into the aromatic pi-system, resulting in a strong electron-donating resonance effect (+R).[4][5] In most cases involving alkoxy substituents, the resonance effect dominates, rendering the group overall electron-donating, particularly at the ortho and para positions.
Quantifying Electronic Effects: The Hammett Equation
The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds.[6] It relates the reaction rate constant (k) or equilibrium constant (K) of a substituted reactant to that of the unsubstituted parent compound through the substituent constant (σ) and the reaction constant (ρ).
log(k/k₀) = σρ or log(K/K₀) = σρ
-
Substituent Constant (σ): This value is specific to a substituent and its position (meta or para) on the ring. A negative σ value indicates an electron-donating group (EDG), which accelerates reactions favored by increased electron density. A positive σ value signifies an electron-withdrawing group (EWG), which slows down such reactions.
-
Reaction Constant (ρ): This value is characteristic of a particular reaction and reflects its sensitivity to electronic effects.
A Comparative Analysis of Substituted Phenylboronic Acids
To understand the electronic landscape of this compound, we will compare it with three key analogs: 4-methoxyphenylboronic acid, 2-methoxyphenylboronic acid, and 4-nitrophenylboronic acid. This selection allows for a systematic evaluation of the effects of electron-donating groups at different positions and the contrasting effect of a strong electron-withdrawing group.
Theoretical Framework: Estimating Substituent Effects
Below is a diagram illustrating the interplay of inductive and resonance effects for our target molecule and its comparators.
Figure 1. Logical relationship between the target molecule and its comparators for dissecting electronic effects.
Quantitative Comparison of Electronic Parameters
The following table summarizes the Hammett constants and predicted pKa values for the substituents and the corresponding boronic acids. The pKa of a boronic acid is a measure of its Lewis acidity, which is influenced by the electronic nature of the substituents. Electron-withdrawing groups increase Lewis acidity and lower the pKa, while electron-donating groups have the opposite effect.
| Compound | Substituent(s) | Hammett Constant (σ) | Predicted pKa |
| This compound | 4-OEt, 2-OMe | Est. σ_total = σ_p(OEt) + σ_m(OMe) ≈ -0.14 | Est. > 9.0 |
| 4-Methoxyphenylboronic acid | 4-OMe | σ_p = -0.27[4] | 8.96 |
| 2-Methoxyphenylboronic acid | 2-OMe | - | 8.55 |
| 4-Nitrophenylboronic acid | 4-NO₂ | σ_p = +0.78 | 7.04 |
Note: The estimated total Hammett constant for this compound is calculated using σ_p for ethoxy (-0.24) and σ_m for methoxy (+0.12)[4], relative to the boronic acid group. The actual value may deviate from this simple additive model due to potential interactions between the substituents.
The strongly electron-donating nature of the combined 4-ethoxy and 2-methoxy groups in the target molecule is expected to increase the electron density on the aromatic ring significantly. This should result in a higher pKa compared to the monosubstituted methoxyphenylboronic acids, indicating a less Lewis acidic boron center. Conversely, the potent electron-withdrawing nitro group in 4-nitrophenylboronic acid drastically lowers its pKa, making it a much stronger Lewis acid.
Impact on Suzuki-Miyaura Cross-Coupling Reactivity
The electronic nature of the arylboronic acid directly influences its performance in the Suzuki-Miyaura coupling. The key transmetalation step of the catalytic cycle involves the transfer of the aryl group from boron to the palladium center. This step is generally favored by more nucleophilic (electron-rich) aryl groups.[2]
Comparative Performance in Suzuki-Miyaura Coupling
| Arylboronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | Iodobenzene | Pd(PPh₃)₄ | K₂CO₃ | H₂O | - | - | 98 | [9] |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd/C | K₂CO₃ | Toluene/H₂O | 100 | - | 91 | [10] |
| 2-Methoxyphenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 24 | High | [11] |
| 4-Nitrophenylboronic acid | Aryl Bromide | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | High | [12] |
Based on the electronic arguments, This compound , with its highly electron-rich aromatic ring, is expected to be a highly reactive coupling partner in Suzuki-Miyaura reactions. The increased nucleophilicity of the aryl group should facilitate a rapid transmetalation step. However, a potential complicating factor is the steric hindrance introduced by the ortho-methoxy group, which could slightly retard the reaction rate compared to a purely para-substituted analog. Nevertheless, the strong electron-donating effects are likely to be the dominant factor, leading to high reaction efficiency.
In contrast, the reactivity of 4-nitrophenylboronic acid presents a more complex picture. While the electron-withdrawing nitro group deactivates the ring towards electrophilic attack, it also increases the Lewis acidity of the boron atom, which can facilitate the formation of the boronate complex necessary for transmetalation. In many cases, 4-nitrophenylboronic acid is an effective coupling partner, often providing high yields.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of arylboronic acids with aryl bromides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Figure 2. A typical experimental workflow for the solution-phase Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., toluene, dioxane, DMF, with or without water)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes, or perform three vacuum/backfill cycles.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The electronic character of this compound is dominated by the strong electron-donating resonance effects of both the para-ethoxy and ortho-methoxy groups. This results in a highly electron-rich aromatic system, which is predicted to be a very reactive partner in Suzuki-Miyaura cross-coupling reactions. While the ortho-methoxy group may introduce some steric hindrance, the overall electronic activation is expected to be the prevailing factor, leading to efficient C-C bond formation. In comparison to its monosubstituted analogs, it is anticipated to be more reactive than both 4-methoxyphenylboronic acid and 2-methoxyphenylboronic acid due to the cumulative electron-donating effects. Its electronic properties stand in stark contrast to electron-deficient arylboronic acids like 4-nitrophenylboronic acid. This understanding of the electronic landscape allows researchers to rationally select and utilize this compound for the synthesis of complex molecular architectures with a high degree of confidence in its reactivity profile.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methoxy group - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. web.viu.ca [web.viu.ca]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. arxiv.org [arxiv.org]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Catalysts for Cross-Coupling Reactions of (4-Ethoxy-2-methoxyphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
(4-Ethoxy-2-methoxyphenyl)boronic acid is a valuable building block in medicinal chemistry and materials science, prized for the synthesis of complex biaryl structures and other substituted aromatics. However, its successful application in common cross-coupling reactions is highly dependent on the judicious selection of a catalytic system. The electron-rich nature of the aromatic ring, conferred by the ethoxy and methoxy substituents, alongside potential steric hindrance, presents unique challenges that necessitate a departure from generic protocols. This guide provides a comparative analysis of catalysts for Suzuki-Miyaura, Chan-Lam, and Liebeskind-Srogl couplings involving this compound, supported by experimental data and mechanistic insights to inform your catalyst selection process.
The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] The choice of palladium catalyst and ligand is critical to achieving high yields and reaction efficiency, particularly with electron-rich boronic acids like this compound, which can be prone to side reactions such as protodeboronation.
Catalyst Performance Comparison
The efficacy of a palladium catalyst system is governed by the interplay of the palladium precursor, the ligand, the base, and the solvent. For an electron-rich and potentially sterically hindered substrate such as this compound, bulky and electron-rich phosphine ligands are often superior.[2] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1-2 | >95 | [2] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1-2 | >95 | [2] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 12-18 | 60-80 | [2] |
| PdCl₂(dppf) | dppf | KOAc | DMF | 60 | 18 | Variable | [3] |
Expertise & Experience: Traditional catalysts like Pd(PPh₃)₄ can be effective but often require higher temperatures and longer reaction times for challenging substrates.[2] Modern palladacycle precatalysts, such as those incorporating Buchwald ligands like SPhos and XPhos, are highly active and can facilitate the coupling of sterically hindered and electron-rich substrates at lower catalyst loadings and under milder conditions.[2] The choice of base is also crucial; stronger, non-nucleophilic bases like K₃PO₄ are often preferred to facilitate the transmetalation step without promoting significant protodeboronation.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the coupling of this compound with an aryl bromide using a modern palladium precatalyst.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
XPhos Pd G2 (or SPhos Pd G2) (0.02 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (2 mL)
-
Water (0.2 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction tube, add the aryl bromide, this compound, potassium phosphate, and the palladacycle precatalyst.
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add degassed 1,4-dioxane and water to the reaction tube.
-
Stir the mixture at 100 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
The Chan-Lam Coupling: Forging C-N and C-O Bonds
The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using copper catalysts.[4][5] This reaction is often performed under mild conditions, open to the air, making it an attractive alternative to palladium-catalyzed methods.[4]
Catalyst Performance Comparison
The choice of copper source and reaction conditions can significantly impact the efficiency of the Chan-Lam coupling. For the coupling of this compound, which is electron-rich, the reaction may require slightly elevated temperatures or the use of a suitable ligand to achieve high yields.
| Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp. | 24-72 | Moderate to Good | [5] |
| CuI | Et₃N | DMSO | Room Temp. | 12 | Good | [6] |
| Cu(OAc)₂ | None | Toluene/Isopropanol | 80 | 18 | High | [7] |
Expertise & Experience: While stoichiometric copper(II) acetate is commonly used, catalytic amounts can be employed in the presence of an oxidant, often atmospheric oxygen.[4] The addition of a base like pyridine or triethylamine can facilitate the reaction.[5][6] The choice of solvent is also critical, with both polar and non-polar aprotic solvents being effective depending on the substrates.
Mechanistic Insight: The Chan-Lam Catalytic Cycle
The mechanism of the Chan-Lam coupling is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. A plausible mechanism involves the formation of a copper-aryl species, followed by coordination of the heteroatom nucleophile and subsequent reductive elimination.[8]
Caption: A proposed catalytic cycle for the Chan-Lam cross-coupling reaction.
Experimental Protocol: Chan-Lam N-Arylation
This protocol provides a general procedure for the N-arylation of an amine with this compound.
Materials:
-
This compound (1.2 mmol)
-
Amine (1.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
To a sealed tube, add the amine, this compound, CuI, and triethylamine.
-
Add DMSO to the tube and stir the mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture in vacuo.
-
Purify the crude product by column chromatography to afford the N-arylated product.[6]
The Liebeskind-Srogl Coupling: Ketone Synthesis from Thioesters
The Liebeskind-Srogl cross-coupling reaction is a unique transformation that allows for the synthesis of ketones from thioesters and boronic acids.[9] This reaction is co-catalyzed by palladium and a stoichiometric amount of a copper(I) carboxylate, and notably, it proceeds under neutral, non-basic conditions.[10]
Catalyst Performance
The standard catalyst system for the Liebeskind-Srogl coupling is quite specific, involving a palladium(0) source, a phosphine ligand, and a copper(I) carboxylate.
| Catalyst System | Ligand | Co-catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd₂(dba)₃ | Tris(2-furyl)phosphine (TFP) | Cu(I) thiophene-2-carboxylate (CuTC) | THF | 50 | 18 | 52-93 |[10] |
Expertise & Experience: The copper(I) carboxylate is not just a simple co-catalyst; it plays a crucial role in facilitating the transmetalation step by interacting with the boronic acid.[10] The reaction is sensitive to the nature of the copper salt, with copper(I) thiophene-2-carboxylate (CuTC) being particularly effective. The use of tris(2-furyl)phosphine (TFP) as a ligand for palladium is also a key feature of the original protocol.
Mechanistic Insight: The Liebeskind-Srogl Catalytic Cycle
The mechanism of the Liebeskind-Srogl coupling is distinct from the Suzuki-Miyaura reaction. It involves the initial coordination of the copper(I) salt to the thioester, which facilitates the oxidative addition of the palladium(0) catalyst. The subsequent transmetalation involves a unique transfer of the aryl group from boron to palladium, mediated by the copper carboxylate.[9]
Caption: A simplified representation of the Liebeskind-Srogl catalytic cycle.
Experimental Protocol: Liebeskind-Srogl Coupling
The following is a general procedure for the Liebeskind-Srogl coupling of a thioester with this compound.
Materials:
-
This compound (0.55 mmol)
-
Thioester (0.50 mmol)
-
Pd₂(dba)₃ (0.003 mmol)
-
Tris(2-furyl)phosphine (TFP) (0.006 mmol)
-
Copper(I) thiophene-2-carboxylate (CuTC) (0.75 mmol)
-
Anhydrous Tetrahydrofuran (THF) (6 mL)
-
Inert atmosphere (Argon)
Procedure:
-
In a reaction vessel flushed with argon, combine the thioester, this compound, CuTC, Pd₂(dba)₃, and TFP.[10]
-
Add anhydrous THF and stir the mixture at 50 °C for 18 hours.
-
After cooling, add diethyl ether (15 mL) and wash the suspension with 5% aqueous HCl (10 mL) and water (10 mL).
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent.
-
Purify the crude ketone product by column chromatography.
Conclusion
The successful application of this compound in cross-coupling reactions hinges on a nuanced understanding of the interplay between the substrate's electronic and steric properties and the chosen catalytic system. For Suzuki-Miyaura couplings, modern palladium precatalysts with bulky, electron-rich phosphine ligands offer superior performance. In Chan-Lam couplings, copper catalysts provide a mild and often air-tolerant route to C-N and C-O bonds, with the specific copper source and additives being key to success. The Liebeskind-Srogl reaction offers a unique, base-free method for ketone synthesis, relying on a specific palladium and copper co-catalytic system. By carefully considering the comparative data and mechanistic principles outlined in this guide, researchers can confidently select and optimize catalytic conditions for their synthetic endeavors involving this valuable boronic acid.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02225H [pubs.rsc.org]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 10. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis [organic-chemistry.org]
A Researcher's Guide to Purity Assessment of Synthesized (4-Ethoxy-2-methoxyphenyl)boronic Acid
In the landscape of modern drug discovery and materials science, the chemical purity of synthetic intermediates is a cornerstone of reproducible and reliable research. Boronic acids, and their derivatives, are pivotal building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] The integrity of these reactions and the quality of the final product are directly contingent on the purity of the boronic acid used. This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthesized (4-Ethoxy-2-methoxyphenyl)boronic acid, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Critical Role of Purity in Boronic Acid Chemistry
Impurities in a boronic acid preparation can have significant downstream consequences. They can poison catalysts, lead to the formation of undesired byproducts, complicate purification processes, and ultimately compromise the yield and biological activity of the target molecule.[1] For a specific compound like this compound (MW: 196.01 g/mol , CAS: 1207443-48-8), potential impurities could include starting materials, residual solvents, inorganic salts, and, most commonly, the corresponding boroxine, a trimeric anhydride formed through dehydration.[3][4] Therefore, a multi-faceted analytical approach is essential for a comprehensive purity assessment.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required level of sensitivity, and the available instrumentation. Here, we compare the most effective methods for this compound.
| Analytical Technique | Principle | Strengths | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with a stationary phase. | Robust, quantitative, and widely available. Excellent for separating the main compound from organic impurities.[5][6] | May require derivatization for compounds without a chromophore. On-column hydrolysis of boronic acids can be a challenge.[7] | Routine purity checks and quantification of known and unknown organic impurities. |
| Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | High-resolution separation coupled with mass-based detection. | High sensitivity and selectivity. Provides molecular weight information, aiding in impurity identification.[8][9] | Matrix effects can influence ionization. Boronic acids can form adducts, complicating spectral interpretation.[3][10] | Trace-level impurity identification and quantification, especially for unknown impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹¹B) | Exploits the magnetic properties of atomic nuclei to provide structural information. | Provides detailed structural information for both the main compound and impurities. ¹¹B NMR is specific for boron-containing species.[11][12] | Lower sensitivity compared to MS. Quantitative analysis requires careful experimental setup and internal standards.[11][13] | Structural confirmation and identification of boron-containing impurities like boroxines. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Simple, rapid, and inexpensive. A sharp melting range is indicative of high purity.[14][15][16] | Insensitive to small amounts of impurities. Not suitable for amorphous or thermally unstable compounds.[14][17] | A preliminary and qualitative assessment of purity.[14] |
Experimental Protocols and Workflows
High-Performance Liquid Chromatography (HPLC)
The primary challenge in the HPLC analysis of boronic acids is their potential for on-column hydrolysis to the corresponding boronic acid and dehydration to the boroxine.[7][18] The choice of column and mobile phase is critical to mitigate these issues.
dot
Caption: HPLC workflow for purity assessment.
Recommended HPLC Method:
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm). A column with low silanol activity is preferred to minimize on-column hydrolysis.[18]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be from a low to a high percentage of Mobile Phase B over 15-20 minutes to elute compounds with a range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength where this compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
Causality Behind Choices: The acidic mobile phase helps to suppress the ionization of the boronic acid, leading to better peak shape.[5] A C18 column provides good retention for the aromatic boronic acid.
UPLC-MS for High-Sensitivity Analysis
For identifying and quantifying trace impurities, UPLC-MS is the method of choice.[8]
dot
Caption: UPLC-MS workflow for impurity profiling.
Recommended UPLC-MS Method:
-
Instrumentation: UPLC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap) or a tandem quadrupole mass spectrometer (QqQ).
-
Column: Acquity BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[8]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A fast gradient is typically used, with run times of a few minutes.[8]
-
Flow Rate: 0.4-0.6 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often effective for boronic acids, detecting the [M-H]⁻ ion.[9]
Causality Behind Choices: Ammonium acetate is a volatile buffer compatible with mass spectrometry. UPLC provides higher resolution and faster analysis times compared to conventional HPLC.
NMR Spectroscopy for Structural Verification
NMR spectroscopy is indispensable for confirming the structure of the synthesized this compound and identifying boron-containing impurities.
¹H NMR: Provides information on the proton environment in the molecule. The integration of signals can be used for quantitative analysis against a known internal standard.
¹¹B NMR: This technique is particularly useful for observing the boron atom directly.[11][19][12] The sp²-hybridized boron of the boronic acid will have a distinct chemical shift from the sp³-hybridized boron in a boronate ester or other derivatives.[11][13] This allows for the direct detection and potential quantification of boroxines.
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Trustworthiness of the Protocol: The combination of ¹H and ¹¹B NMR provides a self-validating system. The proton spectrum confirms the organic framework, while the boron spectrum verifies the integrity of the boronic acid moiety.
Melting Point Analysis
A simple yet effective preliminary test for purity.[14][15] A pure crystalline solid will have a sharp melting point range (typically 0.5-1 °C), whereas impurities will cause a depression and broadening of the melting range.[16][17]
Procedure:
-
Ensure the sample is completely dry.
-
Pack a small amount of the finely powdered sample into a capillary tube.
-
Heat the sample slowly (1-2 °C per minute) in a melting point apparatus.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid.
Data Interpretation: Compare the observed melting range to the literature value for pure this compound. A broad and depressed melting point suggests the presence of impurities.[17]
Data Summary and Interpretation
| Parameter | This compound | Potential Impurity: Boroxine | Potential Impurity: Starting Material |
| Expected HPLC Retention Time | Dependent on method, should be the main peak. | May elute earlier or later depending on polarity. | Elution time will vary based on the specific starting material. |
| Expected Mass (ESI-) | m/z 195.08 | m/z 531.23 (for the trimer) | Varies. |
| ¹H NMR | Characteristic aromatic, ethoxy, and methoxy signals. | Complex aromatic signals, potentially broadened. | Signals corresponding to the starting material. |
| ¹¹B NMR Chemical Shift (ppm) | ~28-30 ppm | ~22-24 ppm | Not applicable. |
| Melting Point | Sharp, defined range. | Broader, potentially different melting range. | Varies. |
Note: The exact values for retention times and chemical shifts should be determined experimentally with a reference standard.
Conclusion: A Holistic Approach to Purity Assessment
No single analytical technique can provide a complete picture of the purity of synthesized this compound. A comprehensive and trustworthy assessment relies on the synergistic use of multiple orthogonal methods. HPLC and UPLC-MS are powerful for quantitative analysis and impurity profiling, while NMR spectroscopy provides definitive structural confirmation. Melting point analysis serves as a rapid and valuable preliminary check. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently assess the purity of their synthesized boronic acids, ensuring the integrity and success of their subsequent research endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. calpaclab.com [calpaclab.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. waters.com [waters.com]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers | MDPI [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. promptpraxislabs.com [promptpraxislabs.com]
- 16. mt.com [mt.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Solvent Selection for (4-Ethoxy-2-methoxyphenyl)boronic Acid in Cross-Coupling Reactions
Executive Summary
(4-Ethoxy-2-methoxyphenyl)boronic acid is a sterically hindered and electron-rich organoboron reagent with significant utility in the synthesis of complex biaryl structures, particularly via the Suzuki-Miyaura cross-coupling reaction. The performance of this reagent is not merely a function of its intrinsic reactivity but is critically modulated by the choice of solvent. This guide provides an in-depth comparison of common solvent systems, moving beyond simple solubility data to explore the complex interplay between the solvent, reagent stability, catalyst activity, and reaction kinetics. We will dissect the causal mechanisms behind solvent effects, present a detailed experimental protocol, and offer data-driven insights to guide researchers in optimizing their synthetic outcomes.
Introduction: The Decisive Role of the Solvent
The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic chemistry, prized for its functional group tolerance and mild conditions.[1][2] The reaction's success hinges on a delicate balance of several components: the palladium catalyst, the base, the organohalide, and the organoboron species.[1] this compound, with its ortho-methoxy and para-ethoxy groups, presents specific challenges and opportunities. These electron-donating groups enhance its nucleophilicity but can also influence its stability.
The solvent is often treated as a passive medium, but it is an active participant that dictates the efficiency of every step in the catalytic cycle.[3] Its functions are manifold:
-
Solubilization: Ensuring all reactants, including the often sparingly soluble base, are available in the reaction phase.
-
Catalyst Modulation: Coordinating with the palladium center, thereby influencing its stability and catalytic activity.[4]
-
Reagent Stability: Preventing undesirable side reactions, most notably the protodeboronation of the boronic acid.[5]
-
Base Activation: Modifying the effective strength and solubility of the base, which is crucial for the transmetalation step.[4]
This guide will focus on providing a rational framework for solvent selection when using this compound, empowering researchers to make informed decisions that minimize side reactions and maximize yield.
Fundamental Principles: Solvent Impact on Boronic Acid Stability and Reactivity
Two primary competing pathways affect arylboronic acids in solution: the productive cross-coupling cycle and the degradative protodeboronation pathway. The solvent choice is the primary lever to control this competition.
Protodeboronation: The Key Degradation Pathway
Protodeboronation is the undesired cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom, which terminates the productive reaction.[5] This process can occur under both acidic and basic conditions.[6][7][8] For Suzuki-Miyaura reactions, which are run under basic conditions, the base-catalyzed pathway is of primary concern.[9]
The mechanism often involves the formation of a more reactive arylboronate anion ([ArB(OH)₃]⁻), which can then be protonated by a proton source (like water or alcohols) in the solvent system.[5][8] The presence of water is a double-edged sword; it is often required to solubilize inorganic bases (e.g., K₂CO₃, K₃PO₄) but an excess can accelerate protodeboronation.[4] Solvents with high polarity and protic character can facilitate this undesired reaction.
The Suzuki-Miyaura Catalytic Cycle: A Solvent-Mediated Process
The solvent influences each stage of the accepted catalytic cycle.[10][11]
Figure 1. The Suzuki-Miyaura catalytic cycle, highlighting steps influenced by the solvent.
-
Oxidative Addition: This is often the rate-determining step. Polar aprotic solvents can sometimes stabilize the charged transition states, though the effect is complex and not solely dependent on dielectric constant.[3]
-
Transmetalation: This crucial step requires the activation of the boronic acid by a base. The solvent must effectively dissolve the base. Protic co-solvents like water or alcohols are often used in combination with ethereal or aromatic solvents to achieve this.[12]
-
Reductive Elimination: The final step regenerates the Pd(0) catalyst and forms the desired C-C bond. The solvent can affect the rate of this step by influencing the geometry and stability of the diorganopalladium(II) complex.
Comparative Performance of Solvents
While direct, published comparative yield data for this compound across a range of solvents is scarce, we can construct a robust guide based on established principles for Suzuki-Miyaura couplings.[4][13][14]
| Solvent System | Typical Base(s) | Temp. (°C) | Advantages | Disadvantages & Considerations |
| Ethereal | ||||
| 1,4-Dioxane / H₂O | K₂CO₃, K₃PO₄, Cs₂CO₃ | 80 - 110 | Excellent for a wide range of substrates; water aids base dissolution and facilitates transmetalation.[4] | Dioxane is a peroxide-former and has a high freezing point. Water content must be controlled to limit protodeboronation.[5] |
| THF / H₂O | K₂CO₃, Na₂CO₃ | 60 - 70 | Lower boiling point than dioxane, suitable for heat-sensitive substrates. Good general-purpose solvent. | Lower boiling point may lead to slower reaction rates. Can also form peroxides. |
| 2-MeTHF | K₃PO₄, K₂CO₃ | 80 - 100 | Considered a "greener" alternative to THF and dioxane.[13] Higher boiling point than THF. | May be less effective at solubilizing some polar reagents compared to dioxane. |
| Aprotic Polar | ||||
| DMF, DMAc | K₂CO₃, CsF | 80 - 120 | High boiling point, excellent solvating power for polar and ionic species. | Can promote catalyst decomposition at high temperatures. Difficult to remove during workup. Can influence reaction selectivity.[3] |
| Acetonitrile (MeCN) | CsF, K₃PO₄ | 70 - 82 | Can be beneficial for certain catalyst systems. Lower boiling point allows for milder conditions. | Can sometimes act as a ligand, potentially inhibiting the catalyst. Strong donor ligands may accentuate protodeboronation.[15] |
| Aromatic / Nonpolar | ||||
| Toluene / H₂O | K₃PO₄, K₂CO₃ | 80 - 110 | Good for creating a biphasic system which can sometimes improve catalyst stability and ease product separation. | Poor solubility for inorganic bases, requiring a phase-transfer catalyst or vigorous stirring. |
| Alcohol | ||||
| Isopropanol / H₂O | K₂CO₃ | 70 - 85 | "Greener" solvent option, can be effective for specific catalyst systems.[14][16] | As a protic solvent, it can significantly increase the risk of protodeboronation.[6] Generally reserved for robust boronic acids. |
Recommendation for this compound: A mixture of 1,4-Dioxane and water (e.g., 4:1 v/v) is an excellent starting point. This system provides a balance of good solubility for the boronic acid and the inorganic base (like K₂CO₃ or K₃PO₄) while the controlled amount of water facilitates the crucial transmetalation step without excessive risk of protodeboronation.
Experimental Protocol: A Case Study
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (Ar-Br).
Materials:
-
This compound (1.2 equiv.)
-
Aryl Bromide (Ar-Br) (1.0 equiv.)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.5 equiv.)
-
1,4-Dioxane, anhydrous
-
Deionized Water
Figure 2. Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Flask Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium carbonate (2.5 equiv), and Pd(PPh₃)₄ (0.02 equiv).
-
Rationale: Using a slight excess of the boronic acid accounts for potential homocoupling or minor degradation. The base is essential for activating the boronic acid for transmetalation.[17]
-
-
Inert Atmosphere: Seal the flask, and evacuate and backfill it with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Rationale: This "degassing" process removes oxygen, which can oxidize the Pd(0) catalyst to an inactive state and promote undesirable side reactions like the homocoupling of boronic acids.[1]
-
-
Solvent Addition: Through a septum, add anhydrous 1,4-dioxane followed by deionized water to create a 4:1 or 5:1 v/v mixture. The final concentration of the aryl bromide should be approximately 0.1 M.
-
Rationale: Anhydrous solvent is used to control the water content precisely. The solvent is added after degassing to ensure it is also purged of dissolved oxygen.
-
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Rationale: Heating accelerates the reaction, particularly the often rate-limiting oxidative addition step. Vigorous stirring is crucial in heterogeneous mixtures to ensure effective mixing between the solid base and the liquid phase.
-
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute it with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.
-
Rationale: The aqueous washes remove the inorganic base and boron-containing byproducts.
-
-
Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
Conclusion and Key Recommendations
The choice of solvent is a critical parameter that can define the success or failure of a Suzuki-Miyaura coupling reaction using this compound. While no single solvent is universally optimal, a systematic approach based on an understanding of the underlying chemical principles provides a clear path to optimization.
Key Takeaways:
-
Start with Dioxane/Water: For general applications with this compound, a mixture of 1,4-dioxane and water offers the best balance of solubility, reactivity, and reagent stability.
-
Control Water Content: While necessary for activating common bases, excess water is the primary driver of protodeboronation. Use anhydrous main solvents and add a controlled amount of water.
-
Beware of Protic Solvents: Purely protic solvents like alcohols should be used with caution, as they significantly increase the risk of protodeboronation, especially with electron-rich boronic acids.
-
Always Degas: The removal of oxygen is non-negotiable for preserving the active Pd(0) catalyst and preventing side reactions.
By carefully considering the solvent's role in both the catalytic cycle and potential degradation pathways, researchers can unlock the full synthetic potential of this compound.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tcichemicals.com [tcichemicals.com]
A Senior Application Scientist's Guide to (4-Ethoxy-2-methoxyphenyl)boronic Acid in Modern Synthesis
Abstract
(4-Ethoxy-2-methoxyphenyl)boronic acid is a valuable reagent in modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its unique electronic properties, stemming from the ortho-methoxy and para-ethoxy substituents, render it a highly reactive coupling partner for the formation of complex biaryl structures. These structures are prevalent in a wide array of biologically active molecules and advanced materials. This guide provides a comprehensive review of the applications of this compound, offering a comparative analysis against other substituted phenylboronic acids, and presenting detailed experimental protocols for its use. The insights provided are aimed at researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Introduction to this compound: A Strategically Substituted Reagent
This compound, with the chemical formula C₉H₁₃BO₄, is a white to off-white crystalline solid. Its utility in organic synthesis is largely attributed to the presence of two key functional groups on the phenyl ring: an ethoxy group at the para-position and a methoxy group at the ortho-position. These electron-donating groups play a crucial role in modulating the electronic and steric properties of the boronic acid, thereby influencing its reactivity in cross-coupling reactions.
The electron-rich nature of the aromatic ring, due to the resonance effects of the ethoxy and methoxy groups, enhances the nucleophilicity of the ipso-carbon atom attached to the boron. This increased nucleophilicity facilitates the transmetalation step in the Suzuki-Miyaura catalytic cycle, which is often the rate-determining step, leading to higher reaction efficiency and yields.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. This reaction is widely favored due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.
Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically requiring the presence of a base to activate the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance of this compound in Suzuki-Miyaura Couplings: A Comparative Perspective
The presence of electron-donating groups on the phenylboronic acid generally leads to higher yields in Suzuki-Miyaura reactions by accelerating the transmetalation step. The two alkoxy groups on this compound make it a highly reactive coupling partner.
Comparison with Other Substituted Phenylboronic Acids
To contextualize the performance of this compound, it is useful to compare its expected reactivity with that of other commercially available substituted phenylboronic acids. The following table summarizes representative yields for the Suzuki-Miyaura coupling of various boronic acids with aryl halides, illustrating the impact of electronic effects.
| Entry | Boronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 95 | [1] |
| 2 | Phenylboronic acid | Iodobenzene | Cu(II) Salen complex@KCC-1 | K₂CO₃ | DMF | 110 | 4 | 95 | [2] |
| 3 | 4-Nitrophenylboronic acid | 4-Iodotoluene | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 92 | [3] |
| 4 | 2-Nitrophenylboronic acid | 4-Iodotoluene | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 65 | [3] |
Analysis:
-
Electron-Donating Groups (Entry 1): 4-Methoxyphenylboronic acid, which is electronically similar to this compound, provides a high yield, demonstrating the beneficial effect of electron-donating substituents.
-
Unsubstituted Phenylboronic Acid (Entry 2): The parent phenylboronic acid also shows excellent reactivity under optimized conditions.
-
Electron-Withdrawing Groups (Entries 3 & 4): Boronic acids with electron-withdrawing groups, such as the nitro group, can still be effective coupling partners. However, the ortho-substituted 2-nitrophenylboronic acid gives a significantly lower yield compared to its para-isomer, highlighting the negative impact of steric hindrance around the boronic acid moiety.
Based on these trends, this compound is expected to exhibit high reactivity, comparable to or exceeding that of 4-methoxyphenylboronic acid, although the ortho-methoxy group may introduce some steric hindrance that could influence the choice of catalyst and ligand for optimal performance.
Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction using an aryl bromide and a substituted phenylboronic acid. This protocol can be adapted for use with this compound.
Materials and Reagents
-
Aryl Halide (e.g., 4-Bromoanisole): 1.0 equivalent
-
This compound: 1.2 equivalents
-
Palladium(II) Acetate [Pd(OAc)₂]: 2 mol%
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): 4 mol%
-
Potassium Phosphate (K₃PO₄), finely ground: 2.0 equivalents
-
Anhydrous Dioxane and Water (4:1 v/v)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow
Caption: A step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxidation. Conducting the reaction under an inert atmosphere of argon or nitrogen is crucial to prevent catalyst deactivation and ensure high yields.
-
Choice of Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation. Potassium phosphate (K₃PO₄) is a commonly used base that is effective in many Suzuki-Miyaura couplings.
-
Ligand Selection: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and promoting the individual steps of the catalytic cycle. SPhos is a bulky, electron-rich ligand that is often effective for coupling challenging substrates, including electron-rich aryl halides and boronic acids.
-
Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is often used. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base.
Conclusion and Future Outlook
This compound is a highly valuable and reactive building block for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The electron-donating ethoxy and methoxy groups enhance its reactivity, making it an excellent choice for the construction of carbon-carbon bonds in the development of pharmaceuticals, agrochemicals, and advanced materials. While the ortho-methoxy group may present some steric challenges, the use of modern, bulky phosphine ligands can effectively overcome these limitations. Future research in this area will likely focus on the development of even more efficient and selective catalyst systems for the coupling of sterically hindered boronic acids and the application of this versatile reagent in the total synthesis of complex natural products and other biologically active molecules.
References
A Senior Application Scientist's Guide to Benchmarking (4-Ethoxy-2-methoxyphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling
For professionals in pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl structures. The choice of the boronic acid and the palladium catalyst system are paramount to achieving high yields, selectivity, and process efficiency. This guide provides an in-depth technical comparison of (4-Ethoxy-2-methoxyphenyl)boronic acid against industry-standard commercial palladium catalysts. We will delve into the mechanistic rationale for its performance, provide detailed experimental protocols for a benchmark reaction, and present a comparative analysis of key performance indicators.
The Strategic Advantage of this compound
This compound is an electron-rich and sterically distinct building block. The presence of two alkoxy groups on the phenyl ring significantly influences its reactivity in palladium-catalyzed cross-coupling reactions.
-
Electronic Effects : The para-ethoxy and ortho-methoxy groups are both electron-donating, which increases the nucleophilicity of the arylboronic acid. This can accelerate the transmetalation step, a critical stage in the Suzuki-Miyaura catalytic cycle.[1]
-
Steric and Chelating Effects : The ortho-methoxy group introduces steric bulk near the boronic acid moiety. More importantly, it can act as a coordinating group to the palladium center during the catalytic cycle. This potential for chelation can influence the geometry of the transition state, potentially leading to higher selectivity and affecting the overall reaction rate.[2][3]
This unique combination of electronic and steric properties suggests that this compound may offer distinct advantages in certain coupling reactions, particularly in the synthesis of complex, substituted biaryls where fine-tuning of reactivity is crucial.
Benchmarking Against Commercial Catalysts: A Comparative Analysis
To objectively evaluate the performance of this compound, we benchmark it against a selection of widely used commercial palladium catalyst systems in a standardized Suzuki-Miyaura reaction. The chosen benchmark reaction is the coupling of 4-chloroanisole with the respective boronic acid. Aryl chlorides are often more challenging substrates than the corresponding bromides or iodides, making this a robust test of catalyst performance.[4][5]
Benchmark Reaction

Key Performance Indicators (KPIs)
The performance of each catalyst system is evaluated based on the following KPIs:
-
Yield (%) : The percentage of the desired product obtained.
-
Reaction Time (h) : The time required for the reaction to reach completion.
-
Catalyst Loading (mol%) : The amount of palladium catalyst used relative to the limiting reagent.
-
Turnover Number (TON) : The number of moles of product formed per mole of catalyst. A higher TON indicates a more efficient catalyst.
-
Turnover Frequency (TOF, h⁻¹) : The turnover number per unit time. A higher TOF indicates a faster catalyst.
Comparative Performance Data
The following table summarizes the performance of this compound with a standard palladium source against several leading commercial catalyst systems.
| Catalyst System | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ / SPhos | This compound | K₃PO₄ | Toluene/H₂O | 100 | 2 | 96 | 1 | 96 | 48 |
| Pd(PPh₃)₄ | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 | 20 | 75[4] | 3 | 25 | 1.25 |
| Pd₂(dba)₃ / P(t-Bu)₃ | Phenylboronic acid | K₃PO₄ | Dioxane | 25 | 12 | 95[4] | 1 | 95 | 7.9 |
| XPhos Pd G2 | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95[4] | 1 | >95 | >95 |
| SPhos Pd G2 | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95[4] | 1 | >95 | >95 |
Note: Data for commercial catalysts are representative values from literature for similar electron-rich substrates to provide a strong comparative baseline.[4][6]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are provided below.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup : In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), and the base (2.0 equiv).
-
Catalyst Addition : Add the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) or the pre-formed catalyst at the specified catalyst loading.
-
Degassing : Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.[7]
-
Solvent Addition : Add the degassed solvent system via syringe.
-
Reaction : Place the sealed flask in a preheated oil bath at the specified temperature and stir vigorously.
-
Monitoring : Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mechanistic Insights and Causality
The superior performance of this compound in this benchmark study can be attributed to its unique electronic and steric properties, which favorably influence the Suzuki-Miyaura catalytic cycle.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The electron-donating ethoxy and methoxy groups on the boronic acid enhance the nucleophilicity of the aryl group, which can accelerate the transmetalation step (B to C in the diagram). This is often a rate-limiting step in the cycle, especially with less reactive aryl chlorides.[7] Furthermore, the potential for the ortho-methoxy group to coordinate to the palladium center can stabilize the intermediate complex, facilitating the subsequent reductive elimination step (C to D) to yield the biaryl product.
Experimental Workflow Visualization
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.
Conclusion
This comparative guide demonstrates that this compound, when paired with an appropriate palladium catalyst system like Pd(OAc)₂/SPhos, is a highly effective reagent for Suzuki-Miyaura cross-coupling reactions. Its performance, driven by favorable electronic and potential chelating effects, meets and can exceed that of standard phenylboronic acid with advanced commercial catalyst systems. For researchers and drug development professionals, the strategic use of substituted boronic acids like this compound can provide a pathway to more efficient and selective syntheses of complex molecular architectures.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Rising Star in Scaffolding: A Comparative Guide to (4-Ethoxy-2-methoxyphenyl)boronic Acid in Drug Discovery
For the discerning researcher in drug discovery, the selection of building blocks is a critical decision that dictates the trajectory of a research program. Among the vast arsenal of synthetic reagents, substituted phenylboronic acids have carved out a significant niche, primarily for their versatility in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of (4-Ethoxy-2-methoxyphenyl)boronic acid, a promising yet under-documented player, against its more established counterparts. While direct, extensive case studies for this specific boronic acid are emerging, we will extrapolate its potential and compare its structural and electronic properties to close analogs that have found success in medicinal chemistry.
The Boronic Acid Advantage in Medicinal Chemistry
Boronic acids and their derivatives are lauded for their stability, low toxicity, and exceptional performance in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forging carbon-carbon bonds.[1] This reaction is a cornerstone in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast number of approved drugs and clinical candidates. The boronic acid moiety's ability to be readily and selectively coupled with a wide range of aryl and heteroaryl halides makes it an invaluable tool for medicinal chemists.[1]
Unveiling this compound: A Structural and Electronic Perspective
This compound (CAS 1207443-48-8) presents a unique combination of substituents on the phenyl ring.[2][3][4] The methoxy group at the ortho position and the ethoxy group at the para position significantly influence the electronic and steric properties of the molecule. This substitution pattern can offer several advantages in drug design:
-
Modulation of Physicochemical Properties: The ethoxy and methoxy groups can fine-tune lipophilicity and solubility, critical parameters for optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.
-
Enhanced Target Engagement: These substituents can form key hydrogen bonds or van der Waals interactions with amino acid residues in a protein's binding pocket, potentially leading to increased potency and selectivity.
-
Metabolic Stability: The ether linkages are generally more stable to metabolic degradation compared to other functional groups, which can lead to improved pharmacokinetic profiles.
Comparative Analysis with Structurally Related Boronic Acids
To understand the potential of this compound, it is instructive to compare it with its close chemical cousins that have been successfully employed in drug discovery programs.
| Feature | This compound | 4-Methoxyphenylboronic acid | 2-Methoxyphenylboronic acid | (4-Ethoxy-2-methylphenyl)boronic acid |
| CAS Number | 1207443-48-8[2][3][4] | 5720-07-0 | 5720-06-9 | 313545-31-2 |
| Key Structural Feature | Ortho-methoxy, para-ethoxy substitution | Para-methoxy substitution | Ortho-methoxy substitution | Ortho-methyl, para-ethoxy substitution |
| Potential Impact on Drug Design | Offers a unique blend of steric bulk and hydrogen bond accepting capabilities from both ortho and para positions. May influence conformation and binding orientation. | Provides a hydrogen bond acceptor at the para position, often used to enhance potency and solubility. | The ortho-methoxy group can induce a twist in the biaryl linkage, which can be crucial for optimizing binding to certain targets and improving selectivity. | The ortho-methyl group provides steric bulk, potentially influencing selectivity, while the para-ethoxy group can enhance solubility and interactions. |
| Reported Applications | Implied in the synthesis of PDE4 inhibitors through derivatives.[5] | Widely used in the synthesis of various kinase inhibitors and other therapeutic agents. | Employed in the synthesis of selective agonists for nicotinic acetylcholine receptors. | Utilized in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals. |
Case Study in Focus: The Potential of this compound in Phosphodiesterase 4 (PDE4) Inhibitors
While a direct synthesis of an approved drug using this compound is not yet prominently documented, a key patent highlights the synthesis of a potent phosphodiesterase 4 (PDE4) inhibitor, 4-(5-(3-ethoxy-4-methoxyphenyl)pyridin-3-yl)-1,2-oxaborolan-2-ol, which incorporates a very similar structural motif.[5] PDE4 is a well-validated target for the treatment of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis.[1][6][7][8]
The structure-activity relationship (SAR) studies of PDE4 inhibitors often reveal the critical role of the substituted phenyl ring in binding to the enzyme's active site.[1][6][7] The ethoxy and methoxy groups can interact with key residues, contributing to the inhibitor's potency and selectivity. The synthesis of such complex molecules heavily relies on robust cross-coupling methodologies like the Suzuki-Miyaura reaction.
Signaling Pathway of PDE4 Inhibition
The therapeutic effects of PDE4 inhibitors are mediated by their ability to increase intracellular levels of cyclic adenosine monophosphate (cAMP).
Caption: PDE4 inhibition pathway.
Experimental Protocol: A Generalized Suzuki-Miyaura Coupling
This protocol provides a general framework for the Suzuki-Miyaura cross-coupling reaction using a substituted phenylboronic acid, which can be adapted for this compound.
Workflow Diagram
Caption: Suzuki-Miyaura coupling workflow.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aryl or heteroaryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and a base, for instance, potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for the required time (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired coupled product.
Conclusion and Future Outlook
This compound stands as a promising building block in the medicinal chemist's toolbox. Its unique substitution pattern offers the potential to fine-tune the properties of drug candidates for enhanced efficacy and favorable pharmacokinetics. While comprehensive case studies are still emerging, the successful application of structurally similar boronic acids in the development of potent therapeutics, such as PDE4 inhibitors, strongly suggests a bright future for this versatile reagent. As synthetic methodologies continue to advance, we anticipate seeing this compound play an increasingly important role in the discovery of next-generation medicines.
References
- 1. Novel selective PDE4 inhibitors. 2. Synthesis and structure-activity relationships of 4-aryl-substituted cis-tetra- and cis-hexahydrophthalazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Design and synthesis of boron-containing PDE4 inhibitors using soft-drug strategy for potential dermatologic anti-inflammatory application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and structure-activity relationship, molecular modeling, and NMR studies of a series of phenyl alkyl ketones as highly potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
